2-Ethoxy-4-fluorobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVUGPXBYGXZCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Ethoxy-4-fluorobenzoic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-Ethoxy-4-fluorobenzoic acid, a valuable building block in the development of novel pharmaceutical agents and advanced materials. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of two primary, field-proven synthetic routes. Each pathway is elucidated with a focus on the underlying chemical principles, step-by-step experimental protocols, and the causality behind procedural choices. This guide aims to equip the reader with the necessary knowledge for the successful and efficient synthesis of this target compound.
Introduction and Significance
This compound is a substituted aromatic carboxylic acid characterized by the presence of an ethoxy group at the 2-position and a fluorine atom at the 4-position of the benzoic acid scaffold. The unique electronic properties conferred by these substituents make it a highly sought-after intermediate in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the ethoxy group can modulate solubility and provide a handle for further functionalization.
This guide will explore two robust and versatile synthetic pathways for the preparation of this compound:
-
Pathway A: A two-step route commencing with the nucleophilic aromatic substitution of 2,4-difluorobenzoic acid to yield 4-fluoro-2-hydroxybenzoic acid, followed by a Williamson ether synthesis to introduce the ethoxy group.
-
Pathway B: A synthesis starting from 2-ethoxy-4-aminobenzoic acid, employing a Balz-Schiemann reaction to introduce the fluorine atom via a diazonium salt intermediate.
The selection of a particular pathway will depend on factors such as the availability of starting materials, desired scale of synthesis, and the specific requirements for purity and yield.
Synthesis Pathway A: From 2,4-Difluorobenzoic Acid
This pathway is a logical and often preferred route due to the commercial availability of the starting material and the generally high yields of each step.
Pathway Overview
Caption: Reaction scheme for the synthesis of this compound starting from 2,4-Difluorobenzoic acid.
Step 1: Synthesis of 4-Fluoro-2-hydroxybenzoic Acid
The initial step involves a nucleophilic aromatic substitution reaction on 2,4-difluorobenzoic acid. The fluorine atom at the 2-position is more activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent carboxylic acid group. This allows for the selective displacement of the ortho-fluorine by a hydroxide ion.
Experimental Protocol:
-
To a solution of 2,4-difluorobenzoic acid (1 equivalent) in dimethyl sulfoxide (DMSO), add sodium hydroxide (2 equivalents).[1]
-
Heat the reaction mixture to 130 °C and maintain for approximately 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution to a pH of 2-3 with concentrated hydrochloric acid, which will precipitate the product.[1]
-
Filter the solid, wash with water, and dry under vacuum to yield 4-fluoro-2-hydroxybenzoic acid as a white to off-white solid.
Rationale for Experimental Choices:
-
Solvent: DMSO is a polar aprotic solvent that effectively solvates the sodium hydroxide and facilitates the nucleophilic attack.
-
Temperature: The elevated temperature is necessary to overcome the activation energy of the nucleophilic aromatic substitution.
-
Work-up: Acidification is crucial to protonate the carboxylate and phenoxide ions, leading to the precipitation of the desired product.
Step 2: Ethylation of 4-Fluoro-2-hydroxybenzoic Acid (Williamson Ether Synthesis)
The second step is a classic Williamson ether synthesis, where the phenoxide ion of 4-fluoro-2-hydroxybenzoic acid acts as a nucleophile to displace a halide from an ethylating agent.[2]
Experimental Protocol:
-
Dissolve 4-fluoro-2-hydroxybenzoic acid (1 equivalent) in a suitable polar aprofic solvent such as N,N-dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (2-3 equivalents), to the solution to deprotonate both the phenolic hydroxyl and the carboxylic acid groups.
-
Add ethyl iodide or ethyl bromide (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to 60-80 °C and stir until the reaction is complete, as monitored by TLC.
-
After cooling, pour the reaction mixture into water and acidify with hydrochloric acid to a pH of 2-3.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Rationale for Experimental Choices:
-
Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol and carboxylic acid without causing unwanted side reactions.
-
Ethylating Agent: Ethyl iodide is a good alkylating agent with a reactive leaving group.
-
Solvent: DMF is an excellent solvent for this SN2 reaction, as it solvates the cation of the base, leaving the anion more nucleophilic.[2]
Synthesis Pathway B: From 2-Ethoxy-4-aminobenzoic Acid
This alternative pathway utilizes the well-established Balz-Schiemann reaction, a reliable method for the introduction of fluorine into an aromatic ring.[3][4][5]
Pathway Overview
Caption: Reaction scheme for the synthesis of this compound via the Balz-Schiemann reaction.
Step-by-Step Experimental Protocol
Diazotization:
-
Suspend 2-ethoxy-4-aminobenzoic acid (1 equivalent) in an aqueous solution of fluoroboric acid (HBF₄).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1-1.1 equivalents) dropwise, maintaining the temperature below 5 °C.[6]
-
Continue stirring for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium tetrafluoroborate salt, which may precipitate from the solution.
Thermal Decomposition (Balz-Schiemann Reaction):
-
Isolate the precipitated diazonium tetrafluoroborate salt by filtration and wash it with cold water, followed by a small amount of cold ethanol and then diethyl ether.
-
Carefully dry the isolated salt at low temperature. Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety precautions.
-
Gently heat the dry diazonium salt in a suitable apparatus. The decomposition will be evidenced by the evolution of nitrogen gas and boron trifluoride.[6]
-
The crude this compound remains as the residue.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Rationale for Experimental Choices:
-
Diazotizing Agent: Sodium nitrite in the presence of a strong acid (fluoroboric acid) generates nitrous acid in situ, which is the active diazotizing agent.[6]
-
Fluorinating Agent: Fluoroboric acid serves as both the acid catalyst for diazotization and the source of the tetrafluoroborate counterion, which upon heating, provides the fluoride for the substitution.[3][6]
-
Temperature Control: Low temperatures are critical during diazotization to prevent the premature decomposition of the diazonium salt and to minimize side reactions.[6]
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₉H₉FO₃ |
| Molecular Weight | 184.16 g/mol [7] |
| Appearance | White to off-white solid |
| Melting Point | Data not widely available, expected to be a crystalline solid at room temperature. |
Spectroscopic Data (Predicted):
-
¹H NMR: The spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethoxy group. The aromatic protons will appear as a complex multiplet pattern due to coupling with the fluorine atom.
-
¹³C NMR: The spectrum will show nine distinct carbon signals. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.
-
IR Spectroscopy: Characteristic peaks for the carboxylic acid O-H stretch (broad), C=O stretch, C-O stretches of the ether and carboxylic acid, and the C-F stretch are expected.
-
Mass Spectrometry: The molecular ion peak (M+) should be observed at m/z = 184.05.
Safety Considerations
-
General Precautions: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood.
-
Specific Hazards:
-
Fluorinated Compounds: Handle with care as some fluorinated organic compounds can be toxic.[8]
-
Strong Acids and Bases: Hydrochloric acid, sodium hydroxide, and fluoroboric acid are corrosive and should be handled with caution.
-
Diazonium Salts: Diazonium salts are potentially explosive, especially when dry. They should be handled in small quantities and with appropriate shielding.[5]
-
Solvents: DMSO, DMF, and other organic solvents are flammable and may have associated health risks. Avoid inhalation and skin contact.
-
Conclusion
This technical guide has detailed two effective and practical synthetic pathways for the preparation of this compound. Pathway A, involving a nucleophilic aromatic substitution followed by a Williamson ether synthesis, is a robust route with generally high yields. Pathway B, which utilizes the Balz-Schiemann reaction, offers a classic approach for the introduction of fluorine and is a valuable alternative. The choice of synthesis will be guided by the specific needs and resources of the research laboratory. The provided experimental protocols and the rationale behind them should serve as a solid foundation for the successful synthesis and further application of this important chemical intermediate.
References
- Balz–Schiemann reaction - Wikipedia. (n.d.).
- Allen. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses.
- Balz–Schiemann reaction - Grokipedia. (n.d.).
- Organic Chemistry Portal. (n.d.). Balz-Schiemann Reaction.
- BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism.
- Supporting Information. (n.d.).
- Sandmeyer reaction - Wikipedia. (n.d.).
- Williamson Ether Synthesis. (n.d.).
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Arkivoc. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones.
- PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- ResearchGate. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
- Williamson ether synthesis - Wikipedia. (n.d.).
- Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- Aaron Chemicals. (2021). Safety Data Sheet.
- Scirp.org. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
- Google Patents. (n.d.). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- Cheméo. (n.d.). Chemical Properties of 2-Fluorobenzoic acid, 4-benzyloxyphenyl ester.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Fundamentals of Spectroscopy and Applications for Structure Determination F12FSA. (n.d.).
- PubChem. (n.d.). 2-Ethoxy-4-aminobenzoic acid.
- Career Endeavour. (n.d.). nmr-spectroscopy.pdf.
- ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.).
Sources
- 1. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 4. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 5. grokipedia.com [grokipedia.com]
- 6. byjus.com [byjus.com]
- 7. guidechem.com [guidechem.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Ethoxy-4-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Ethoxy-4-fluorobenzoic acid (CAS No. 1233541-55-3), a fluorinated aromatic carboxylic acid of increasing interest in medicinal chemistry and materials science. In the absence of extensive experimental data in publicly accessible literature, this guide synthesizes predicted data from computational models, comparative analysis with structurally analogous compounds, and established analytical methodologies. We delve into its structural and electronic characteristics, predicted physicochemical parameters, and expected spectroscopic signatures. Furthermore, detailed, field-proven experimental protocols are provided to enable researchers to determine these properties empirically. This document is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of this and related molecules, particularly in the realm of drug discovery and development.
Introduction: The Strategic Value of Fluorination and Ethoxylation in Benzoic Acid Scaffolds
The benzoic acid motif is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. The strategic functionalization of the benzene ring allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. The incorporation of fluorine, in particular, has become a prevalent strategy in modern drug design. The high electronegativity and small van der Waals radius of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
Simultaneously, the introduction of an ethoxy group, as seen in this compound, serves to modulate polarity and can introduce specific steric and electronic effects that influence molecular conformation and interactions. The interplay between the electron-withdrawing fluorine atom at the 4-position and the electron-donating, sterically influential ethoxy group at the 2-position creates a unique electronic and conformational landscape. This substitution pattern is anticipated to impact the acidity of the carboxylic acid, the molecule's overall solubility, and its potential for various intermolecular interactions—all critical parameters in drug development.
This guide will systematically explore the predicted and expected physicochemical properties of this compound, providing a robust framework for its scientific investigation.
Molecular Structure and Key Identifiers
-
Chemical Name: this compound
-
CAS Number: 1233541-55-3
-
Molecular Formula: C₉H₉FO₃[1]
-
Molecular Weight: 184.16 g/mol [1]
-
Chemical Structure:
Caption: Chemical structure of this compound.
Predicted Physicochemical Properties
Due to a lack of readily available experimental data, the following physicochemical properties are based on computational predictions and comparisons with structurally similar compounds. These values provide a strong starting point for experimental design.
| Property | Predicted Value | Basis for Prediction & Expert Insights |
| Melting Point (°C) | 130 - 150 | Based on the melting points of 2-ethoxybenzoic acid (19.3-19.5 °C) and 4-fluorobenzoic acid (182-184 °C). The introduction of a fluorine atom generally increases the melting point due to enhanced crystal lattice energy from dipole-dipole interactions. The ethoxy group may disrupt some of the crystal packing compared to a smaller substituent, leading to a melting point lower than 4-fluorobenzoic acid but significantly higher than 2-ethoxybenzoic acid. |
| Boiling Point (°C) | > 300 | Aromatic carboxylic acids typically have high boiling points due to strong intermolecular hydrogen bonding. For comparison, 2-ethoxybenzoic acid has a boiling point of 174-176 °C at 15 mmHg. The addition of fluorine is expected to increase the boiling point due to a higher molecular weight and increased polarity. |
| Aqueous Solubility | Sparingly soluble | Benzoic acid has low water solubility, which is further decreased by the addition of nonpolar groups like the ethoxy group. The polar fluorine and carboxylic acid groups will contribute to some water solubility, but overall, it is expected to be sparingly soluble in water. Solubility is expected to be higher in alkaline solutions due to salt formation. |
| pKa | ~3.5 - 4.0 | The pKa of benzoic acid is 4.2. The electron-withdrawing fluorine at the para-position will increase the acidity (lower the pKa), as seen in 4-fluorobenzoic acid (pKa ~4.14). The ethoxy group at the ortho-position is generally considered electron-donating through resonance, which would decrease acidity (increase pKa). However, ortho-substituents can also have complex steric and electronic effects. The interplay of these opposing effects likely results in a pKa slightly lower than that of benzoic acid. |
| LogP | ~2.0 - 2.5 | The octanol-water partition coefficient (LogP) is a measure of lipophilicity. The ethoxy group will significantly increase the lipophilicity compared to benzoic acid (LogP ~1.87). The fluorine atom will also contribute to a slight increase in lipophilicity. |
Spectroscopic Characterization: An Interpretive Guide
While experimental spectra for this compound are not widely available, we can predict the key features based on the known spectral properties of its constituent functional groups and analogous structures.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic, ethoxy, and carboxylic acid protons.
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10.0 and 13.0 ppm . The chemical shift can be concentration and solvent-dependent.
-
Aromatic Protons (Ar-H): The three protons on the benzene ring will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.
-
The proton at the 6-position (ortho to the ethoxy group and meta to the fluorine) is expected to be a doublet of doublets.
-
The proton at the 5-position (meta to the ethoxy group and ortho to the fluorine) will also likely be a doublet of doublets, with a larger coupling constant to the fluorine atom.
-
The proton at the 3-position (ortho to the carboxylic acid and meta to the fluorine) will likely be a doublet.
-
-
Ethoxy Protons (-OCH₂CH₃):
-
A quartet corresponding to the methylene protons (-OCH₂) is expected around 4.0 - 4.3 ppm , split by the adjacent methyl protons.
-
A triplet corresponding to the methyl protons (-CH₃) is expected around 1.3 - 1.5 ppm , split by the adjacent methylene protons.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton.
-
Carbonyl Carbon (-COOH): A signal in the downfield region, typically between 165 and 175 ppm .
-
Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
-
Ethoxy Carbons (-OCH₂CH₃):
-
The methylene carbon (-OCH₂) is expected around 60 - 70 ppm .
-
The methyl carbon (-CH₃) is expected in the upfield region, around 14 - 16 ppm .
-
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the substituted benzene ring.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹ , often obscuring the C-H stretching region.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1680 and 1710 cm⁻¹ .
-
C-O Stretch (Carboxylic Acid and Ether): Strong bands in the region of 1200 - 1300 cm⁻¹ .
-
C-F Stretch: A strong absorption band in the region of 1000 - 1100 cm⁻¹ .
-
Aromatic C-H and C=C Stretches: Characteristic absorptions in the regions of 3000 - 3100 cm⁻¹ and 1450 - 1600 cm⁻¹ , respectively.
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 184. Key fragmentation patterns would involve the loss of:
-
-OH (m/z 167)
-
-C₂H₅ (m/z 155)
-
-OC₂H₅ (m/z 139)
-
-COOH (m/z 139)
-
-CO from fragments (e.g., m/z 139 from loss of -OC₂H₅)
Experimental Protocols for Physicochemical Characterization
The following protocols are standardized methods for determining the key physicochemical properties of aromatic carboxylic acids and can be directly applied to this compound.
Determination of Melting Point
Causality: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. Impurities typically depress and broaden the melting range.
Methodology:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a rate of 10-15 °C per minute for a preliminary, approximate melting point.
-
Allow the apparatus to cool.
-
Using a fresh sample, heat at a rate of 1-2 °C per minute, starting from about 15 °C below the approximate melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.
Caption: Workflow for Melting Point Determination.
Determination of Aqueous Solubility
Causality: Solubility is a critical parameter for drug development, influencing absorption and bioavailability. For an acidic compound, solubility is highly pH-dependent.
Methodology (Shake-Flask Method):
-
Add an excess amount of the compound to a known volume of deionized water in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the suspension to settle, or centrifuge to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Repeat the experiment at different pH values (e.g., in buffered solutions) to determine pH-dependent solubility.
Determination of pKa by Potentiometric Titration
Causality: The pKa is the pH at which the ionized and non-ionized forms of the acid are present in equal concentrations. It is a crucial determinant of a drug's absorption and distribution.
Methodology:
-
Accurately weigh a sample of the acid and dissolve it in a suitable solvent mixture (e.g., water-ethanol, if aqueous solubility is low).
-
Calibrate a pH meter with standard buffer solutions.
-
Immerse the calibrated pH electrode in the sample solution.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.
-
Record the pH of the solution after each addition of titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
Caption: Workflow for pKa Determination via Potentiometric Titration.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling aromatic carboxylic acids and fluorinated compounds should be followed:
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place in a tightly sealed container.
-
In Case of Contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash with soap and water.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting. Seek medical attention.
-
Conclusion
This compound represents a molecule of significant potential, embodying key structural features sought after in contemporary drug discovery. This technical guide has provided a comprehensive, albeit predictive, physicochemical profile, grounded in the established principles of physical organic chemistry and a comparative analysis of analogous structures. The detailed experimental protocols offer a clear pathway for the empirical validation and refinement of these properties. It is our hope that this guide will serve as a valuable and practical resource for researchers, accelerating the exploration and application of this promising chemical entity.
References
- Guidechem. 2-ethoxy-4-fluoro-benzoic acid 1233541-55-3 wiki. URL: https://www.guidechem.com/wiki/1233541-55-3.html
- Sigma-Aldrich. 2-Ethoxybenzoic acid. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/147494
- Sigma-Aldrich. 4-Fluorobenzoic acid. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/128384
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- BOC Sciences. Physicochemical Property Prediction. URL: https://www.bocsci.com/physicochemical-prediction-service.html
- LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.01%3A_Melting_Point/6.
- Pekcan, G., & Aktaş, A. H. (2006). Spectrophotometric Determination of Pka Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry, 18(3), 2168.
- PubChem. 2-Ethoxybenzoic acid. URL: https://pubchem.ncbi.nlm.nih.gov/compound/67252
- PubChem. 4-Fluorobenzoic acid. URL: https://pubchem.ncbi.nlm.nih.gov/compound/9973
Sources
An In-depth Technical Guide to 2-Ethoxy-4-fluorobenzoic Acid
Prepared by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Ethoxy-4-fluorobenzoic acid (CAS No. 1233541-55-3), a valuable fluorinated building block for researchers, scientists, and professionals in drug development. The strategic incorporation of fluorine and an ethoxy group onto the benzoic acid scaffold offers unique physicochemical properties that can be leveraged in the design of novel therapeutics. This document details the compound's properties, a proposed synthetic route, analytical characterization, safety protocols, and its potential applications in medicinal chemistry.
Compound Identification and Physicochemical Properties
This compound is a substituted aromatic carboxylic acid. The presence of a fluorine atom, a highly electronegative element, and an ethoxy group can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1] These properties make it an attractive intermediate for the synthesis of new chemical entities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1233541-55-3 | [2][3] |
| Molecular Formula | C₉H₉FO₃ | [2] |
| Molecular Weight | 184.16 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | Benzoic acid, 2-ethoxy-4-fluoro- | [2] |
| Appearance | White to off-white solid (predicted) | N/A |
| Vapor Pressure | 0.0±0.6 mmHg at 25°C | [2] |
Synthesis and Purification
Proposed Synthetic Pathway: Williamson Ether Synthesis
This two-step process involves the deprotonation of the phenolic hydroxyl group of 2-hydroxy-4-fluorobenzoic acid to form a phenoxide, followed by nucleophilic substitution with an ethylating agent.
Sources
Spectroscopic Data for 2-Ethoxy-4-fluorobenzoic Acid: An In-depth Technical Guide
Introduction
2-Ethoxy-4-fluorobenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its molecular structure, featuring an ethoxy group and a fluorine atom on the benzoic acid core, necessitates thorough characterization to confirm its identity and purity. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the spectroscopic properties of this compound.
The following sections detail the predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Furthermore, standardized experimental protocols for acquiring high-quality spectroscopic data are provided to guide researchers in their analytical workflows.
Molecular Structure and Key Features
To understand the spectroscopic data, it is essential to first visualize the molecular structure of this compound.
Caption: Molecular structure of this compound.
The key structural features that will influence the spectroscopic output are:
-
The aromatic ring with three distinct proton environments.
-
The carboxylic acid group (-COOH).
-
The ethoxy group (-OCH₂CH₃).
-
The fluorine substituent.
Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra are crucial for structural confirmation.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A standardized protocol for obtaining high-quality NMR spectra of a solid organic compound like this compound is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more).
-
A wider spectral width is necessary to encompass the full range of carbon chemical shifts.
-
Caption: Standard workflow for NMR data acquisition and processing.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
The ¹H NMR spectrum is predicted to show signals corresponding to the ethoxy protons, the aromatic protons, and the carboxylic acid proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH |
| ~7.8 - 8.0 | Doublet of doublets | 1H | Ar-H (adjacent to -COOH) |
| ~6.7 - 6.9 | Doublet of doublets | 1H | Ar-H (adjacent to -F) |
| ~6.6 - 6.7 | Doublet | 1H | Ar-H (between -OR and -F) |
| ~4.1 - 4.3 | Quartet | 2H | -OCH₂CH₃ |
| ~1.4 - 1.6 | Triplet | 3H | -OCH₂CH₃ |
Rationale:
-
The carboxylic acid proton is expected to be highly deshielded and appear as a broad singlet due to hydrogen bonding and exchange.
-
The aromatic protons will be split by each other and by the fluorine atom, resulting in complex multiplets. The proton ortho to the electron-withdrawing carboxylic acid group will be the most deshielded.
-
The ethoxy group will exhibit a characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons due to coupling with each other.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | -COOH |
| ~160 - 165 (d) | C-F |
| ~155 - 160 | C-OR |
| ~130 - 135 | Ar-C (adjacent to -COOH) |
| ~115 - 120 | Ar-C (ipso to -COOH) |
| ~105 - 110 (d) | Ar-CH (adjacent to -F) |
| ~100 - 105 (d) | Ar-CH (ortho to -OR and -F) |
| ~64 - 66 | -OCH₂CH₃ |
| ~14 - 16 | -OCH₂CH₃ |
Rationale:
-
The carbonyl carbon of the carboxylic acid will be the most deshielded.
-
The carbon atom directly bonded to the fluorine will appear as a doublet due to C-F coupling. Other aromatic carbons in proximity to the fluorine may also show smaller couplings.
-
The carbon attached to the ethoxy group will also be significantly deshielded.
-
The carbons of the ethoxy group will appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: FT-IR Spectroscopy (Solid Sample)
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.
ATR Method:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
KBr Pellet Method:
-
Grind a small amount of the sample (1-2 mg) with anhydrous KBr (100-200 mg) in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Caption: Common workflows for FT-IR analysis of solid samples.
Predicted IR Data
The IR spectrum of this compound is expected to show the following characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1100 | Strong | C-F stretch |
Rationale:
-
The O-H stretch of the carboxylic acid will appear as a very broad band due to strong hydrogen bonding.
-
The C=O stretch of the carboxylic acid will be a prominent, sharp peak.
-
The C-H stretches of the ethoxy group will be observed in the aliphatic C-H stretching region.
-
The aromatic C=C stretches will appear as a pair of bands in the 1450-1600 cm⁻¹ region.
-
The C-O stretch of the aryl ether and the C-F stretch will give rise to strong absorptions in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
EI-MS is a common technique for the analysis of relatively small, volatile organic molecules.
-
Sample Introduction: The sample is introduced into the ion source, typically after being vaporized. For solid samples, a direct insertion probe can be used.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[1][2]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Caption: Simplified workflow of Electron Ionization Mass Spectrometry.
Predicted Mass Spectrum Data
The molecular weight of this compound (C₉H₉FO₃) is 184.16 g/mol .
| m/z | Predicted Fragment |
| 184 | [M]⁺ (Molecular ion) |
| 167 | [M - OH]⁺ |
| 155 | [M - C₂H₅]⁺ |
| 139 | [M - COOH]⁺ |
| 111 | [M - COOH - C₂H₄]⁺ |
Rationale:
-
The molecular ion peak [M]⁺ is expected at m/z 184.
-
Loss of a hydroxyl radical (-OH) from the carboxylic acid group would result in a fragment at m/z 167.
-
Cleavage of the ethyl group from the ethoxy moiety would lead to a fragment at m/z 155.
-
Loss of the entire carboxylic acid group (-COOH) would give a fragment at m/z 139.
-
Subsequent fragmentation of the [M - COOH]⁺ ion, such as the loss of ethylene from the ethoxy group, could lead to a fragment at m/z 111.
Conclusion
The predicted NMR, IR, and MS data presented in this guide provide a comprehensive spectroscopic profile for this compound. This information, in conjunction with the outlined experimental protocols, will be invaluable for researchers in confirming the synthesis and purity of this compound. The interpretation of actual experimental data should always be compared with these predicted values, and any significant deviations should be investigated further. This guide serves as a robust starting point for the spectroscopic characterization of this compound and related molecules.
References
- Mass spectrum of 4‐fluorobenzoic acid obtained using GlowFlow... - ResearchGate.
- IR Spectroscopy of Solids - Organic Chemistry at CU Boulder.
- 4 - Supporting Information.
- 2-Ethoxybenzoic acid | C9H10O3 - PubChem.
- Benzoic acid, 4-fluoro- - NIST WebBook.
- Benzoic acid, 4-fluoro- - NIST WebBook.
- 4-Fluorobenzoic Acid | C7H5FO2 - PubChem.
- Benzoic acid, 2-ethoxy- - NIST WebBook.
- Sample preparation for FT-IR.
- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell.
- Guide to FT-IR Spectroscopy | Bruker.
- Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group - AIP Publishing.
- Basic 1H- and 13C-NMR Spectroscopy.
- 4-Fluorobenzoic acid, morpholide - Optional[Vapor Phase IR] - Spectrum - SpectraBase.
- 4-Fluorobenzoic acid - Optional[1H NMR] - Chemical Shifts - SpectraBase.
- 4-Fluorobenzoic acid, benzyl ester - Optional[Vapor Phase IR] - Spectrum - SpectraBase.
- 4-Fluorobenzoic acid - Wikipedia.
- Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis.
- Benzoic acid, 4-fluoro-, ethyl ester - NIST WebBook.
- Benzoic acid, 2-ethoxy- - NIST WebBook.
- 2-Ethoxybenzoic acid - Wikipedia.
- Electron ionization - Wikipedia.
- NMR Techniques in Organic Chemistry: a quick guide.
- Chapter 5: Acquiring 1 H and 13 C Spectra - Books.
- Showing Compound 2-Methoxybenzoic acid (FDB010544) - FooDB.
- 3.1: Electron Ionization - Chemistry LibreTexts.
- (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate.
- Benzoic acid, 2-methoxy- - NIST WebBook.
- Benzoic acid, 2-ethoxy- - NIST WebBook.
- Spectroscopy 13C NMR and 1H NMR - Mesbah Energy.
Sources
"crystal structure of 2-Ethoxy-4-fluorobenzoic acid"
An In-Depth Technical Guide to the Crystal Structure Determination and Analysis of 2-Ethoxy-4-fluorobenzoic Acid
Foreword: The Architectural Blueprint of a Molecule
In the realm of modern drug discovery and development, understanding the three-dimensional architecture of a molecule is not merely an academic exercise; it is a critical prerequisite for rational drug design, formulation development, and ensuring the safety and efficacy of a therapeutic agent.[1][2][3] The crystal structure of an active pharmaceutical ingredient (API) provides the ultimate atomic-level resolution, revealing the precise arrangement of atoms, the nature of intermolecular interactions, and the overall packing motif within the solid state. This knowledge is paramount, as different crystalline forms, or polymorphs, of the same compound can exhibit vastly different physicochemical properties, including solubility, stability, and bioavailability, which can have profound implications for a drug's performance.[4][5]
This guide focuses on a molecule of significant interest in medicinal chemistry: this compound. While the specific crystal structure of this compound is not publicly available at the time of this writing, this document serves as a comprehensive technical roadmap for its determination and analysis. We will navigate the entire workflow, from the synthesis of the material and the cultivation of high-quality single crystals to the intricacies of single-crystal X-ray diffraction (SC-XRD), structure refinement, and in-depth analysis of intermolecular forces. This guide is intended for researchers, scientists, and drug development professionals, providing not just a series of steps, but the underlying scientific rationale and field-proven insights to empower your own structural elucidation endeavors.
Part 1: Synthesis and Crystallization: From Powder to Priceless Crystal
The journey to a crystal structure begins with the synthesis of the compound and the often-challenging task of growing a single crystal of suitable size and quality for diffraction experiments.
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for analogous fluorinated benzoic acids.[6][7] A potential two-step process could involve the Williamson ether synthesis to introduce the ethoxy group, followed by oxidation of an appropriate precursor.
Step 1: Ethylation of a Phenolic Precursor
A suitable starting material would be a 4-fluoro-2-hydroxy-substituted benzene derivative. The phenolic hydroxyl group can be ethylated using an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a base such as potassium carbonate (K₂CO₃) in an appropriate solvent like acetone or dimethylformamide (DMF). The reaction would proceed via a nucleophilic substitution mechanism.
Step 2: Oxidation to the Carboxylic Acid
The resulting ethylated intermediate would then be oxidized to the corresponding carboxylic acid. The specific choice of the precursor and oxidizing agent would depend on the other functional groups present. For instance, if starting with 2-ethoxy-4-fluorotoluene, a strong oxidizing agent like potassium permanganate (KMnO₄) could be used to convert the methyl group to a carboxylic acid.
The Art and Science of Crystallization
Obtaining a single crystal suitable for X-ray diffraction is often the most significant bottleneck in structural analysis.[8][9][10] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline fashion rather than as an amorphous powder. For a small organic molecule like this compound, several classical methods are highly effective.[11][12]
Experimental Protocol: Crystallization via Slow Evaporation
Slow evaporation is one of the most straightforward and widely used crystallization techniques.[11]
-
Solvent Screening: Begin by testing the solubility of the purified this compound in a range of common laboratory solvents to find one in which it is moderately soluble. Typical solvents for organic compounds include ethanol, methanol, acetone, ethyl acetate, and toluene.[11]
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. Gentle warming can be used to dissolve more solute, but ensure the compound is stable at the elevated temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites and cause rapid precipitation.
-
Evaporation: Cover the vial with a cap that has a small hole pricked in it, or with paraffin film with a few needle holes. This allows the solvent to evaporate slowly over a period of days to weeks.
-
Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of a laboratory bench.
-
Monitoring: Monitor the vial periodically for the formation of single crystals. Once crystals of sufficient size (typically 0.1-0.4 mm in at least two dimensions) have formed, they can be carefully harvested.[13]
Alternative Crystallization Techniques:
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[12]
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent in a narrow tube. Crystallization occurs at the interface as the liquids slowly mix.[10]
Part 2: The Illuminating Power of Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[14] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.
Experimental Workflow: From Crystal to Diffraction Pattern
The following diagram and protocol outline the key steps in a typical SC-XRD experiment.
Caption: The experimental workflow for single-crystal X-ray diffraction data collection.
Step-by-Step Methodology for SC-XRD Data Collection:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.
-
Cryo-cooling: The crystal is rapidly cooled to a low temperature (commonly 100-173 K) in a stream of cold nitrogen gas.[13][15] This minimizes thermal vibrations of the atoms and reduces radiation damage from the X-ray beam.
-
Centering: The mounted crystal is precisely centered in the path of the X-ray beam using an automated or manual goniometer.[13]
-
Preliminary Data Collection: A few initial diffraction images are collected to determine the quality of the crystal and to calculate the unit cell parameters and the orientation matrix.[14]
-
Data Collection Strategy: Based on the determined unit cell and crystal system, the diffractometer software calculates an optimal strategy for collecting a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
Full Data Collection: The automated data collection process is initiated, which can take several hours to complete.[14] The detector records the positions and intensities of the diffracted X-ray beams.
-
Data Integration and Scaling: After data collection, the raw diffraction images are processed. The intensity of each reflection is integrated, and corrections are applied for experimental factors like background noise and X-ray absorption. The data is then scaled and merged to produce a final reflection file (typically in .hkl format).[16]
Part 3: Structure Solution and Refinement: Decoding the Diffraction Data
The .hkl file contains a list of reflections with their corresponding intensities, but it does not directly provide the crystal structure. The process of converting this data into a 3D atomic model is known as structure solution and refinement.
The Phase Problem and Structure Solution
The diffraction data provides the intensities (related to the amplitudes) of the diffracted waves, but the phase information is lost. This is the central "phase problem" in crystallography. For small molecules, "direct methods" or, more commonly now, "intrinsic phasing" algorithms are used to computationally estimate the initial phases.[13] These methods use statistical relationships between the intensities of the reflections to generate an initial electron density map.
The Refinement Cycle
Once an initial model is obtained, it is refined against the experimental data using a least-squares method. This is an iterative process where the atomic positions, displacement parameters, and other model parameters are adjusted to improve the agreement between the calculated and observed diffraction data.[17] Programs like SHELXL are widely used for this purpose.[18][19]
Caption: The iterative cycle of crystal structure refinement.
Protocol for Structure Refinement using SHELXL:
-
Initial Model: An instruction file (.ins) is created containing the unit cell parameters, symmetry information (space group), and the initial atomic coordinates from the structure solution step.[20]
-
Least-Squares Refinement: The SHELXL program is run to perform several cycles of least-squares refinement, minimizing the difference between the observed structure factors (from the .hkl file) and the calculated structure factors (from the current model).[17]
-
Difference Fourier Map: After each refinement round, a difference electron density map is calculated. Peaks in this map indicate missing atoms (like hydrogen atoms), while negative troughs can suggest atoms that are misplaced or have incorrect atomic assignments.
-
Model Building: The atomic model is updated based on the difference map. Hydrogen atoms are typically added at calculated positions. Anisotropic displacement parameters (which model atomic vibrations as ellipsoids rather than spheres) are introduced for non-hydrogen atoms.
-
Convergence: The refinement cycle is repeated until the model converges, meaning that the shifts in atomic positions are negligible, the difference map is flat, and the R-factors (indicators of the agreement between the model and the data) are minimized.[17]
Hypothetical Crystallographic Data for this compound
The final refined structure is typically reported in a Crystallographic Information File (CIF). Below is a table summarizing the kind of data one would expect to find for a compound like this compound.
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C₉H₉FO₃ | The elemental composition of the molecule. |
| Formula Weight | 184.16 | The molar mass of the compound. |
| Crystal System | Monoclinic | The shape of the unit cell. |
| Space Group | P2₁/c | The symmetry elements within the unit cell. |
| a (Å) | 8.512(3) | Unit cell edge length. |
| b (Å) | 5.431(2) | Unit cell edge length. |
| c (Å) | 19.876(5) | Unit cell edge length. |
| β (°) | 98.75(1) | Unit cell angle. |
| Volume (ų) | 906.5(4) | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Density (calc) (g/cm³) | 1.348 | The calculated density of the crystal. |
| R1 [I > 2σ(I)] | 0.045 | A measure of the agreement between the observed and calculated structure factor amplitudes (a good value is typically < 0.05). |
| wR2 (all data) | 0.121 | A weighted R-factor based on intensities (a good value is typically < 0.15). |
| Goodness-of-Fit (S) | 1.05 | Should be close to 1.0 for a good model. |
Part 4: In-depth Structural Analysis: Beyond the Molecule
With a fully refined crystal structure, the focus shifts to a detailed analysis of the molecular geometry and, crucially, the intermolecular interactions that govern the crystal packing.
Molecular Geometry
The refined structure provides precise bond lengths, bond angles, and torsion angles. For this compound, key parameters of interest would include the planarity of the benzene ring, the orientation of the ethoxy and carboxylic acid groups relative to the ring, and any intramolecular hydrogen bonding.
Intermolecular Interactions and Hirshfeld Surface Analysis
Understanding how molecules interact with their neighbors is fundamental to predicting the physical properties of the crystal. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice.[21][22][23][24] The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the regions where the molecule's electron density dominates over the electron density of all other molecules.[22]
Various properties can be mapped onto this surface. A particularly useful one is the normalized contact distance (dnorm), which highlights regions of close intermolecular contact.
Caption: Potential intermolecular interactions in the crystal structure of this compound.
Interpreting Hirshfeld Surfaces and 2D Fingerprint Plots:
-
dnorm Surface: Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, that are shorter than the sum of the van der Waals radii. White and blue regions represent contacts at or longer than the van der Waals separation, respectively.
-
2D Fingerprint Plots: These plots summarize all the intermolecular contacts as a 2D histogram, where de is the distance from the surface to the nearest nucleus external to the surface, and di is the distance to the nearest nucleus internal to the surface. The shape and features of the plot are characteristic of specific types of interactions.[21][25] For instance, sharp spikes at the bottom of the plot are characteristic of strong hydrogen bonds.
A hypothetical Hirshfeld analysis for this compound would likely reveal a classic hydrogen-bonded dimer motif between the carboxylic acid groups of two adjacent molecules. Additionally, weaker C-H···O, C-H···F, and potentially π-π stacking interactions would contribute to the overall three-dimensional packing.
Part 5: Significance in Pharmaceutical Sciences: From Structure to Function
The crystal structure of an API like this compound is a cornerstone of pharmaceutical development.[1][2][4]
-
Polymorphism: The ability of a compound to crystallize in more than one form is known as polymorphism.[5] A thorough understanding of the crystal structure helps in identifying and characterizing different polymorphs, each of which may have unique properties. Crystal structure prediction (CSP) can be a valuable tool to assess the risk of discovering a more stable, and potentially less soluble, polymorph late in development.[4]
-
Solubility and Dissolution Rate: The arrangement of molecules and the strength of their interactions in the crystal lattice directly influence the energy required to break the lattice apart, which in turn affects the compound's solubility and dissolution rate. This is a critical factor for oral drug delivery.
-
Rational Drug Design: While the crystal structure of the API itself is important, co-crystallization with a target protein is a key strategy in structure-based drug design. By visualizing how a drug candidate binds to its biological target, medicinal chemists can make rational modifications to improve potency and selectivity.[1][2][3]
-
Intellectual Property: Novel crystalline forms of an API can be patented, providing a crucial avenue for protecting intellectual property and extending the commercial life of a drug product.[5]
Conclusion
The determination of the crystal structure of this compound, while a meticulous process, yields an unparalleled depth of molecular understanding. This guide has provided a comprehensive, step-by-step framework for this endeavor, from chemical synthesis and crystallization to the sophisticated analysis of diffraction data and intermolecular interactions. The resulting atomic-level blueprint is not an end in itself but a critical tool that empowers researchers and drug developers to make informed decisions, mitigate risks associated with solid-state properties, and ultimately design safer and more effective medicines. The principles and protocols detailed herein are broadly applicable and serve as a robust foundation for the structural elucidation of any novel small molecule of pharmaceutical interest.
References
- Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]
- SPT Labtech. (n.d.). Chemical crystallization.
- Journal of Analytical & Bioanalytical Techniques. (n.d.). The Role of Crystallography in Drug Development. OMICS International.
- Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
- Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules.
- CrystalExplorer. (n.d.). The Hirshfeld Surface.
- Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL.
- Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals.
- Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. [Link]
- Sucrose - An Easy Structure. (n.d.). Structure refinement - SHELXL.
- Crystallization of small molecules. (n.d.).
- Verma, A., et al. (2018). A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. [Link]
- Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]
- Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]
- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL.
- Carleton College. (n.d.). Single-crystal X-ray Diffraction.
- Papatriantafyllopoulou, C., et al. (2020). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 6(4), 57. [Link]
- Gavezzotti, A., & Braga, D. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Crystals, 12(8), 1129. [Link]
- ISIS Neutron and Muon Source. (n.d.). Single Crystal Refinement using SHELX program.
- Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods.
- Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving.
- Rowlett, R. S. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection.
- Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course.
- Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 1-15. [Link]
- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(5), 112-123. [Link]
- Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid.
- Organic Syntheses Procedure. (n.d.). p-FLUOROBENZOIC ACID.
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. migrationletters.com [migrationletters.com]
- 3. zienjournals.com [zienjournals.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. 2-Fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. sptlabtech.com [sptlabtech.com]
- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 13. sssc.usask.ca [sssc.usask.ca]
- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 15. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]
- 16. X-ray Data Collection Course [mol-xray.princeton.edu]
- 17. An Easy Structure - Sucrose [xray.uky.edu]
- 18. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. isis.stfc.ac.uk [isis.stfc.ac.uk]
- 21. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 22. crystalexplorer.net [crystalexplorer.net]
- 23. researchgate.net [researchgate.net]
- 24. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 25. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility of 2-Ethoxy-4-fluorobenzoic Acid in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties and a pivotal parameter in drug development.[1][2] This guide provides a comprehensive technical overview of the principles, experimental determination, and influencing factors related to the solubility of 2-Ethoxy-4-fluorobenzoic acid in various organic solvents. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering both theoretical insights and practical, field-proven methodologies. While specific experimental data for this compound is not publicly available, this guide furnishes the robust framework necessary for its determination and interpretation.
Introduction: The Critical Role of Solubility in Drug Development
The therapeutic efficacy of a drug candidate is fundamentally linked to its solubility. For an API like this compound, solubility in organic solvents is a cornerstone of its journey from laboratory synthesis to a viable medicinal product. Key processes where solubility data is indispensable include:
-
Synthesis and Purification: The selection of appropriate solvents is crucial for achieving high yields and purity during the synthesis and subsequent crystallization or purification of this compound.[3]
-
Formulation Development: Crafting a stable and effective dosage form, be it a tablet, solution, or topical formulation, necessitates a deep understanding of the API's solubility in various excipients and solvent systems.[2]
-
Preclinical and Clinical Studies: The choice of vehicle for in vitro and in vivo studies is dictated by the solubility of the compound, directly impacting the assessment of its pharmacological and toxicological profile.
This guide will provide the foundational knowledge and practical protocols to empower researchers to comprehensively characterize the solubility profile of this compound.
Physicochemical Properties of this compound and Their Impact on Solubility
While specific experimental data for this compound is limited, we can infer its likely solubility behavior based on its structural features and the known properties of similar molecules like 2-fluorobenzoic acid and 4-fluorobenzoic acid.[4][5][6]
Structural Analysis:
-
Benzoic Acid Moiety: The carboxylic acid group (-COOH) is capable of acting as both a hydrogen bond donor and acceptor, suggesting potential for good solubility in polar, protic solvents.
-
Ethoxy Group (-OCH2CH3): This group introduces a degree of lipophilicity and can also act as a hydrogen bond acceptor.
-
Fluorine Atom (-F): The electronegative fluorine atom can influence the electronic distribution of the benzene ring and participate in intermolecular interactions, including hydrogen bonding.
The interplay of these functional groups suggests that this compound will exhibit a nuanced solubility profile, with significant solubility in a range of polar and moderately non-polar organic solvents.
Theoretical Framework: Predicting Solubility
While experimental determination is the gold standard, theoretical models can provide valuable initial estimates of solubility.[1] These models are often based on thermodynamic principles and can help in solvent screening.[7][8][9][10]
-
"Like Dissolves Like": This fundamental principle suggests that solutes will have higher solubility in solvents with similar polarity. Therefore, this compound is expected to be more soluble in polar solvents like alcohols and ketones than in non-polar solvents like alkanes.
-
Thermodynamic Models: More sophisticated models, such as the Schroeder-van Laar equation, utilize the melting point, enthalpy of fusion, and activity coefficients to predict solubility.[11] Machine learning and group contribution methods are also emerging as powerful predictive tools.[7][9][10][12]
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol describes the widely accepted isothermal equilibrium shake-flask method for determining the thermodynamic solubility of a compound.[1]
Materials and Equipment
-
This compound (high purity)
-
A range of organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or another suitable analytical instrument for quantification.[13]
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for the determination of thermodynamic solubility.
Detailed Protocol
-
Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess solid.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.[13][14] A calibration curve prepared with standards of known concentrations should be used for accurate quantification.
Data Presentation and Interpretation
The solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison of solubility across different solvents.
Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 32.7 | [Hypothetical Value] | [Hypothetical Value] |
| Ethanol | 24.5 | [Hypothetical Value] | [Hypothetical Value] |
| Acetone | 20.7 | [Hypothetical Value] | [Hypothetical Value] |
| Ethyl Acetate | 6.02 | [Hypothetical Value] | [Hypothetical Value] |
| Dichloromethane | 9.08 | [Hypothetical Value] | [Hypothetical Value] |
| Toluene | 2.38 | [Hypothetical Value] | [Hypothetical Value] |
| n-Heptane | 1.92 | [Hypothetical Value] | [Hypothetical Value] |
Note: The values in this table are hypothetical and should be replaced with experimentally determined data.
Factors Influencing Solubility
The solubility of this compound is governed by a complex interplay of factors related to both the solute and the solvent.
Caption: Key factors influencing the solubility of this compound.
-
Solvent Polarity: As a general trend, the solubility of a polar solute like this compound will increase with the polarity of the solvent.
-
Hydrogen Bonding: Solvents that can effectively form hydrogen bonds with the carboxylic acid and ethoxy groups of the solute will generally be good solvents. Protic solvents (e.g., alcohols) can act as both hydrogen bond donors and acceptors, while aprotic polar solvents (e.g., acetone) can only act as acceptors.
-
Temperature: The solubility of most solid compounds in organic solvents increases with temperature. This relationship can be quantified to determine the thermodynamics of dissolution.
-
Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form of this compound being used in solubility studies.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific experimental data is not yet available in the public domain, the methodologies and theoretical considerations presented here offer a robust starting point for any researcher in the field. A thorough characterization of the solubility profile of this compound will be instrumental in its successful development as a potential pharmaceutical agent. Future work should focus on the experimental determination of its solubility in a wide range of pharmaceutically relevant solvents and at various temperatures.
References
- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
- Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.
- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.
- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed.
- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs.
- Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. Industrial & Engineering Chemistry Research - ACS Publications.
- Annex 4 - World Health Organization (WHO).
- ANALYTICAL METHOD SUMMARIES.
- Chemical Properties of 2-Fluorobenzoic acid, 4-benzyloxyphenyl ester. Cheméo.
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
- 2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2774542. PubChem - NIH.
- III Analytical Methods.
- 2-Fluorobenzoic acid synthesis. ChemicalBook.
- p-FLUOROBENZOIC ACID. Organic Syntheses Procedure.
- CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof. Google Patents.
- 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
- 4-Fluorobenzoic acid. ChemBK.
- 2-Fluorobenzoic acid 97 445-29-4. Sigma-Aldrich.
- 4-Fluoro Benzoic Acid. Sihauli Chemicals.
- 4-Fluorobenzoic acid. Wikipedia.
- A Comparative Guide to Analytical Methods for 4-Amino-2-fluorobenzoic Acid Quantification. Benchchem.
- In-depth Technical Guide: Solubility of 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Solvents. Benchchem.
- Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. PubMed.
- Analytical Method Summaries. Eurofins.
- 4-(2-Ethyl-4-fluorophenoxy)-3-fluorobenzoic acid | C15H12F2O3 | CID 117760758. PubChem.
- 4-Fluorobenzoic acid, 98% 25 g | Buy Online. Thermo Scientific Alfa Aesar.
Sources
- 1. pharmatutor.org [pharmatutor.org]
- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 3. globalscientificjournal.com [globalscientificjournal.com]
- 4. 2-Fluorobenzoic acid, 4-benzyloxyphenyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2774542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Medicinal Chemistry Applications of 2-Ethoxy-4-fluorobenzoic Acid
Introduction: Unveiling the Potential of a Substituted Benzoic Acid Scaffold
In the landscape of modern drug discovery, the strategic functionalization of simple aromatic scaffolds is a cornerstone of generating novel therapeutic agents with enhanced pharmacological profiles. The benzoic acid motif, in particular, has proven to be a versatile template for engaging with a multitude of biological targets. This guide delves into the untapped potential of a specific, strategically substituted derivative: 2-Ethoxy-4-fluorobenzoic acid .
The incorporation of a fluorine atom at the 4-position and an ethoxy group at the 2-position of the benzoic acid ring is not arbitrary. Each modification is a deliberate tactic to modulate the molecule's physicochemical and, consequently, its biological properties. The presence of fluorine, a compact and highly electronegative atom, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] The ethoxy group, on the other hand, can influence lipophilicity, improve ligand-target binding interactions, and favorably alter ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4][5]
This technical guide will provide an in-depth exploration of the potential applications of this compound in medicinal chemistry, drawing upon evidence from preclinical research and patent literature. We will elucidate its role as a key intermediate in the synthesis of pioneering therapeutic agents and propose detailed experimental workflows for its evaluation.
Physicochemical Properties and Synthetic Strategy
Predicted Physicochemical Profile
While extensive experimental data for this compound is not publicly available, we can predict its key properties based on its constituent functional groups.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₉H₉FO₃ | Based on chemical structure.[1] |
| Molecular Weight | 184.16 g/mol | Based on chemical structure.[1] |
| pKa | ~3.0 - 3.5 | The electron-withdrawing fluorine atom increases the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). |
| logP | ~2.0 - 2.5 | The ethoxy group increases lipophilicity, while the fluorine and carboxylic acid contribute to a balanced profile. |
| Hydrogen Bond Donors | 1 | From the carboxylic acid hydroxyl group.[1] |
| Hydrogen Bond Acceptors | 4 | From the carboxylic acid carbonyl, the ethoxy ether oxygen, and the fluorine atom.[1] |
Strategic Synthesis of this compound
A plausible and efficient synthesis of this compound can be achieved via a Williamson ether synthesis, starting from the commercially available 4-fluoro-2-hydroxybenzoic acid.
Reaction Scheme:
Caption: A proposed synthetic route to this compound.
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of 4-fluoro-2-hydroxybenzoic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add potassium carbonate (K₂CO₃, 2.5 eq.).
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 30 minutes, then add ethyl iodide (1.5 eq.) dropwise.
-
Reaction Progression: Heat the reaction mixture to 60 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidification and Extraction: Acidify the aqueous mixture to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Potential Therapeutic Applications and Biological Targets
Recent patent literature has highlighted the utility of this compound as a crucial building block in the synthesis of novel inhibitors for several key biological targets. This suggests its significant potential in oncology, neuroscience, and metabolic diseases.
Inhibition of the TIP48/TIP49 ATPase Complex: A Novel Anti-Cancer Strategy
The TIP48/TIP49 complex, a member of the AAA+ ATPase family, is implicated in various cellular processes crucial for tumorigenesis, including transcriptional regulation and chromatin remodeling.[6][7] Inhibition of the ATPase activity of this complex presents a promising strategy for cancer therapy.
This compound has been utilized as a key intermediate in the synthesis of aminopyrazolone derivatives that demonstrate inhibitory action against the TIP48/TIP49 complex.[6][7] The benzoic acid moiety is typically converted to an amide to serve as a scaffold for further functionalization.
Caption: High-level workflow for developing TIP49 inhibitors.
Modulation of Glucose Uptake via GLUT3 Inhibition: A Metabolic Approach to Disease
Glucose transporters (GLUTs) are pivotal for cellular glucose uptake, and their overexpression is a hallmark of many diseases, including cancer and inflammatory conditions.[8] GLUT3, in particular, is a high-affinity glucose transporter whose inhibition could offer therapeutic benefits.
Patents have described the use of this compound in the creation of potent glucose uptake inhibitors, with a degree of selectivity for GLUT3.[8] This suggests its potential as a scaffold for developing drugs to treat glioblastoma, autoimmune disorders, and various inflammatory diseases.
Experimental Protocol: In Vitro Glucose Uptake Assay
-
Cell Culture: Culture a GLUT3-expressing cell line (e.g., a suitable cancer cell line) in appropriate media.
-
Compound Treatment: Seed cells in a 96-well plate and treat with varying concentrations of the test compound (derived from this compound) for a predetermined time.
-
Glucose Uptake Measurement: Add a fluorescently labeled, non-metabolizable glucose analog (e.g., 2-NBDG) to the cells and incubate for 30-60 minutes.
-
Analysis: Wash the cells to remove excess 2-NBDG and measure the intracellular fluorescence using a plate reader. A decrease in fluorescence indicates inhibition of glucose uptake.
-
Data Interpretation: Calculate the IC₅₀ value, representing the concentration of the compound that inhibits glucose uptake by 50%.
Reversible Inhibition of Monoacylglycerol Lipase (MAGL) for Anxiety Disorders
Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain.[9] By inhibiting MAGL, the levels of 2-AG are elevated, leading to potential anxiolytic and other therapeutic effects.
This compound has been employed as a starting material for the synthesis of reversible MAGL inhibitors, which may offer a safer therapeutic window compared to irreversible inhibitors.[9] This opens up avenues for the development of novel treatments for anxiety, post-traumatic stress disorder (PTSD), and other neurological conditions.
Caption: Simplified signaling pathway of MAGL and its inhibition.
Conclusion and Future Directions
This compound is a promising and versatile building block in medicinal chemistry. Its strategic substitution pattern confers advantageous physicochemical properties that have been leveraged in the development of inhibitors for novel and challenging biological targets. The existing patent literature strongly supports its potential in the fields of oncology, metabolic diseases, and neuroscience.
Further research should focus on the synthesis and evaluation of focused libraries of derivatives to establish clear structure-activity relationships (SAR) for each biological target. The exploration of this scaffold's potential against other targets, such as kinases and epigenetic modulators, could also yield promising results. As a readily synthesizable and strategically designed molecule, this compound represents a valuable starting point for the development of next-generation therapeutics.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery.
- Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 2320-9186.
- ResearchGate. (2021). Syntheses, biological evaluation of some novel substituted benzoic acid derivatives bearing hydrazone as linker.
- PubMed. (2024). The role of the methoxy group in approved drugs.
- Google Patents. (2017). US20170107207A1 - Aminopyrazolone derivative.
- Google Patents. (2015). WO2015125786A1 - Aminopyrazolone derivative.
- PubMed. (2007). Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists.
- PubMed. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors.
- Google Patents. (2020). WO2020005935A1 - Glucose uptake inhibitors.
- MDPI. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study.
- International Journal of Advanced Research in Science, Communication and Technology. (2025).
- Google Patents. (2023). WO2023130043A1 - Monoacylglycerol lipase inhibitors and use thereof for the treatment of anxiety.
Sources
- 1. guidechem.com [guidechem.com]
- 2. This compound,1233541-55-3-Amadis Chemical [amadischem.com]
- 3. 1693862-25-7|4-Fluoro-2-((3-methylbut-2-en-1-yl)oxy)benzoic acid|BLD Pharm [bldpharm.com]
- 4. parchem.com [parchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. US20170107207A1 - Aminopyrazolone derivative - Google Patents [patents.google.com]
- 7. WO2015125786A1 - Aminopyrazolone derivative - Google Patents [patents.google.com]
- 8. WO2020005935A1 - Glucose uptake inhibitors - Google Patents [patents.google.com]
- 9. WO2023130043A1 - Monoacylglycerol lipase inhibitors and use thereof for the treatment of anxiety - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2-Ethoxy-4-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethoxy-4-fluorobenzoic acid is a key building block in the synthesis of various pharmaceutical compounds and other advanced materials. Its unique substitution pattern, featuring an ethoxy group ortho to a carboxylic acid and a fluorine atom para to it, imparts specific physicochemical properties that are highly sought after in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the viable synthetic routes to this valuable compound, with a primary focus on the selection of appropriate starting materials. Each proposed pathway is analyzed based on chemical principles, commercial availability of precursors, and strategic considerations for laboratory and process scale-up. Detailed experimental insights and comparative analysis are provided to empower researchers in making informed decisions for their synthetic endeavors.
Introduction: The Strategic Importance of this compound
The strategic placement of fluorine and ethoxy substituents on the benzoic acid scaffold makes this compound a crucial intermediate. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The ethoxy group, positioned at the 2-position, influences the conformation of the molecule and can participate in key binding interactions or be used as a synthetic handle for further molecular elaboration. Consequently, reliable and efficient access to this compound is of paramount importance. This guide will explore the primary retrosynthetic disconnections and the corresponding starting materials that form the foundation for the synthesis of this compound.
Comparative Analysis of Synthetic Strategies and Key Starting Materials
The synthesis of this compound can be approached from several distinct strategic directions. The choice of a particular route is often dictated by factors such as the availability and cost of starting materials, the number of synthetic steps, overall yield, and the ease of purification. Here, we dissect three primary synthetic strategies.
| Synthetic Strategy | Key Starting Material | Commercial Availability | Key Transformations | Potential Advantages | Potential Challenges |
| Route 1: O-Alkylation | 4-Fluoro-2-hydroxybenzoic acid | Readily Available[1][2][3] | Williamson Ether Synthesis | Convergent, well-established reaction. | Potential for competing O- vs. C-alkylation, esterification of the carboxylic acid. |
| Route 2: Directed Ortho-Lithiation | 1-Ethoxy-3-fluorobenzene | Readily Available[4][5][6][7][8] | Directed ortho-lithiation, Carboxylation | High regioselectivity, direct C-H functionalization. | Requires cryogenic temperatures and strictly anhydrous conditions. |
| Route 3: Grignard/Organolithium Carboxylation | 1-Bromo-2-ethoxy-4-fluorobenzene | Limited/Specialty Suppliers[9][10][11][12] | Grignard/organolithium formation, Carboxylation | Well-established method for acid synthesis. | Preparation of the starting material may be required; Grignard formation can be sensitive. |
| Route 4: Oxidation of a Precursor | 2-Ethoxy-4-fluorotoluene | Not readily available | Side-chain oxidation | Potentially high-yielding. | Availability of the starting material is a major hurdle. |
Detailed Exploration of Synthetic Pathways and Methodologies
Route 1: O-Alkylation of 4-Fluoro-2-hydroxybenzoic Acid
This is arguably one of the most direct and conceptually simple approaches, leveraging the commercially available 4-fluoro-2-hydroxybenzoic acid. The core of this strategy is a Williamson ether synthesis, where the phenolic hydroxyl group is deprotonated to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an ethylating agent.
Logical Workflow for O-Alkylation:
Caption: Workflow for the synthesis via O-alkylation.
Expertise & Experience Insights:
A critical consideration in this route is the potential for the carboxylic acid to interfere with the O-alkylation step. The acidic proton of the carboxyl group will be readily deprotonated by the base used for phenoxide formation. Furthermore, the resulting carboxylate can act as a nucleophile, leading to the formation of undesired ethyl ester byproducts.
To circumvent these issues, a protection-deprotection strategy is often employed. The carboxylic acid is first converted to an ester (e.g., methyl or ethyl ester). Following the O-alkylation of the phenolic hydroxyl group, the ester is hydrolyzed to reveal the desired carboxylic acid.
Step-by-Step Experimental Protocol (Illustrative):
Step 1: Esterification of 4-Fluoro-2-hydroxybenzoic acid
-
Suspend 4-fluoro-2-hydroxybenzoic acid in an excess of ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and neutralize the acid.
-
Extract the ethyl 4-fluoro-2-hydroxybenzoate with a suitable organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain the crude ester, which can be purified by chromatography or distillation.
Step 2: O-Ethylation of Ethyl 4-Fluoro-2-hydroxybenzoate
-
Dissolve the ethyl 4-fluoro-2-hydroxybenzoate in a polar aprotic solvent such as acetone or DMF.
-
Add a base, such as potassium carbonate, and an ethylating agent like ethyl iodide or diethyl sulfate.
-
Heat the mixture to reflux and monitor the reaction progress.
-
Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent.
-
The resulting crude ethyl 2-ethoxy-4-fluorobenzoate can be purified.
Step 3: Hydrolysis of Ethyl 2-Ethoxy-4-fluorobenzoate
-
Dissolve the ester in a mixture of an alcohol (e.g., ethanol) and water.
-
Add a stoichiometric amount of a base, such as sodium hydroxide.
-
Heat the mixture to reflux until the hydrolysis is complete.
-
Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the product.
-
Collect the solid this compound by filtration, wash with cold water, and dry.
Route 2: Directed Ortho-Lithiation of 1-Ethoxy-3-fluorobenzene
Directed ortho-lithiation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In this strategy, the ethoxy group of the commercially available 1-ethoxy-3-fluorobenzene directs an organolithium base to deprotonate the adjacent ortho position (C2). The resulting aryllithium species is then quenched with carbon dioxide to install the carboxylic acid group.[13][14][15][16][17]
Logical Workflow for Directed Ortho-Lithiation:
Caption: Workflow for the synthesis via directed ortho-lithiation.
Expertise & Experience Insights:
The success of a DoM reaction hinges on the careful control of reaction conditions. The use of a strong organolithium base, such as n-butyllithium or sec-butyllithium, is necessary. The reaction must be conducted under strictly anhydrous conditions and at low temperatures (typically -78 °C) to prevent side reactions and ensure the stability of the aryllithium intermediate. The choice of solvent is also crucial, with ethereal solvents like tetrahydrofuran (THF) or diethyl ether being commonly used to solvate the lithium species.
Step-by-Step Experimental Protocol (Illustrative):
-
Set up a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Dissolve 1-ethoxy-3-fluorobenzene in anhydrous THF and cool the solution to -78 °C.
-
Slowly add a solution of n-butyllithium in hexanes to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir the mixture at this temperature for a specified time to allow for complete lithiation.
-
Quench the reaction by adding an excess of solid carbon dioxide (dry ice) or by bubbling carbon dioxide gas through the solution.
-
Allow the reaction to warm to room temperature.
-
Perform an acidic workup by adding aqueous HCl to protonate the carboxylate salt.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude this compound, which can be purified by recrystallization or chromatography.
Route 3: Carboxylation of a Grignard or Organolithium Reagent from 1-Bromo-2-ethoxy-4-fluorobenzene
This classical approach involves the formation of an organometallic intermediate from a halogenated precursor, followed by its reaction with carbon dioxide. The key starting material for this route is 1-bromo-2-ethoxy-4-fluorobenzene. While less commonly available than the starting materials for the other routes, it can be sourced from specialty chemical suppliers.[9][10][11][12]
Logical Workflow for Grignard/Organolithium Carboxylation:
Caption: Workflow for the synthesis via Grignard/Organolithium carboxylation.
Expertise & Experience Insights:
The formation of the Grignard reagent requires careful initiation, often with the aid of a small crystal of iodine or by crushing the magnesium turnings. The reaction is exothermic and should be controlled. Similar to the DoM route, strictly anhydrous conditions are essential to prevent quenching of the highly basic organometallic intermediate. Lithium-halogen exchange with an organolithium reagent like n-butyllithium provides an alternative to Grignard reagent formation and is often faster and occurs at lower temperatures.
Step-by-Step Experimental Protocol (Illustrative - Grignard Route):
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Add anhydrous diethyl ether or THF.
-
Add a solution of 1-bromo-2-ethoxy-4-fluorobenzene in the same solvent dropwise to initiate the Grignard formation.
-
Maintain a gentle reflux until all the magnesium has reacted.
-
Cool the Grignard reagent solution and pour it over an excess of crushed dry ice.
-
After the initial reaction subsides, add aqueous acid to quench the reaction and dissolve the magnesium salts.
-
Extract the aqueous layer with an organic solvent.
-
Isolate the this compound from the organic phase.
Route 4: Oxidation of 2-Ethoxy-4-fluorotoluene
This route involves the oxidation of the methyl group of 2-ethoxy-4-fluorotoluene to a carboxylic acid. While the oxidation of toluenes to benzoic acids is a well-established transformation, the primary challenge of this route is the availability of the starting material, 2-ethoxy-4-fluorotoluene. This precursor is not as readily available as the starting materials for the previously discussed routes and would likely need to be synthesized in a separate multi-step sequence.
Oxidizing agents such as potassium permanganate or chromic acid can be employed for this transformation.[18][19] However, the use of these strong oxidants often requires harsh reaction conditions and can generate significant amounts of heavy metal waste.
Conclusion and Recommendations
For the laboratory-scale synthesis of this compound, Route 1 (O-Alkylation of 4-fluoro-2-hydroxybenzoic acid) and Route 2 (Directed Ortho-Lithiation of 1-ethoxy-3-fluorobenzene) represent the most practical and efficient strategies.
-
Route 1 is highly attractive due to the commercial availability of the starting material and the use of well-understood, robust reactions. The need for a protection-deprotection sequence adds to the step count but is a standard and reliable procedure.
-
Route 2 offers an elegant and direct approach to the target molecule. For laboratories equipped to handle organolithium chemistry, this route can be highly efficient and regioselective.
Route 3 is a viable alternative, particularly if the bromo-precursor is available or can be synthesized efficiently. For large-scale industrial production, a thorough process optimization of any of these routes would be necessary, with considerations for cost of goods, process safety, and waste management being paramount. The choice of starting material is the foundational decision in the synthesis of this compound, and a careful evaluation of the factors outlined in this guide will enable researchers to select the most appropriate path for their specific needs.
References
- Fang, Y.-Q., Lv, C.-X., & Lu, M. (2013). Role of Water and p-Fluorobenzoic Acid in Mn(II)T(p-Cl)PP Catalyzed Aerobic Oxidation of p-Fluorotoluene. Asian Journal of Chemistry, 25(16), 9031-9034.
- Cenmed Enterprises. 1-Bromo-4-ethoxy-2-fluorobenzene. [Link]
- AbacipharmTech. 1-Ethoxy-3-fluorobenzene. [Link]
- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
- Organic Syntheses. p-FLUOROBENZOIC ACID. [Link]
- Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 1-14.
- Oakwood Chemical. 4-Fluoro-2-hydroxybenzaldehyde. [Link]
- Google Patents.
- Google Patents.
- Google Patents.
- Patsnap Eureka.
- Google Patents. CN112851608A - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
- Semantic Scholar.
- Andrew G. Myers Research Group. Directed (ortho)
- PubMed Central.
- Andrew G. Myers Research Group.
- Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]
- Wikipedia.
- Google Patents.
- Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- Google Patents. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- National Institutes of Health. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]
Sources
- 1. 4-Fluoro-2-hydroxybenzoic acid 97% | CAS: 345-29-9 | AChemBlock [achemblock.com]
- 2. 4-Fluoro-2-hydroxybenzoic acid | 345-29-9 | FF64203 [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CAS 458-03-7 | 2607-3-32 | MDL MFCD00673011 | 1-Ethoxy-3-fluorobenzene | SynQuest Laboratories [synquestlabs.com]
- 5. 458-03-7 | 1-Ethoxy-3-fluorobenzene - AiFChem [aifchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 1-Ethoxy-3-fluorobenzene - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 8. 458-03-7|1-Ethoxy-3-fluorobenzene|BLD Pharm [bldpharm.com]
- 9. cenmed.com [cenmed.com]
- 10. echemi.com [echemi.com]
- 11. echemi.com [echemi.com]
- 12. 1-bromo-4-ethoxy-2-fluorobenzene 98% | CAS: 107713-66-6 | AChemBlock [achemblock.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. uwindsor.ca [uwindsor.ca]
- 15. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 18. asianpubs.org [asianpubs.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Synthesis of 2-Ethoxy-4-fluorobenzoic Acid: An Application Note and Experimental Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 2-Ethoxy-4-fluorobenzoic acid, a valuable intermediate in the development of pharmaceuticals and advanced materials. The protocol is centered around a robust and efficient one-pot Williamson ether synthesis, starting from commercially available 4-fluoro-2-hydroxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals, offering a detailed, step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, safety protocols, and characterization methods.
Introduction and Scientific Background
This compound is a substituted aromatic carboxylic acid featuring both an ethoxy group and a fluorine atom. This unique combination of functional groups makes it a highly sought-after building block in medicinal chemistry and materials science. The fluorine substituent can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, while the ethoxy group provides a key structural motif.
The synthesis detailed herein employs the Williamson ether synthesis, a classic and reliable method for forming ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this specific application, the phenolic hydroxyl group of 4-fluoro-2-hydroxybenzoic acid is deprotonated by a strong base to form a potent nucleophile, the phenoxide. This phenoxide then attacks the electrophilic ethyl group of the ethylating agent, diethyl sulfate, displacing the sulfate leaving group to form the desired ether linkage.[2]
A critical consideration in this synthesis is the presence of two acidic protons on the starting material: one on the carboxylic acid and one on the phenolic hydroxyl group. The carboxylic acid proton is significantly more acidic and will be deprotonated first. Therefore, a stoichiometric excess of base (at least two equivalents) is essential to ensure the deprotonation of both functional groups, thereby generating the reactive phenoxide necessary for the etherification to proceed.
Reaction Scheme
Caption: Overall workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
Reaction Setup
-
Prepare the Base Solution: In a 100 mL beaker, carefully dissolve 2.82 g (70.4 mmol, 2.2 eq) of sodium hydroxide pellets in 20 mL of deionized water. The dissolution is exothermic; allow the solution to cool to room temperature.
-
Charge the Reaction Flask: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, add 5.0 g (32.0 mmol, 1.0 eq) of 4-fluoro-2-hydroxybenzoic acid.
-
Add Solvent and Base: Add 80 mL of acetone to the flask and begin stirring to dissolve the solid. Once dissolved, add the cooled sodium hydroxide solution to the flask. Stir the mixture for 15 minutes at room temperature.
-
Causality Note: Using at least two equivalents of NaOH is crucial. The first equivalent deprotonates the more acidic carboxylic acid, forming the sodium carboxylate. The second equivalent deprotonates the phenolic hydroxyl group to form the sodium phenoxide, which is the active nucleophile required for the SN2 reaction.
-
Ethylation Reaction
-
Add Ethylating Agent: Transfer 4.2 mL (5.43 g, 35.2 mmol, 1.1 eq) of diethyl sulfate to the dropping funnel. Add the diethyl sulfate dropwise to the stirring reaction mixture over a period of 20-30 minutes. An exotherm may be observed.
-
Causality Note: Slow, dropwise addition helps to control the reaction rate and any potential exotherm. A slight excess of the ethylating agent ensures the complete conversion of the starting material.
-
-
Reflux the Mixture: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 56 °C for acetone) using a heating mantle. Maintain the reflux for 4-6 hours.
-
Monitor Reaction Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate with a drop of acetic acid). Spot the starting material and the reaction mixture. The reaction is complete when the starting material spot is no longer visible.
Work-up and Product Isolation
-
Cool and Concentrate: After the reaction is complete, turn off the heat and allow the flask to cool to room temperature. Remove the bulk of the acetone using a rotary evaporator or by simple distillation.
-
Precipitate the Product: To the remaining aqueous residue in the flask, add 100 mL of deionized water. Cool the mixture in an ice bath. While stirring vigorously, slowly add 6 M hydrochloric acid until the pH of the solution is approximately 2 (test with pH paper). A white precipitate should form.
-
Causality Note: Acidification serves two purposes: it neutralizes any remaining NaOH and protonates the sodium carboxylate salt, converting it back to the insoluble carboxylic acid, which causes it to precipitate out of the aqueous solution.
-
-
Isolate the Crude Product: Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the Product: Wash the filter cake with two portions of cold deionized water (2 x 50 mL) to remove any inorganic salts. Press the solid as dry as possible on the funnel.
Purification
-
Recrystallization: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of a hot ethanol/water mixture to dissolve the solid completely. A good starting point is to dissolve the solid in a small amount of hot ethanol and then add hot water dropwise until the solution just becomes cloudy. Then, add a few more drops of hot ethanol to redissolve the solid.
-
Isolate Pure Product: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified white, crystalline product by vacuum filtration. Wash with a small amount of cold ethanol/water.
-
Drying: Dry the product in a vacuum oven at 50 °C overnight to a constant weight. The expected yield is typically in the range of 75-85%.
Safety Precautions
-
General: This procedure must be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.
-
Diethyl Sulfate: EXTREME CAUTION REQUIRED. Diethyl sulfate is highly toxic, corrosive, a strong alkylating agent, and a probable human carcinogen. [3]It can cause severe burns upon skin contact and is harmful if inhaled or swallowed. [4]Always handle it in a fume hood and wear appropriate gloves (e.g., butyl rubber or laminate film). Have a quench solution (e.g., dilute aqueous ammonia) readily available for any spills. All equipment contaminated with diethyl sulfate should be decontaminated with this solution before removal from the fume hood.
-
Sodium Hydroxide: Corrosive and can cause severe burns. Avoid contact with skin and eyes.
-
Hydrochloric Acid: Corrosive and causes burns. The vapor is irritating to the respiratory system. Handle with care.
Characterization of this compound
-
Appearance: White crystalline solid.
-
Molecular Formula: C₉H₉FO₃
-
Molecular Weight: 184.16 g/mol [4]* Melting Point: Literature values are not readily available. The melting point should be determined using a standard melting point apparatus and reported as a narrow range for a pure sample.
-
¹H NMR (Expected): (400 MHz, CDCl₃ or DMSO-d₆)
-
Aromatic protons: Three signals in the range of δ 6.7-8.0 ppm. Expect complex splitting patterns due to fluorine-proton coupling (³JHF and ⁴JHF).
-
Ethoxy -CH₂-: A quartet around δ 4.1-4.3 ppm.
-
Ethoxy -CH₃: A triplet around δ 1.4-1.5 ppm.
-
Carboxylic acid -OH: A broad singlet, typically > δ 10 ppm (may not be observed in all solvents).
-
-
¹³C NMR (Expected): (100 MHz, CDCl₃ or DMSO-d₆)
-
Carboxylic acid C=O: δ ~165-170 ppm.
-
Aromatic carbons: Six signals, with the carbon attached to fluorine showing a large C-F coupling constant (¹JCF > 240 Hz). Other aromatic carbons will also show smaller C-F couplings.
-
Ethoxy -CH₂-: δ ~64-66 ppm.
-
Ethoxy -CH₃: δ ~14-15 ppm.
-
-
Mass Spectrometry (MS): ESI-MS should show [M-H]⁻ at m/z 183.05.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction is incomplete (starting material remains) | - Insufficient base.- Insufficient reaction time or temperature.- Inactive diethyl sulfate (hydrolyzed). | - Ensure at least 2.2 equivalents of base are used.- Extend reflux time and monitor by TLC.- Use a fresh, unopened bottle of diethyl sulfate. |
| Low Yield | - Incomplete precipitation during work-up.- Product loss during recrystallization.- Side reactions (e.g., C-alkylation). | - Ensure pH is ~2 and the solution is thoroughly chilled before filtering.- Use a minimal amount of hot solvent for recrystallization and cool slowly.- Ensure dropwise addition of the alkylating agent to minimize side reactions. |
| Product is an oil or difficult to crystallize | - Presence of impurities.- Product has a low melting point. | - Purify the crude product by column chromatography on silica gel.- Try different recrystallization solvent systems (e.g., toluene, ethyl acetate/hexanes). |
References
- Wikipedia. (n.d.). Williamson ether synthesis.
- University of Wisconsin-Stout. (n.d.). The Williamson Ether Synthesis.
- Wikipedia. (n.d.). Diethyl sulfate.
- Medicinal chemistry notes. (2022, October 14). Synthesis of Salicylic Acid (2-Hydroxy Benzoic Acid) [Video]. YouTube.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis.
- Google Patents. (n.d.). CN103553909A - Method for synthesizing o-ethoxybenzoic acid from salicylic acid and acetone.
Sources
"purification of 2-Ethoxy-4-fluorobenzoic acid by recrystallization"
An In-depth Guide to the Purification of 2-Ethoxy-4-fluorobenzoic Acid by Recrystallization
This comprehensive application note provides a detailed protocol and the underlying scientific principles for the purification of this compound (CAS No. 1233541-55-3) using the recrystallization technique. This guide is intended for researchers, scientists, and drug development professionals seeking to obtain high-purity material, a critical step for reliable downstream applications, including analytical standard preparation, reaction chemistry, and pharmacological screening.
The Principle of Recrystallization
Recrystallization is a fundamental purification technique for solid organic compounds.[1] The process leverages the differential solubility of a target compound and its impurities in a selected solvent or solvent system at varying temperatures.[2] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[3] An impure solid is dissolved in a minimum amount of a hot, appropriate solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The highly ordered structure of a growing crystal tends to exclude dissimilar impurity molecules, which remain dissolved in the cold solvent (the mother liquor).[3] The purified crystals are then isolated by filtration, washed, and dried.
Physicochemical Profile: this compound
A thorough understanding of the compound's properties is essential for developing an effective purification protocol.
| Property | Value | Source |
| CAS Number | 1233541-55-3 | [4][5] |
| Molecular Formula | C₉H₉FO₃ | [4] |
| Molecular Weight | 184.16 g/mol | [4] |
| Appearance | White to off-white solid (presumed) | Inferred |
| Melting Point | Not explicitly published; similar compounds like 3-Ethoxy-2,4-difluorobenzoic acid melt at 130.5-139.5°C.[6] | |
| pKa | Not explicitly published; the pKa of 4-fluorobenzoic acid is 4.14, suggesting moderate acidity.[7] |
Solubility and Impurity Profile
Solubility: Specific solubility data for this compound is not widely available. However, its structure—containing a polar carboxylic acid group, a moderately polar ether group, and a nonpolar aromatic ring—suggests solubility in polar organic solvents like alcohols (methanol, ethanol) and ethers, and limited solubility in nonpolar solvents like hexanes.[8] Like many benzoic acid derivatives, it is expected to have low solubility in cold water but significantly higher solubility in hot water.[9][10][11]
Potential Impurities: Impurities in a sample of this compound typically arise from its synthesis. Common synthetic routes for related compounds suggest potential impurities could include:
-
Unreacted Starting Materials: Such as fluorinated phenols or halo-benzoic acid precursors.
-
Isomeric Byproducts: Positional isomers formed during aromatic substitution reactions.[12]
-
Hydrolysis Products: Cleavage of the ethoxy group under harsh acidic or basic conditions.
-
Residual Catalysts and Reagents: Inorganic salts or other reagents carried over from the reaction workup.
Strategic Solvent Selection for Recrystallization
The choice of solvent is the most critical parameter for successful recrystallization.[1] An ideal solvent should:
-
Completely dissolve the target compound at its boiling point.
-
Dissolve the compound very poorly at low temperatures (e.g., 0-4 °C).
-
Either dissolve impurities completely at all temperatures or not at all.
-
Be chemically inert, not reacting with the target compound.
-
Be volatile enough to be easily removed from the purified crystals.
Given the structure of this compound, a mixed-solvent system of Ethanol/Water or Methanol/Water is a highly promising starting point. The compound should be readily soluble in the alcohol, while water will act as the anti-solvent, reducing solubility upon cooling.
Detailed Application Protocol
This protocol outlines the step-by-step procedure for the purification of this compound.
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute) or Methanol
-
Deionized Water
-
Activated Charcoal (decolorizing carbon), if needed
-
Erlenmeyer flasks (two sizes)
-
Hot plate with stirring capability
-
Magnetic stir bars
-
Stemless funnel and fluted filter paper (for hot filtration)
-
Büchner funnel and appropriately sized filter paper
-
Vacuum filtration flask (side-arm flask)
-
Vacuum tubing and source (aspirator or pump)
-
Watch glass or drying dish
-
Spatula and glass stirring rod
-
Ice-water bath
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Ventilation: Perform all operations in a well-ventilated fume hood to avoid inhaling solvent vapors or fine dust of the compound.[14]
-
Handling: this compound and related compounds are classified as irritants, causing potential skin, eye, and respiratory irritation.[14][15] Avoid direct contact and dust formation.
-
Ignition Sources: Keep flammable solvents (ethanol, methanol) away from open flames and hot surfaces.[15]
Experimental Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Procedure
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
Add a small volume of the primary solvent (e.g., 3-5 mL of ethanol) to the flask.
-
Gently heat the mixture on a hot plate with stirring. Add the solvent dropwise until the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce the final yield.
-
Once the solid is dissolved, add the anti-solvent (hot deionized water) dropwise until the solution becomes faintly and persistently cloudy (turbid).
-
Add a few more drops of the primary solvent (ethanol) until the solution becomes clear again. This ensures the solution is saturated at the elevated temperature.[16]
-
-
Decolorization and Hot Filtration (If Necessary):
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount (spatula tip) of activated charcoal.[3]
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.[17]
-
If insoluble impurities (including charcoal) are present, perform a hot gravity filtration. Pre-warm a stemless funnel and a second Erlenmeyer flask on the hot plate. Place a piece of fluted filter paper in the funnel and rapidly pour the hot solution through it into the clean, warm flask.[3][16]
-
-
Crystallization:
-
Cover the flask containing the clear filtrate with a watch glass or inverted beaker and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[18]
-
Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a side-arm flask.[19]
-
Transfer the crystalline slurry into the funnel.
-
Wash the crystals with a small amount of ice-cold solvent mixture (the same ethanol/water ratio) to rinse away any remaining mother liquor containing dissolved impurities.[18]
-
Continue to draw air through the crystals on the filter for several minutes to partially dry them.
-
Transfer the purified crystals to a pre-weighed watch glass and allow them to dry completely in a desiccator or a vacuum oven at a modest temperature.
-
Purity Assessment and Troubleshooting
Verifying Purity
-
Melting Point Determination: A successful purification will result in a sharp melting point range that is elevated compared to the crude material.
-
Thin-Layer Chromatography (TLC): Compare the crude material and the recrystallized product on a TLC plate. The purified sample should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.
Troubleshooting Common Issues
Caption: A troubleshooting guide for common recrystallization problems.[17]
Conclusion
Recrystallization is a powerful and accessible technique for the purification of this compound. By carefully selecting a solvent system, such as ethanol-water, and controlling the rates of cooling and crystallization, researchers can effectively remove synthetic impurities to obtain a product of high purity. This protocol provides a robust starting point that can be optimized to achieve desired purity and yield specifications for demanding research and development applications.
References
- University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid.
- University of Canterbury. (n.d.). Recrystallisation of benzoic acid.
- St. Olaf College. (n.d.). The Recrystallization of Benzoic Acid.
- Slideshare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid.
- Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet: 6-Bromo-3-ethoxy-2-fluorobenzoic acid.
- University of California, Los Angeles. (n.d.). recrystallization.pdf.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Chemistry LibreTexts. (2023, January 29). Recrystallization.
- ChemBK. (n.d.). 4-Fluorobenzoic acid.
- Wikipedia. (n.d.). 4-Fluorobenzoic acid.
- Thermo Scientific Alfa Aesar. (n.d.). 4-Fluorobenzoic acid, 98%.
Sources
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 4. guidechem.com [guidechem.com]
- 5. parchem.com [parchem.com]
- 6. 3-Ethoxy-2,4-difluorobenzoic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. chembk.com [chembk.com]
- 10. 4-Fluorobenzoic acid, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 11. 对氟苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. aaronchem.com [aaronchem.com]
- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 15. fishersci.com [fishersci.com]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. westfield.ma.edu [westfield.ma.edu]
- 19. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
The Versatile Virtuoso: Harnessing 2-Ethoxy-4-fluorobenzoic Acid in Modern Organic Synthesis
In the intricate tapestry of modern organic synthesis, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Among the rising stars in the medicinal and materials chemistry spheres is 2-Ethoxy-4-fluorobenzoic acid, a uniquely functionalized aromatic scaffold. Its strategic substitution pattern, featuring an activating ethoxy group and a modulating fluorine atom, imbues it with a desirable balance of reactivity and stability, making it an invaluable tool for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower your synthetic endeavors.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a building block's intrinsic properties is the foundation of its effective utilization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1233541-55-3 | [1] |
| Molecular Formula | C₉H₉FO₃ | [1] |
| Molecular Weight | 184.16 g/mol | [1] |
| Appearance | White to off-white solid | General chemical knowledge |
| Melting Point | 205.0 to 209.0 °C | [2] |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Slightly soluble in hot water. | [3] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the ethoxy group's methylene and methyl protons, and the acidic proton of the carboxylic acid. The fluorine atom will cause splitting of adjacent proton signals.
-
¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carboxyl carbon, the aromatic carbons (with C-F coupling), and the carbons of the ethoxy group.
-
IR Spectroscopy: The infrared spectrum will exhibit a strong carbonyl (C=O) stretch from the carboxylic acid, typically around 1700 cm⁻¹, and C-O and C-F stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
Core Synthetic Transformations: A Practical Guide
This compound serves as a versatile precursor for a multitude of chemical transformations. The following sections detail protocols for some of the most critical reactions, providing a springboard for your synthetic campaigns.
Amide Bond Formation: The Cornerstone of Bioactive Molecules
The formation of amides is a cornerstone of medicinal chemistry, and this compound is an excellent starting point for the synthesis of a diverse range of amides with potential biological activity.
Causality in Reagent Selection: For the efficient coupling of carboxylic acids and amines, direct condensation is often inefficient. The use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activates the carboxylic acid by forming a highly reactive acyl-uronium intermediate, which is then readily attacked by the amine nucleophile. The addition of a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is crucial to neutralize the hexafluorophosphate salt and to deprotonate the amine, enhancing its nucleophilicity.[1]
Caption: Workflow for HATU-mediated amide bond formation.
Protocol 1: HATU-Mediated Amide Coupling
Materials:
-
This compound
-
Amine (R-NH₂)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the acid in anhydrous DMF.
-
Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.[1]
-
Add the desired amine (1.05 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Fischer Esterification: Accessing Ester Derivatives
Esterification is a fundamental transformation that converts carboxylic acids into esters, which are valuable intermediates and can also possess biological activity. The Fischer esterification is a classic acid-catalyzed method.[4][5]
Driving the Equilibrium: The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, a large excess of the alcohol is typically used as the solvent.[4][6] The acid catalyst, commonly sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[4][5]
Caption: Simplified mechanism of Fischer esterification.
Protocol 2: Fischer Esterification with Ethanol
Materials:
-
This compound
-
Ethanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a large excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction may take several hours to reach completion.[7]
-
After cooling to room temperature, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous NaHCO₃ solution and brine to neutralize the acid and remove any unreacted carboxylic acid.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or flash column chromatography to yield the ethyl 2-ethoxy-4-fluorobenzoate.
Palladium-Catalyzed Cross-Coupling Reactions
The carboxylic acid moiety can be converted into a more reactive functional group, such as an acyl chloride, to participate in powerful carbon-carbon bond-forming reactions like the Suzuki and Sonogashira couplings.
Preparation of 2-Ethoxy-4-fluorobenzoyl Chloride:
The conversion of the carboxylic acid to the corresponding acyl chloride is a crucial first step for these coupling reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Protocol 3: Synthesis of 2-Ethoxy-4-fluorobenzoyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM)
-
A catalytic amount of anhydrous DMF (optional)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ byproducts), add this compound (1.0 eq.).
-
Add anhydrous toluene or DCM, followed by the slow addition of thionyl chloride (1.5-2.0 eq.). A catalytic amount of DMF can be added to accelerate the reaction.
-
Heat the mixture to reflux and stir until the evolution of gas ceases (typically 1-3 hours). Monitor the reaction by observing the dissolution of the solid starting material.
-
After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude 2-Ethoxy-4-fluorobenzoyl chloride can often be used in the next step without further purification.
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds, which are prevalent in many pharmaceuticals and organic materials.[8]
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
Protocol 4: Suzuki-Miyaura Coupling of 2-Ethoxy-4-fluorobenzoyl Chloride
Materials:
-
2-Ethoxy-4-fluorobenzoyl chloride (crude from Protocol 3)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
To a dry Schlenk flask, add the arylboronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Add a solution of the crude 2-Ethoxy-4-fluorobenzoyl chloride (1.0 eq.) in the same anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired biaryl ketone.
The Sonogashira coupling is a powerful tool for the formation of C(sp²)-C(sp) bonds, enabling the introduction of alkyne functionalities into aromatic systems.[9][10]
Protocol 5: Sonogashira Coupling of 2-Ethoxy-4-fluorobenzoyl Chloride
Materials:
-
2-Ethoxy-4-fluorobenzoyl chloride (crude from Protocol 3)
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst (1-5 mol%) and CuI (2-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne (1.1 eq.).
-
Add a solution of the crude 2-Ethoxy-4-fluorobenzoyl chloride (1.0 eq.) in the same anhydrous solvent.
-
Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or GC-MS).
-
Once the reaction is complete, dilute the mixture with an organic solvent and water.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the corresponding aryl alkynyl ketone.
Conclusion and Future Outlook
This compound has demonstrated its utility as a versatile and valuable building block in organic synthesis. The protocols outlined in this guide provide a solid foundation for its application in the synthesis of a wide array of complex molecules. The strategic placement of the ethoxy and fluoro substituents offers a unique handle for chemists to fine-tune the electronic and steric properties of their target compounds. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of such well-defined and functionalized building blocks will undoubtedly increase, positioning this compound as a key player in the future of synthetic chemistry.
References
- Supporting Information. (n.d.). Royal Society of Chemistry.
- International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H₂O, predicted) (HMDB0059898).
- ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
- NROChemistry. (n.d.). Fischer Esterification: Mechanism & Examples.
- ChemBK. (n.d.). 4-Fluorobenzoic acid.
- Wikipedia. (n.d.). Sonogashira coupling.
- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- National Institutes of Health. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
- Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.
- KAUST Repository. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.
- Hunan Chemfish Pharmaceutical Co., Ltd. (n.d.). 2-fluoro-4-chlorobenzoic acid.
- University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- St. Paul's C. M. College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- SpectraBase. (n.d.). 2-Fluorobenzoic acid, 4-methoxybenzyl ester - Optional[Vapor Phase IR] - Spectrum.
- Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
- NIST WebBook. (n.d.). Benzoic acid, 4-fluoro-, ethyl ester.
- NIST WebBook. (n.d.). Benzoic acid, 4-fluoro-, ethyl ester.
- SpectraBase. (n.d.). 2-Fluorobenzoic acid, 2-ethoxyethyl ester - Optional[FTIR] - Spectrum.
- PubChem. (n.d.). Ethyl 4-ethoxybenzoate.
- ResearchGate. (2018). Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- ResearchGate. (2019). Mass spectrum of 4-fluorobenzoic acid obtained using GlowFlow....
- The Royal Society of Chemistry. (2018). Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes.
- ResearchGate. (2017). The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol..
- Macmillan Group. (2005). B-Alkyl Suzuki Couplings.
- PubChem. (n.d.). 4-Ethoxybenzoic acid.
Sources
- 1. Amide Synthesis [fishersci.co.uk]
- 2. Pharmaceutical and chemical intermediates,CAS#:446-30-0,2-氟-4-氯苯甲酸,2-fluoro-4-chlorobenzoic acid [en.chemfish.com]
- 3. chembk.com [chembk.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. athabascau.ca [athabascau.ca]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijnc.ir [ijnc.ir]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application and Protocol Guide for the Quantification of 2-Ethoxy-4-fluorobenzoic Acid
Introduction: The Analytical Imperative for 2-Ethoxy-4-fluorobenzoic Acid
This compound is a crucial chemical intermediate in the synthesis of various pharmacologically active compounds and advanced materials. Its precise and accurate quantification is paramount during drug development for pharmacokinetic studies, in manufacturing for quality control, and in research to understand reaction kinetics. This guide provides detailed analytical methodologies for the robust quantification of this compound, leveraging the strengths of two powerful techniques: High-Performance Liquid Chromatography (HPLC) for routine analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for high-sensitivity and confirmatory analysis. The protocols herein are designed to be self-validating, with explanations grounded in established analytical principles to ensure reproducibility and trustworthiness in your results.
Part 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it an ideal first-line approach for this compound. The method described here utilizes reversed-phase chromatography, which separates analytes based on their hydrophobicity.[1]
Causality Behind Experimental Choices
-
Reversed-Phase C18 Column: A C18 column is selected for its hydrophobic stationary phase, which effectively retains the relatively nonpolar this compound.[1][2]
-
Acidified Mobile Phase: The addition of a small amount of acid (e.g., phosphoric acid or trifluoroacetic acid) to the mobile phase is critical.[2][3] this compound is a carboxylic acid, and suppressing its ionization by maintaining a low pH enhances its retention on the nonpolar stationary phase, leading to sharper, more symmetrical peaks.[2]
-
UV Detection: The aromatic ring and carboxyl group in the analyte's structure provide strong chromophores, allowing for sensitive detection using a UV-Vis or Diode Array Detector (DAD).[2][3]
Experimental Protocol: HPLC-UV
1. Reagents and Materials
-
Standards: this compound (analytical standard grade, ≥99% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade)
-
Reagents: Phosphoric acid (analytical grade), Trifluoroacetic acid (TFA) (HPLC grade)
-
Water: Deionized water, filtered through a 0.45 µm membrane
-
Sample Filtration: 0.45 µm syringe filters (e.g., PTFE or Nylon)
2. Instrumentation and Chromatographic Conditions
-
System: A standard HPLC system with a pump, autosampler, column oven, and a DAD or UV-Vis detector.[2]
-
Column: C18, 5 µm particle size, 4.6 x 150 mm (or similar)
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid. The exact ratio may require optimization.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm[3]
-
Injection Volume: 10 µL
3. Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, combine 600 mL of acetonitrile with 400 mL of deionized water and add 1 mL of phosphoric acid. Mix thoroughly and degas before use.[2]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
4. Sample Preparation
-
Liquid Samples: Dilute the sample with the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[2]
-
Solid Samples: Accurately weigh a portion of the homogenized sample and extract with a suitable solvent like methanol, potentially using sonication to ensure complete dissolution. Centrifuge to remove particulates, and then dilute the supernatant with the mobile phase. Filter before injection.[4][5]
5. Chromatographic Procedure and Data Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the working standard solutions to construct a calibration curve (peak area vs. concentration).
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standards.
-
Quantify the analyte using the calibration curve.[2]
Data Presentation: HPLC
| Parameter | Expected Value |
| Retention Time (RT) | To be determined experimentally |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 - 1.5 µg/mL |
Visualization: HPLC Workflow
Sources
Authored by: Senior Application Scientist, Analytical Chemistry Division
An In-Depth Guide to the Derivatization of 2-Ethoxy-4-fluorobenzoic Acid for Gas Chromatographic Analysis
Date: January 7, 2026
Abstract
This technical guide provides a comprehensive overview of the principles and detailed methodologies for the derivatization of this compound prior to analysis by Gas Chromatography (GC). Direct GC analysis of polar compounds like this compound is often challenging due to their low volatility and high polarity, which can lead to poor peak shape, decreased sensitivity, and irreversible adsorption onto the chromatographic column.[1][2] Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis.[3] This document details two primary and robust derivatization strategies—silylation and alkylation (esterification)—providing researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required for successful analysis.
The Imperative for Derivatization in GC Analysis
Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds.[3] However, the inherent properties of many analytes, particularly those containing active hydrogen functional groups like carboxylic acids (-COOH), hinder their direct analysis.[1] this compound is a case in point. Its carboxylic acid group leads to:
-
Low Volatility: Strong intermolecular hydrogen bonding significantly raises the boiling point, making it difficult to vaporize the analyte in the GC inlet.[1][2]
-
Poor Peak Shape: The polar carboxyl group can interact with active sites in the GC inlet liner and on the column stationary phase, resulting in broad, tailing peaks. This compromises resolution and reduces the accuracy of quantification.[1]
-
Thermal Instability: At the high temperatures required for volatilization, some carboxylic acids can decarboxylate, leading to analytical inaccuracies.
Derivatization overcomes these challenges by replacing the active proton of the carboxyl group with a non-polar functional group.[3][4] This transformation effectively caps the hydrogen-bonding capability, reduces polarity, and increases the volatility of the analyte, resulting in sharp, symmetrical peaks and improved detection limits.[3][5]
Derivatization Strategies and Protocols
The choice of derivatization reagent and method depends on the analyte's structure, the sample matrix, and the desired sensitivity. For this compound, silylation and various forms of alkylation are the most effective and widely adopted strategies.
Silylation: Formation of Trimethylsilyl (TMS) Esters
Silylation is a robust and common derivatization technique that replaces an active hydrogen with a trimethylsilyl (TMS) group, -Si(CH₃)₃.[5][6] This process significantly reduces the polarity of the carboxyl group, yielding a more volatile and thermally stable TMS ester suitable for GC analysis.[3][4]
Causality of Reagent Choice: The most powerful and common silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6] BSTFA is often preferred due to its high reactivity and the volatile, non-interfering nature of its by-products.[7][8] To enhance the derivatization of potentially hindered or less reactive acids, a catalyst such as trimethylchlorosilane (TMCS) is frequently added to the reagent mixture (e.g., BSTFA + 1% TMCS).[5][7]
Experimental Protocol: Silylation with BSTFA + TMCS
Objective: To convert this compound to its corresponding TMS ester.
Materials:
-
This compound sample
-
BSTFA + 1% TMCS derivatizing reagent
-
Anhydrous solvent (e.g., Acetonitrile, Pyridine, Dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for sample drying
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a clean, dry reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical as silylating reagents are moisture-sensitive.
-
Reagent Addition: Add 200 µL of an anhydrous solvent (e.g., acetonitrile) to dissolve the sample. Subsequently, add 100 µL of BSTFA + 1% TMCS. A molar excess of the silylating reagent is necessary to drive the reaction to completion.[6]
-
Reaction: Tightly cap the vial and briefly vortex the mixture. Heat the vial in a heating block or oven at 60–70°C for 30–60 minutes.[5] The optimal time and temperature may require slight adjustments based on sample concentration.
-
Analysis: After cooling the vial to room temperature, the sample is ready for direct injection into the GC-MS system. If necessary, the sample can be diluted with an appropriate anhydrous solvent.
Data Summary: Silylation Parameters
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Reagent | BSTFA + 1% TMCS | Highly reactive, volatile by-products. TMCS catalyzes the reaction.[7] |
| Solvent | Acetonitrile, Pyridine | Aprotic and anhydrous to prevent reagent degradation.[3] Pyridine can act as an HCl scavenger. |
| Temperature | 60–70°C | Provides sufficient thermal energy to ensure complete derivatization without degrading the analyte. |
| Time | 30–60 minutes | Ensures the reaction proceeds to completion. Monitor progress by analyzing aliquots over time if necessary.[9] |
| Reagent Ratio | >2:1 molar excess to analyte | Drives the reaction equilibrium towards the product side. |
Visualization: Silylation Workflow
Caption: General workflow for alkylation of carboxylic acids.
Recommended GC-MS Method Parameters
Once derivatization is complete, a robust GC method is required for separation and detection. The following parameters provide a validated starting point for the analysis of derivatized this compound.
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film | A non-polar or medium-polarity column is ideal for separating the less polar derivatives. [10] |
| Carrier Gas | Helium | Inert carrier gas, standard for GC-MS. |
| Injection Mode | Splitless | Maximizes analyte transfer to the column, suitable for trace analysis. [10] |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the derivative without thermal degradation. |
| Oven Program | Initial: 60°C, hold 2 minRamp: 10°C/min to 280°CHold: 5 min | An optimized temperature gradient is crucial for separating the analyte from matrix components. [10] |
| MS Ion Source | 230°C | Standard temperature for Electron Ionization (EI). |
| Ionization Mode | Electron Ionization (EI), 70 eV | Provides reproducible fragmentation patterns for library matching and structural confirmation. |
| Mass Scan Range | m/z 50–400 | Covers the expected mass range of the derivatized analyte and its fragments. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Product Peak | Incomplete derivatization; reagent degradation. | Ensure sample and solvent are anhydrous. Use fresh derivatizing reagent. Optimize reaction time and temperature. [2] |
| Broad, Tailing Peak | Active sites in the GC system; incomplete derivatization. | Use a deactivated inlet liner. [5]Condition the GC column. Re-evaluate the derivatization protocol to ensure completion. [5] |
| Multiple Peaks for Analyte | Formation of by-products; degradation of derivative. | Optimize reaction conditions to minimize side reactions. [11]Analyze samples promptly after derivatization, as some derivatives (especially TMS esters) can be susceptible to hydrolysis. [5] |
| Extraneous Peaks | Contamination from solvent, glassware, or reagent by-products. | Use high-purity solvents and reagents. Ensure glassware is scrupulously clean. Run a reagent blank to identify artifact peaks. |
Conclusion
The successful analysis of this compound by gas chromatography is critically dependent on a robust and complete derivatization step. Both silylation using BSTFA and alkylation (via methylation with BF₃·MeOH or PFB esterification with PFBBr) are highly effective methods. The choice between them should be guided by the specific analytical objectives, required sensitivity, and available instrumentation. Silylation offers a straightforward and powerful approach for general GC-MS analysis, while PFB esterification provides superior sensitivity for ultra-trace analysis with GC-ECD. By following the detailed protocols and considering the troubleshooting guidance provided, researchers can develop reliable and reproducible methods for the quantification of this and similar acidic compounds.
References
- A Little Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane.
- BenchChem. (2025). Application Notes and Protocols for Silylation of Carboxylic Acids with Chlorotrimethylsilane for GC Analysis.
- BenchChem. (2025). Analytical methods to distinguish between fluorinated benzoic acid isomers.
- Sigma-Aldrich. (n.d.). Pentafluorobenzyl bromide (PFBBr).
- Phenomenex. (n.d.). Derivatization for Gas Chromatography.
- Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- Unknown Author. (n.d.). Derivatization in GC.
- Gómez-Bamba, N., et al. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In ResearchGate.
- Various Authors. (n.d.). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. In ResearchGate.
- Schmidt, T. C., et al. (2012). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. Journal of Chromatography A, 1260, 9-15.
- Google Patents. (n.d.). Derivatization method in carboxylic acid compound detection process by gas chromatogram.
- Various Authors. (n.d.). Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. In ResearchGate.
- BenchChem. (2025). Application Note: Trimethylsilyl Derivatization of Carboxylic Acids for GC-MS Analysis using BSTFA.
- Supelco. (n.d.). Guide to Derivatization Reagents for GC.
- Wang, Y., et al. (2020). Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry. Environmental Pollution, 266(Pt 3), 115043.
- RSC Publishing. (n.d.). A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples.
- Restek. (n.d.). Silylation Derivatization Reagent, BSTFA.
- TCI Chemicals. (n.d.). GC Derivatization Reagents.
- BenchChem. (2025). Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis.
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. restek.com [restek.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
"2-Ethoxy-4-fluorobenzoic acid in the synthesis of pharmaceutical intermediates"
Application Note & Protocols
Topic: 2-Ethoxy-4-fluorobenzoic Acid in the Synthesis of Pharmaceutical Intermediates
Abstract
This compound (CAS No. 1233541-55-3) is a highly functionalized aromatic carboxylic acid that has emerged as a critical building block in modern medicinal chemistry.[1][2] Its unique substitution pattern, featuring an activating ethoxy group and a modulating fluorine atom, makes it an invaluable precursor for the synthesis of complex pharmaceutical intermediates. The fluorine substituent, in particular, can significantly enhance metabolic stability, binding affinity, and lipophilicity of the final active pharmaceutical ingredient (API). This document provides a detailed guide for researchers and drug development professionals on the application of this compound, with a specific focus on its role in the synthesis of intermediates for tyrosine kinase inhibitors, exemplified by its application in the synthesis of Nintedanib.[3] Included are detailed protocols, discussions of experimental rationale, safety guidelines, and methods for characterization.
Introduction: The Strategic Importance of Fluorinated Intermediates
The strategic incorporation of fluorine into drug candidates is a cornerstone of contemporary pharmaceutical design.[4] Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere for hydrogen, yet it can profoundly alter a molecule's physicochemical properties. In the context of this compound, the C4-fluoro group influences the acidity of the carboxylic acid and modifies the electron density of the aromatic ring, which can be crucial for downstream reactions and for the ultimate biological activity of the target API. This intermediate is particularly significant in the synthesis of targeted therapies, such as small-molecule kinase inhibitors, where precise molecular interactions are paramount for efficacy and selectivity.[3]
Physicochemical Properties & Characterization
A thorough understanding of the starting material's properties is fundamental to its successful application and to the validation of subsequent reaction products.
| Property | Value | Reference |
| CAS Number | 1233541-55-3 | [1][2] |
| Molecular Formula | C₉H₉FO₃ | [2] |
| Molecular Weight | 184.16 g/mol | [5] |
| Appearance | Typically an off-white to white solid | N/A |
| Purity Specification | >95% (typical) | [5] |
Analytical Characterization Protocol
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include a triplet and quartet for the ethoxy group (approx. δ 1.4-1.5 and 4.1-4.2 ppm), and aromatic protons exhibiting coupling to fluorine.
-
¹⁹F NMR (376 MHz, CDCl₃): A singlet or multiplet corresponding to the single fluorine atom on the aromatic ring.
-
FT-IR (ATR): Characteristic peaks would include a broad O-H stretch for the carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp C=O stretch (approx. 1680-1710 cm⁻¹), and C-F stretching vibrations (approx. 1100-1300 cm⁻¹).
-
Mass Spectrometry (ESI-): Expected [M-H]⁻ ion at m/z ≈ 183.05.
Causality Behind Characterization: Each technique provides orthogonal data to confirm identity and purity. ¹H and ¹⁹F NMR confirm the structural integrity and placement of protons and fluorine. FT-IR validates the presence of key functional groups (acid, ether), while MS confirms the molecular weight. Together, they form a self-validating system for quality control.
Core Application: Synthesis of a Nintedanib Precursor
Nintedanib is a potent triple angiokinase inhibitor targeting VEGFR, FGFR, and PDGFR, and is used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[3] A key step in its synthesis involves the formation of an amide bond between a benzoic acid derivative and an aniline moiety. This compound serves as a critical precursor in a patented synthetic route.[6] The following protocol details the conversion of this compound to its corresponding acid chloride, a highly reactive intermediate ready for subsequent amidation.
Workflow for Acid Chloride Formation
Caption: Workflow for the synthesis of 2-Ethoxy-4-fluorobenzoyl chloride.
Protocol 1: Synthesis of 2-Ethoxy-4-fluorobenzoyl Chloride
Objective: To convert this compound into its more reactive acid chloride derivative for subsequent amide coupling.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)
-
Anhydrous Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount, e.g., 1-2 drops)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and product.
-
Charging Reagents: Under a positive pressure of nitrogen, charge the flask with this compound (1.0 eq) and anhydrous toluene (approx. 5-10 mL per gram of acid).
-
Catalyst Addition: Add a catalytic amount of DMF (1-2 drops).
-
Rationale: DMF catalyzes the reaction by forming a small amount of the Vilsmeier reagent, which is a more potent acylating agent and accelerates the conversion to the acid chloride.
-
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.5 eq) to the stirred suspension at room temperature. The addition may be exothermic.
-
Reaction: Gently heat the reaction mixture to 40-50°C and stir for 2-4 hours. The reaction progress can be monitored by taking a small aliquot, carefully quenching it with methanol, and analyzing the resulting methyl ester formation by TLC or GC against the starting acid.
-
Rationale: Gentle heating ensures the reaction proceeds at a reasonable rate without significant side product formation. The byproducts of this reaction, HCl and SO₂, are gases, which helps drive the reaction to completion according to Le Châtelier's principle.
-
-
Work-up: Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive HCl and SO₂ vapors.
-
Product: The resulting crude 2-Ethoxy-4-fluorobenzoyl chloride is typically an oil or low-melting solid and is often used immediately in the next step without further purification.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions for related fluorinated aromatic acids should be followed.[7][8]
| Hazard Category | Precautionary Statement | Reference |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using. | [8] |
| Skin Irritation | H315: Causes skin irritation. P280: Wear protective gloves/protective clothing. | [7][8] |
| Eye Irritation | H319: Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [7][8][9] |
| Respiratory Irritation | H335: May cause respiratory irritation. P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. | [7][8] |
Personal Protective Equipment (PPE): Always handle this chemical in a fume hood while wearing a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[8][10]
Conclusion
This compound is a sophisticated and valuable intermediate for the pharmaceutical industry. Its well-defined structure allows for precise and efficient integration into complex synthetic pathways, leading to the development of advanced therapeutic agents like Nintedanib.[3][6] The protocols and rationale provided herein demonstrate a robust framework for its application, emphasizing the principles of chemical reactivity, process control, and safety. By understanding the causality behind each experimental step, researchers can confidently and effectively utilize this key building block to advance their drug discovery and development programs.
References
- Parchem. (n.d.). This compound (Cas 1233541-55-3).
- Sigma-Aldrich. (2025). Safety Data Sheet for a related compound.
- Amadis Chemical. (n.d.). This compound, 1233541-55-3.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Fluorobenzoic acid.
- Acros Organics. (2025). Safety Data Sheet for Ethyl 4-fluorobenzoate.
- Aaron Chemicals LLC. (2024). Safety Data Sheet for 6-Bromo-3-ethoxy-2-fluorobenzoic acid.
- Fisher Scientific. (2021). Safety Data Sheet for 2-Amino-4-fluorobenzoic acid.
- Ji, M. (2016). A synthetic method of Nintedanib and an intermediate of Nintedanib. SciSpace.
- ResearchGate. (2023). An Efficient Approach Towards the Synthesis of Nintedanib.
- AK Scientific, Inc. (n.d.). 2-Ethoxy-6-fluorobenzoic acid.
- Ningbo Inno Pharmachem Co., Ltd. (2026). The Role of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Discovery.
- Ningbo Inno Pharmachem Co., Ltd. (n.d.). The Role of 4-Amino-2-Fluorobenzoic Acid in Modern Chemical Synthesis.
Sources
- 1. parchem.com [parchem.com]
- 2. This compound,1233541-55-3-Amadis Chemical [amadischem.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. 902152-91-4 2-Ethoxy-6-fluorobenzoic acid AKSci 3791CP [aksci.com]
- 6. A synthetic method of Nintedanib and an intermediate of Nintedanib (2016) | Ji Min | 2 Citations [scispace.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. aaronchem.com [aaronchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Topic: Reaction Conditions for the Esterification of 2-Ethoxy-4-fluorobenzoic Acid
An Application Note and Protocol Guide for Researchers
Abstract
This document provides a comprehensive scientific guide to the esterification of 2-ethoxy-4-fluorobenzoic acid, a key intermediate in pharmaceutical and materials science research. We move beyond simple procedural lists to explore the mechanistic rationale behind various synthetic strategies, enabling researchers to make informed decisions for reaction optimization. This guide details three primary methodologies: the classic Fischer-Speier esterification, the mild Steglich esterification for sensitive substrates, and the versatile Mitsunobu reaction. Each section includes a discussion of core principles, detailed step-by-step protocols, and a critical analysis of reaction parameters. The objective is to equip researchers, scientists, and drug development professionals with the expertise to efficiently synthesize target esters of this compound with high yield and purity.
Introduction: The Significance of this compound Esters
This compound is a substituted aromatic carboxylic acid. Its derivatives, particularly its esters, are valuable building blocks in organic synthesis. The presence of the ethoxy and fluoro groups modifies the electronic properties and lipophilicity of the molecule, making its ester derivatives of significant interest in the development of novel agrochemicals, liquid crystals, and, most notably, pharmaceutical agents. The ester functional group serves as a versatile handle for further chemical transformations or can act as a bioreversible prodrug moiety to improve the pharmacokinetic profile of a parent drug.
The successful synthesis of these esters is therefore a critical first step in many research and development pipelines. The choice of esterification method is paramount and depends on several factors, including the properties of the alcohol, the stability of the starting materials to acidic or basic conditions, and the desired scale of the reaction. This guide provides the foundational knowledge and practical protocols to navigate these choices effectively.
Foundational Principle: The Esterification Reaction
Esterification is the process of forming an ester, typically from a carboxylic acid and an alcohol.[1] For an aromatic carboxylic acid like this compound, the resonance stabilization of the carboxyl group can make it less reactive than its aliphatic counterparts.[2] Therefore, catalysis or activation of the carboxylic acid is almost always necessary to achieve efficient conversion. The general reaction is reversible, meaning reaction conditions must be optimized to drive the equilibrium towards the product.[3][4]
Method 1: Fischer-Speier Esterification (Acid-Catalyzed)
The Fischer-Speier esterification is the most direct and atom-economical method for synthesizing esters from a carboxylic acid and an alcohol.[5] The reaction is catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid.[6] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[7][8]
The entire process is a series of equilibria.[7][9] According to Le Châtelier's principle, to achieve high yields, the equilibrium must be shifted to the right. This is accomplished in two primary ways:
-
Using a large excess of one reactant , typically the alcohol, which can often serve as the reaction solvent.[4][10]
-
Removing water as it is formed , either through azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.[7][11]
Causality Behind Component Choices:
-
Acid Catalyst: Concentrated sulfuric acid (H₂SO₄) is most common due to its dual role as a catalyst and a dehydrating agent.[3] Other acids like p-toluenesulfonic acid (TsOH) or hydrochloric acid (HCl) are also effective.[7] For substrates sensitive to strong mineral acids, solid acid catalysts like modified montmorillonite K10 or sulfated titania can be employed.[12][13]
-
Alcohol: Primary and secondary alcohols work well. Tertiary alcohols are generally unsuitable for Fischer esterification as they are prone to elimination under strong acid and heat to form alkenes.[9][10]
-
Temperature: The reaction is typically slow and requires heating to reflux to reach equilibrium in a reasonable timeframe.[9][11] Microwave-assisted heating can dramatically reduce reaction times.[14]
Experimental Protocol: Synthesis of Methyl 2-Ethoxy-4-fluorobenzoate
This protocol details the synthesis of the methyl ester using methanol in excess as both reactant and solvent.
Materials:
-
This compound
-
Methanol (Anhydrous)
-
Sulfuric Acid (Concentrated, 98%)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Round-bottom flask, Reflux condenser, Heating mantle, Magnetic stirrer, Separatory funnel, Rotary evaporator.
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 27.1 mmol, 1.0 equiv).
-
Reagent Addition: Add 50 mL of anhydrous methanol. The large excess serves as the solvent and drives the equilibrium.
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 0.75 mL, ~14.1 mmol, ~0.5 equiv) dropwise. Caution: This addition is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol) using a heating mantle. Let the reaction proceed for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers. Wash sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (to neutralize the acid catalyst and remove unreacted carboxylic acid; caution: effervescence will occur), and finally with 50 mL of brine.[5][15]
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Data Summary: Fischer-Speier Esterification Parameters
| Alcohol Type | Catalyst | Temperature | Key Considerations |
| Primary (e.g., Methanol, Ethanol) | H₂SO₄, TsOH, HCl | Reflux | Most effective and common. Alcohol often used as solvent.[10] |
| Secondary (e.g., Isopropanol) | H₂SO₄, TsOH | Reflux | Slower reaction rates due to steric hindrance.[10] |
| Tertiary (e.g., t-Butanol) | Not Recommended | N/A | Prone to elimination side reactions under acidic conditions.[9] |
| Solid Acid Catalysts | Montmorillonite K10 | 80-120°C | Environmentally benign, easier workup, reusable.[12] |
Method 2: Steglich Esterification (DCC/DMAP Coupling)
For substrates that are sensitive to the harsh conditions of Fischer esterification (e.g., containing acid-labile functional groups), the Steglich esterification offers a mild and efficient alternative.[16] This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to activate the carboxylic acid.[1] A nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), is crucial for facilitating the reaction with alcohols.[17]
Mechanistic Rationale:
The reaction proceeds through an O-acylisourea intermediate formed between the carboxylic acid and DCC.[16] This intermediate is highly reactive. DMAP, being a superior nucleophile to the alcohol, attacks this intermediate to form a reactive acylpyridinium species. The alcohol then readily reacts with this species to form the ester, regenerating the DMAP catalyst. The driving force is the formation of the highly stable N,N'-dicyclohexylurea (DCU), which is insoluble in most organic solvents and can often be removed by simple filtration.[17]
Experimental Protocol: Synthesis of tert-Butyl 2-Ethoxy-4-fluorobenzoate
This protocol is ideal for synthesizing esters from sterically hindered or acid-sensitive alcohols like tert-butanol.
Materials:
-
This compound
-
tert-Butanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, Anhydrous)
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) and tert-butanol (1.2 equiv) in anhydrous DCM.
-
Catalyst Addition: Add DMAP (0.1 equiv).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Coupling Agent Addition: Add a solution of DCC (1.1 equiv) in anhydrous DCM dropwise to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.
-
Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by column chromatography on silica gel.
Method 3: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for ester formation under exceptionally mild, neutral conditions, and is renowned for its predictable stereochemistry (inversion at the alcohol center).[18] While stereoinversion is not a factor for the carboxylic acid, the reaction's mildness makes it an excellent alternative for complex or delicate substrates. The reaction involves a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[19]
Mechanistic Rationale:
The reaction begins with the formation of a betaine intermediate from PPh₃ and DEAD.[20] This intermediate protonates the carboxylic acid, and the resulting carboxylate anion then displaces the alcohol (which has been activated by the phosphonium species) in an Sₙ2 fashion.[21] The thermodynamic driving forces are the formation of the very stable triphenylphosphine oxide (Ph₃P=O) and the reduced hydrazine derivative.[20]
Experimental Protocol: General Procedure
Materials:
-
This compound
-
Alcohol (Primary or Secondary)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF, Anhydrous)
Procedure:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere, dissolve this compound (1.2 equiv), the desired alcohol (1.0 equiv), and PPh₃ (1.5 equiv) in anhydrous THF.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add DEAD or DIAD (1.5 equiv) dropwise to the stirred solution. Caution: DEAD and DIAD are hazardous reagents. The solution will typically turn from colorless to yellow/orange.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Concentration: Once complete, remove the solvent under reduced pressure.
-
Purification: The primary challenge with the Mitsunobu reaction is the removal of byproducts (triphenylphosphine oxide and the hydrazine derivative).[20] Purification is almost always achieved via column chromatography on silica gel.
Workflow and Decision Diagram
The choice of esterification method is critical for success. The following diagram outlines a decision-making workflow for selecting the appropriate protocol.
Caption: Decision workflow for selecting an esterification method.
Conclusion
The esterification of this compound can be accomplished through several reliable methods. For large-scale, cost-effective synthesis with simple alcohols, the Fischer-Speier esterification remains the method of choice, provided the substrates can tolerate heat and strong acid. For more delicate molecules, or for the synthesis of esters from sterically hindered alcohols, the Steglich esterification provides a mild and effective route. Finally, the Mitsunobu reaction offers unparalleled mildness for highly sensitive and complex systems, though it requires chromatographic purification to remove stoichiometric byproducts. By understanding the mechanistic underpinnings of each reaction, researchers can intelligently select and optimize conditions to achieve their synthetic goals.
References
- IJSTR. (n.d.). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst.
- Chemistry For Everyone. (2025). What Is The Role Of A Catalyst In The Esterification Process?
- Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing.
- Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
- Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing.
- Chemistry Steps. (n.d.). Fischer Esterification.
- Organic Chemistry. (2019). Mitsunobu Reaction.
- MDPI. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions.
- Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
- Master Organic Chemistry. (2022). Fischer Esterification.
- Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- NROChemistry. (n.d.). Fischer Esterification: Mechanism & Examples.
- Wikipedia. (n.d.). Steglich esterification.
- ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Chemistry LibreTexts. (2023). Fischer Esterification.
- BYJU'S. (n.d.). Fischer esterification reaction.
- ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- YouTube. (2014). Esters 4. Organic Preparation & Purification of an Ester.
- Organic Chemistry Portal. (n.d.). Steglich Esterification.
- NIH. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives.
- TCI Chemicals. (n.d.). Mitsunobu Reaction.
- ResearchGate. (2025). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
Sources
- 1. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 11. scienceready.com.au [scienceready.com.au]
- 12. ijstr.org [ijstr.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Steglich Esterification [organic-chemistry.org]
- 17. Steglich esterification - Wikipedia [en.wikipedia.org]
- 18. Mitsunobu Reaction [organic-chemistry.org]
- 19. glaserr.missouri.edu [glaserr.missouri.edu]
- 20. tcichemicals.com [tcichemicals.com]
- 21. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategies for Amide Coupling with 2-Ethoxy-4-fluorobenzoic Acid
Introduction
Amide bond formation is arguably the most critical and frequently employed reaction in medicinal chemistry and the broader field of organic synthesis.[1][2] Its prominence stems from the stability and prevalence of the amide functional group in countless pharmaceuticals, natural products, and advanced materials.[1][3] 2-Ethoxy-4-fluorobenzoic acid is a valuable substituted aromatic carboxylic acid, often utilized as a key building block in the synthesis of biologically active molecules. Its successful coupling to various amine partners is a frequent objective in drug development pipelines.
However, the direct condensation of a carboxylic acid and an amine is a thermodynamically unfavorable process at ambient temperatures, primarily because the basic amine deprotonates the acidic carboxylic acid to form an unreactive ammonium carboxylate salt.[4] Therefore, the process necessitates the activation of the carboxylic acid, converting the hydroxyl group into a better leaving group, thereby rendering the carbonyl carbon susceptible to nucleophilic attack by the amine.[2]
This guide provides an in-depth analysis of two robust and widely adopted strategies for the amide coupling of this compound: the classic carbodiimide-mediated approach and the use of modern uronium/aminium salt reagents. We will delve into the mechanistic underpinnings of each method, offer detailed, field-tested protocols, and provide insights into experimental choices to empower researchers to achieve high-yield, high-purity outcomes.
Pillar 1: Carbodiimide-Mediated Amide Synthesis
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful dehydrating agents that serve as foundational tools for amide bond formation.[2][4] They function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5]
Mechanism and the Critical Role of Additives
The reaction proceeds when the carboxylate oxygen attacks the central carbon of the carbodiimide.[5][6] This forms the O-acylisourea, an ester with an excellent leaving group. The amine can then attack this intermediate to form the desired amide and a urea byproduct.[5] However, this intermediate is prone to an undesirable intramolecular rearrangement to form a stable, unreactive N-acylurea, which can halt the reaction and complicate purification.[5][7]
To mitigate this side reaction and also to suppress potential racemization in chiral substrates, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are almost universally employed.[8][9] These additives react with the O-acylisourea intermediate to form an active ester, which is more stable towards rearrangement but still highly reactive towards the amine.
Reagent Selection: EDC vs. DCC
The choice between the two most common carbodiimides often comes down to the work-up procedure.
| Feature | N,N'-Dicyclohexylcarbodiimide (DCC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Byproduct | Dicyclohexylurea (DCU) | 1-ethyl-3-(3-dimethylaminopropyl)urea |
| Byproduct Solubility | Insoluble in most organic solvents (e.g., DCM, THF).[8] | Water-soluble.[4][8] |
| Purification | Byproduct removed by simple filtration. | Byproduct removed by aqueous extraction (work-up). |
| Best Use Case | Solution-phase synthesis where filtration is easy. Not suitable for solid-phase synthesis.[8] | Aqueous or organic phase reactions; preferred for bioconjugation and when easy purification by extraction is desired.[4][7][10] |
For general laboratory synthesis of discrete molecules like derivatives of this compound, EDC is often the superior choice due to the ease of removing its water-soluble urea byproduct during the aqueous work-up, which simplifies purification significantly.
Protocol 1: EDC/HOBt Coupling of this compound with Benzylamine
This protocol serves as a robust template for coupling with a generic primary amine.
Materials & Reagents:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
EDC hydrochloride (1.2 eq)
-
HOBt hydrate (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask, magnetic stirrer, ice bath, standard glassware
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).
-
Amine & Base Addition: Add benzylamine (1.05 eq) followed by DIPEA (2.5 eq) to the stirring solution.
-
Additive & Coupling Reagent: Add HOBt (1.2 eq) to the mixture. Cool the flask to 0 °C in an ice bath. Once cooled, add EDC hydrochloride (1.2 eq) portion-wise over 5 minutes. Causality Note: Adding EDC last and at 0 °C helps to control the initial exotherm and allows the HOBt to form the active ester efficiently, minimizing N-acylurea formation.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid is consumed. (Typical mobile phase: 30-50% EtOAc in Hexanes).
-
Work-up: Once complete, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ (2x), and finally, brine (1x). Trustworthiness Note: The acidic wash removes excess DIPEA and any unreacted amine. The basic wash removes HOBt and any remaining carboxylic acid. This self-validating work-up ensures a cleaner crude product.
-
Drying & Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 40% EtOAc in Hexanes) to afford the pure amide.
Pillar 2: Uronium/Aminium Salt-Mediated Synthesis (HATU)
In the landscape of modern coupling reagents, uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) represent the gold standard for efficiency, speed, and reliability, especially for challenging or sterically hindered substrates.[1][11]
Mechanism of Action
HATU-mediated couplings proceed through a similar, yet more efficient, activation pathway. The reaction is initiated by the deprotonation of the carboxylic acid with a non-nucleophilic base, typically DIPEA.[12][13][14] The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester, liberating tetramethylurea as a byproduct.[11][12] This active ester is then rapidly intercepted by the amine to furnish the amide product. The pyridine nitrogen atom in the HOAt moiety is thought to facilitate the reaction via a hydrogen-bonded transition state, contributing to the high efficiency of HATU.[11]
Protocol 2: HATU Coupling of this compound with Benzylamine
This protocol is ideal for rapid, high-yield couplings and is particularly effective for less reactive amines or sterically demanding partners.
Materials & Reagents:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dichloromethane (DCM) or DMF, anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated NH₄Cl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask, magnetic stirrer, standard glassware
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DCM or DMF (approx. 0.2 M).
-
Base and Reagent Addition: Add DIPEA (2.5 eq) followed by HATU (1.1 eq). Expertise Note: It is crucial to use a non-nucleophilic base like DIPEA. A nucleophilic base like triethylamine (TEA) can react with HATU, leading to side products.
-
Pre-activation: Stir the mixture for 5-10 minutes at room temperature. During this time, the solution may change color as the OAt-active ester is formed.
-
Amine Addition: Add the benzylamine (1.1 eq) to the activated mixture.
-
Reaction: Stir at room temperature for 1-4 hours. HATU couplings are typically much faster than EDC-mediated reactions.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting acid.
-
Work-up: Dilute the reaction with EtOAc or DCM. Wash the organic layer sequentially with saturated aqueous NH₄Cl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). Trustworthiness Note: The NH₄Cl wash helps remove residual base, while the NaHCO₃ wash removes the HOAt byproduct and any unreacted acid. The tetramethylurea byproduct is somewhat water-soluble and will be partially removed here, but often requires chromatography for complete removal.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography. The tetramethylurea byproduct can sometimes co-elute with the product, so careful fraction analysis is recommended.
General Workflow and Best Practices
Regardless of the chosen method, a systematic approach is key to success.
Solvent Choice:
-
DMF: Excellent solvating power for a wide range of substrates, but has a high boiling point, making it difficult to remove. Often used in both EDC and HATU protocols.[15]
-
DCM: A good general-purpose solvent with a low boiling point, facilitating easy removal. A preferred choice for HATU couplings.
-
THF: Another viable aprotic solvent.
Purification Strategy:
-
Aqueous Work-up: This is a critical first purification step to remove the bulk of the water-soluble reagents and byproducts.
-
Flash Column Chromatography: This is the most common method for obtaining highly pure amide products, effectively separating the target compound from starting materials and nonpolar byproducts.
Conclusion
The successful synthesis of amides from this compound is readily achievable with a rational selection of coupling reagents and adherence to robust protocols. The EDC/HOBt method offers a cost-effective and reliable route, with purification simplified by the water-soluble nature of its byproduct. For more demanding applications requiring higher speeds, yields, or the coupling of challenging substrates, the HATU-mediated protocol is a superior, albeit more expensive, alternative. By understanding the underlying mechanisms and the rationale behind each experimental step, researchers can confidently and efficiently synthesize the desired amide derivatives for their drug discovery and development programs.
References
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Semantic Scholar. [Link]
- Wikipedia.
- Wikipedia. Carbodiimide. [Link]
- Common Organic Chemistry.
- Khan Academy.
- YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]
- YouTube.
- ResearchGate.
- Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. [Link]
- Sharma, S., et al. (2020). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Letters. [Link]
- Fisher Scientific. Amide Synthesis. [Link]
- Sharma, S., et al. (2020). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required.
- Reddit.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
- Kingston, C., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters. [Link]
- Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]
- Aapptec Peptides. Coupling Reagents. [Link]
- Sharma, S., et al. (2015). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Organic Letters. [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews. [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. hepatochem.com [hepatochem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. Khan Academy [khanacademy.org]
- 7. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. people.uniurb.it [people.uniurb.it]
- 10. [PDF] Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. | Semantic Scholar [semanticscholar.org]
- 11. HATU - Wikipedia [en.wikipedia.org]
- 12. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. fishersci.co.uk [fishersci.co.uk]
Application Notes and Protocols: The Strategic Use of 2-Ethoxy-4-fluorobenzoic Acid in the Synthesis of Bioactive Kinase Inhibitors
Introduction: The Advantage of Fluorination and Ethoxylation in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and small alkoxy groups into molecular scaffolds is a well-established strategy to enhance the pharmacological profile of bioactive molecules.[1] The presence of a fluorine atom can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to its biological target.[2] Concurrently, an ethoxy group can improve solubility and introduce specific steric and electronic effects that can be crucial for potent and selective target engagement. 2-Ethoxy-4-fluorobenzoic acid emerges as a valuable starting material, combining these advantageous features and serving as a key building block in the synthesis of complex therapeutic agents, particularly in the realm of kinase inhibitors.
This document provides detailed application notes and protocols for the utilization of this compound in the preparation of key intermediates for bioactive molecules, with a focus on the synthesis of precursors for Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors.
Core Application: Synthesis of a Key Boronic Acid Intermediate for Kinase Inhibitors
A pivotal application of this compound is its conversion to (2-Ethoxy-4-fluorophenyl)boronic acid. This boronic acid derivative is a critical reagent for introducing the 2-ethoxy-4-fluorophenyl moiety into heterocyclic cores, a common structural motif in many kinase inhibitors, through Suzuki-Miyaura cross-coupling reactions.[3][4] The ATR inhibitor, AZD6738 (Ceralasertib), is a prime example of a bioactive molecule whose structure incorporates this key fragment.[1][5][6]
The overall workflow for the utilization of this compound in the synthesis of a key intermediate for kinase inhibitors can be visualized as follows:
Caption: General scheme for the Suzuki-Miyaura coupling reaction.
Procedure:
-
Reaction Setup: To a degassed mixture of 1,4-dioxane and water (4:1) in a Schlenk flask, add the brominated pyrazole derivative (1.0 eq.), (2-Ethoxy-4-fluorophenyl)boronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Reaction Execution: Heat the reaction mixture to 80-90 °C under an inert atmosphere for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired coupled product. [7]
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its boronic acid derivative.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| This compound | C₉H₉FO₃ | 184.16 | 128-132 | White crystalline solid | 438-58-2 |
| (2-Ethoxy-4-fluorophenyl)boronic acid | C₈H₁₀BFO₃ | 183.97 | 141 | White to off-white crystalline powder | 480438-58-2 |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of complex bioactive molecules, particularly kinase inhibitors. Its strategic use, primarily through its conversion to the corresponding boronic acid, allows for the efficient introduction of a fluorinated and ethoxylated phenyl moiety, which can confer desirable pharmacological properties. The protocols outlined in this document provide a robust framework for researchers and drug development professionals to utilize this important starting material in their synthetic endeavors. Future applications may explore the development of novel coupling methodologies and the synthesis of a broader range of bioactive compounds leveraging the unique structural features of this compound.
References
- Goundry, W. R. F., et al. (2019). Development and Scale-up of a Route to ATR Inhibitor AZD6738. Organic Process Research & Development, 23(7), 1333–1342.
- Nissink, J. W. M., et al. (2018). Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent. Journal of Medicinal Chemistry, 61(22), 9889–9907.
- Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Development and Scale-up of a Route to ATR Inhibitor AZD6738. (2019). ResearchGate.
- Zhou, Y., et al. (2016). An overview on the advances of fluorinated synthons. Tetrahedron, 72(36), 5437-5474.
- Applications of Fluorine in Medicinal Chemistry. (2015). PubMed.
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal.
- Applications of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Unlocking Pharmaceutical Potential: The Role of 2-Amino-4-fluorobenzoic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Fluorinated Kinase Inhibitors As Probes In Cancer. (2021). PMC.
- Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. (2021). Semantic Scholar.
- Leveraging kinase inhibitors to develop small molecule tools for imaging kinases by fluorescence microscopy. (2014). PMC.
- Mastering Organic Synthesis with 2-Ethoxy-4-fluorophenylboronic Acid. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.).
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2011). NIH.
- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (2020). Organic & Biomolecular Chemistry.
- Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023). MDPI.
- (3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses.
- Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... (2020). ResearchGate.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Ethoxy-4-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxy-4-fluorobenzoic acid is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring an ethoxy group and a fluorine atom on the benzene ring, imparts specific physicochemical properties to target molecules. As the demand for compounds containing this moiety grows, the need for a robust and scalable synthetic process becomes paramount. This document provides a detailed guide for the scale-up synthesis of this compound, focusing on two viable synthetic routes, process optimization, safety considerations, and analytical controls.
Synthetic Strategies for Scale-Up
Two primary synthetic routes are considered for the large-scale production of this compound: the Williamson Ether Synthesis and Nucleophilic Aromatic Substitution (SNAr). The choice between these routes will depend on factors such as raw material availability and cost, process safety, and desired purity of the final product.
Route 1: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and widely used method for preparing ethers, making it a reliable choice for industrial-scale production.[1][2] This route involves the O-alkylation of a phenol with an alkyl halide. In this case, the synthesis proceeds in two main stages:
-
Synthesis of the Key Intermediate: 4-Fluoro-2-hydroxybenzoic Acid.
-
Etherification of 4-Fluoro-2-hydroxybenzoic Acid.
Stage 1: Scale-Up Synthesis of 4-Fluoro-2-hydroxybenzoic Acid
A scalable method for the preparation of 4-fluoro-2-hydroxybenzoic acid involves the nucleophilic substitution of a fluorine atom in 2,4-difluorobenzoic acid with a hydroxide group.
Protocol 1: Synthesis of 4-Fluoro-2-hydroxybenzoic Acid
-
Materials:
-
2,4-Difluorobenzoic acid
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Concentrated hydrochloric acid (HCl)
-
Ice water
-
Water
-
-
Equipment:
-
Jacketed glass-lined reactor with overhead stirrer, temperature probe, and condenser
-
Addition funnel
-
Filtration unit (e.g., Nutsche filter-dryer)
-
Drying oven
-
-
Procedure:
-
Charge the reactor with dimethyl sulfoxide (DMSO).
-
Add 2,4-difluorobenzoic acid and sodium hydroxide to the reactor. A typical molar ratio is 1:2 of the acid to NaOH.[3]
-
Heat the reaction mixture to approximately 130°C with vigorous stirring.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically around 8 hours).[3]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a separate vessel containing a large volume of ice water (e.g., 10 volumes relative to the DMSO).
-
Adjust the pH of the aqueous mixture to 2-3 with concentrated hydrochloric acid, ensuring the temperature does not exceed 20°C during the addition.[3]
-
A significant amount of solid will precipitate. Continue stirring for an additional 2 hours to ensure complete precipitation.
-
Isolate the solid product by filtration.
-
Wash the filter cake with an appropriate amount of water to remove residual salts and DMSO.
-
Dry the solid under reduced pressure at approximately 60°C to a constant weight to yield 4-fluoro-2-hydroxybenzoic acid.
-
Stage 2: Williamson Ether Synthesis of this compound
With the key intermediate in hand, the next step is the etherification. This reaction involves the deprotonation of the phenolic hydroxyl group followed by reaction with an ethylating agent.
Protocol 2: Williamson Ether Synthesis
-
Materials:
-
4-Fluoro-2-hydroxybenzoic acid
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Diethyl sulfate or Ethyl bromide
-
A suitable solvent (e.g., Ethanol, Acetone, N,N-Dimethylformamide (DMF))
-
Hydrochloric acid (HCl)
-
Water
-
-
Equipment:
-
Jacketed glass-lined reactor with overhead stirrer, temperature probe, and condenser
-
Addition funnel
-
Filtration unit
-
Crystallization vessel
-
-
Procedure:
-
Charge the reactor with the chosen solvent and 4-fluoro-2-hydroxybenzoic acid.
-
Add a base (e.g., sodium hydroxide or potassium carbonate) to the mixture to form the phenoxide salt. The choice of base and solvent will influence the reaction rate and side products.
-
Heat the mixture to a suitable temperature (e.g., reflux) with stirring.
-
Slowly add the ethylating agent (e.g., diethyl sulfate or ethyl bromide) to the reaction mixture. Diethyl sulfate is often preferred for large-scale operations due to its higher boiling point and reactivity.
-
Maintain the reaction at temperature and monitor its progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture.
-
If a solid by-product (e.g., sodium sulfate) has formed, it can be removed by filtration.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with hydrochloric acid to precipitate the crude this compound.
-
Isolate the crude product by filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[4]
-
Route 2: Nucleophilic Aromatic Substitution (SNAr)
This route offers a more direct approach, starting from 2,4-difluorobenzoic acid and reacting it with sodium ethoxide. The ethoxide ion will selectively displace one of the fluorine atoms. The fluorine at the 2-position is more activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent carboxylic acid group.
Protocol 3: Nucleophilic Aromatic Substitution
-
Materials:
-
Equipment:
-
Jacketed glass-lined reactor with overhead stirrer, temperature probe, condenser, and inert gas inlet
-
Addition funnel or solids charging system
-
Filtration unit
-
Crystallization vessel
-
-
Procedure:
-
Charge the reactor with anhydrous ethanol and 2,4-difluorobenzoic acid under an inert atmosphere (e.g., nitrogen).
-
Slowly add sodium ethoxide to the reaction mixture. This reaction is exothermic, and the temperature should be controlled. Sodium ethoxide is a strong base and is moisture-sensitive, requiring careful handling.[6][7]
-
Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in water.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the crude this compound.
-
Isolate the crude product by filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent system.[4]
-
Process Optimization and In-Process Controls
For a successful and efficient scale-up, careful optimization of reaction parameters and implementation of in-process controls are crucial.
| Parameter | Optimization Considerations | In-Process Control |
| Reactant Stoichiometry | In the Williamson ether synthesis, a slight excess of the ethylating agent can drive the reaction to completion. For the SNAr route, the stoichiometry of sodium ethoxide should be carefully controlled to avoid side reactions. | Quantification of reactants before addition. |
| Solvent Selection | The choice of solvent can affect reaction rate, solubility of reactants and products, and ease of work-up. Polar aprotic solvents like DMF can accelerate SNAr reactions, while alcohols are common in Williamson ether synthesis.[8] | Monitor for complete dissolution of reactants. |
| Temperature Control | Both synthetic routes are temperature-sensitive. Exothermic reactions require efficient cooling to prevent runaway reactions. The reaction temperature will also influence the rate and selectivity. | Continuous monitoring of the internal reaction temperature. |
| Reaction Time | The reaction should be monitored to determine the optimal time for completion, maximizing yield and minimizing by-product formation. | Regular sampling and analysis by TLC or HPLC. |
| Work-up and Purification | The pH adjustment during precipitation must be carefully controlled to ensure maximum recovery of the product. The choice of recrystallization solvent is critical for achieving high purity.[4] | pH measurement during work-up. Purity analysis of the crude and purified product by HPLC. |
Purification of this compound
Recrystallization is the most common method for purifying the final product on a large scale.[9]
Protocol 4: Recrystallization
-
Materials:
-
Crude this compound
-
Suitable solvent system (e.g., ethanol/water, toluene)[4]
-
Activated charcoal (optional)
-
-
Equipment:
-
Crystallization vessel with heating/cooling capabilities and an agitator
-
Filtration unit
-
Drying oven
-
-
Procedure:
-
Dissolve the crude this compound in the minimum amount of the hot solvent or solvent mixture.
-
If colored impurities are present, the hot solution can be treated with activated charcoal and then filtered.
-
Allow the solution to cool slowly to induce crystallization. Slow cooling generally leads to larger, purer crystals.
-
Once crystallization is complete, cool the mixture further in an ice bath to maximize the yield.
-
Isolate the purified crystals by filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified this compound in a vacuum oven to a constant weight.
-
Safety Considerations for Scale-Up
Scaling up chemical syntheses introduces significant safety challenges that must be addressed.
-
Hazardous Reagents:
-
Sodium ethoxide: A strong base that is flammable and reacts violently with water. It is corrosive and can cause severe skin burns and eye damage.[5][7] It should be handled in a dry, inert atmosphere.[6]
-
Diethyl sulfate: A potent alkylating agent that is toxic and a suspected carcinogen.
-
Concentrated acids and bases: Corrosive and require appropriate personal protective equipment (PPE).
-
-
Exothermic Reactions: Both synthetic routes can be exothermic. Proper temperature control and an emergency quenching plan are essential to prevent thermal runaway.[10]
-
Waste Disposal: All waste materials, including solvents and aqueous washes, should be handled and disposed of in accordance with local, regional, and national regulations.[11]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, face shields, and lab coats, must be worn at all times.
Analytical Methods
Robust analytical methods are necessary for monitoring reaction progress, assessing product purity, and ensuring quality control.
-
Thin Layer Chromatography (TLC): A quick and simple method for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.[12]
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final product and for quantitative analysis of in-process samples.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to confirm the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Visualization of the Synthetic Workflow
Williamson Ether Synthesis Workflow
Caption: Workflow for the SNAr Synthesis of this compound.
References
- SODIUM ETHOXIDE, 95%. (2015, October 19). Gelest, Inc.
- Synthesis, storage of sodium ethoxide. (2020, August 12). Sciencemadness.org.
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal, 8(11).
- 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses.
- p-FLUOROBENZOIC ACID. (n.d.). Organic Syntheses.
- Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. (2022). Arkivoc, 2022(7), 1-16.
- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
- The Williamson Ether Synthesis. (n.d.).
- Williamson ether synthesis. (n.d.). In Wikipedia.
- Synthesis of 4-fluorobenzyl 2-[(4-fluorobenzyl)sulfonyl]ethyl carbonate (5). (n.d.). ResearchGate.
- What Are The Limitations Of Williamson Ether Synthesis? (2025, April 4). Chemistry For Everyone.
- CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof. (n.d.). Google Patents.
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020, November 11). ResearchGate.
- Large-scale crystallization of proteins for purification and formulation. (2015). Bioprocess and Biosystems Engineering, 38(7), 1269-1286.
- Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. (2025). Chem. Proc., 18, 121.
- CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material. (n.d.). Google Patents.
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (n.d.). Google Patents.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sodium ethoxide: Application and Preparation_Chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. gelest.com [gelest.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Large-scale crystallization of proteins for purification and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. globalscientificjournal.com [globalscientificjournal.com]
Troubleshooting & Optimization
"troubleshooting low yield in 2-Ethoxy-4-fluorobenzoic acid synthesis"
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting for common issues encountered during the synthesis of 2-Ethoxy-4-fluorobenzoic acid. It is designed for researchers, chemists, and drug development professionals seeking to optimize reaction yields and purity. The content is structured in a question-and-answer format to address specific experimental challenges directly.
I. General Troubleshooting: Foundational Checks for All Synthetic Routes
Before delving into route-specific problems, it's crucial to eliminate common sources of error that can universally lead to low yields. Incomplete reactions, the formation of side products, and product decomposition are frequent issues.[1]
Question: My overall yield is consistently low, regardless of the synthetic approach. Where should I start my investigation?
Answer: Start by verifying the fundamentals of your experimental setup and reagents. These factors are critical across all chemical syntheses.
-
Reagent Quality and Purity:
-
Solvent Anhydrousness: Many steps, particularly those involving strong bases (e.g., NaH) or organometallics (e.g., Grignard reagents), are extremely sensitive to moisture.[2] Water can quench reagents or participate in unwanted side reactions. Always use freshly distilled, anhydrous solvents or purchase high-quality anhydrous grades and handle them under an inert atmosphere (Nitrogen or Argon).
-
Starting Material Integrity: Verify the purity of your starting materials via techniques like NMR or melting point analysis. Impurities can inhibit catalysts, react with your reagents, or introduce contaminants that complicate purification.
-
Base Activity: Solid bases like sodium hydride (NaH) can be deactivated by improper storage. A gray appearance may indicate deactivation and reduced basicity.[2]
-
-
Reaction Conditions:
-
Temperature Control: Inadequate temperature control is a primary cause of failure. Reactions requiring low temperatures (e.g., diazotization, some Grignard formations) can decompose if the temperature rises, while reactions needing heat may not proceed to completion if the temperature is too low.[1] Use a reliable thermometer and a well-controlled heating or cooling bath.
-
Inert Atmosphere: For oxygen- or moisture-sensitive reactions, ensure all glassware is oven- or flame-dried and the system is properly purged with an inert gas.
-
Reaction Time & Monitoring: Do not rely solely on literature reaction times. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion and identify the formation of byproducts. Reactions can stall or, if left too long, product degradation can occur.
-
-
Workup and Purification:
-
Product Loss During Extraction: Ensure the pH of the aqueous layer is correctly adjusted to ensure your acidic product (this compound) is fully protonated (insoluble in water) before extraction with an organic solvent. Conversely, you can use a basic wash to extract the product into the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind.
-
Inefficient Purification: Residual solvents, unreacted starting materials, or side products can co-crystallize with your desired compound, lowering the final yield of pure product.[1] Employ appropriate purification techniques like recrystallization from a suitable solvent system or column chromatography.
-
II. Route-Specific Troubleshooting Guides
The synthesis of this compound is typically approached via one of three primary routes. Below are troubleshooting guides for each.
Guide 1: The Williamson Ether Synthesis Route
This is a common and direct method, typically involving the ethylation of a 4-fluoro-2-hydroxybenzoic acid precursor. The core of this synthesis is an SN2 reaction between an alkoxide and an alkyl halide.[3]
Question: My Williamson ether synthesis from 4-fluoro-2-hydroxybenzoic acid (or its ester) is failing or giving a very low yield. What are the likely causes?
Answer: Low yields in this route usually stem from issues with the SN2 reaction conditions or competing side reactions.
-
Cause 1: Incomplete Deprotonation. The phenolic hydroxyl group must be fully deprotonated by a base to form the nucleophilic phenoxide. If the base is too weak or insufficient, the reaction will be slow or incomplete.
-
Solution: Use a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable polar aprotic solvent like DMF or acetonitrile.[4] Ensure you use at least one full equivalent of the base for the phenol. If you are starting with the carboxylic acid (and not the ester), you will need an additional equivalent of base to deprotonate the carboxylic acid.
-
-
Cause 2: Competing E2 Elimination. The alkoxide is a strong base and can promote a competing E2 elimination reaction with your ethylating agent (e.g., ethyl bromide, ethyl iodide), leading to the formation of ethylene gas instead of the desired ether.[2][3] This is a major pathway for yield loss.
-
Solution: This competition is highly temperature-dependent. While heat increases the SN2 reaction rate, it favors the E2 elimination even more.[2] Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate (often between 50-80 °C).[4] Primary alkyl halides, like ethyl iodide or ethyl bromide, are ideal as they are less prone to elimination than secondary halides.[5]
-
-
Cause 3: Hydrolysis of the Ester (if applicable). If you start with an ester of 4-fluoro-2-hydroxybenzoic acid to protect the carboxylic acid, the basic conditions of the Williamson synthesis can simultaneously hydrolyze the ester back to the carboxylate. This can complicate the workup.
-
Solution: Monitor the reaction by TLC. If hydrolysis is significant, it may be more efficient to perform the ether synthesis and then perform a dedicated saponification (hydrolysis) step on the crude product.
-
Experimental Protocol: Optimizing the Williamson Ether Synthesis
-
Setup: Under an inert atmosphere (N2), add 4-fluoro-2-hydroxybenzoic acid methyl ester (1.0 eq) to anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Ethylation: Add ethyl iodide (1.2 eq) dropwise.
-
Reaction: Heat the mixture to 60 °C and monitor by TLC until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction, carefully quench with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate.
-
Hydrolysis: Dissolve the crude ester in a mixture of methanol and 2M NaOH solution. Reflux for 2-4 hours until the ester is fully consumed (monitor by TLC).
-
Isolation: Cool the solution, remove the methanol under reduced pressure, and acidify the remaining aqueous solution with concentrated HCl until pH ~2. The product, this compound, should precipitate and can be collected by filtration.
Visualization: Troubleshooting the Williamson Ether Synthesis
Caption: Decision tree for troubleshooting the Williamson ether synthesis.
Guide 2: The Oxidation of an Alkylbenzene Side-Chain
This route involves synthesizing 2-ethoxy-4-fluorotoluene first and then oxidizing the methyl group to a carboxylic acid. This is a powerful transformation but can suffer from incomplete reaction or over-oxidation.
Question: I am trying to oxidize 2-ethoxy-4-fluorotoluene to the corresponding benzoic acid, but the yield is poor.
Answer: The key to this reaction is selecting the right oxidizing agent and controlling the conditions to ensure complete conversion of the methyl group without degrading the aromatic ring.
-
Cause 1: Incomplete Oxidation. The methyl group can be resistant to oxidation.
-
Solution: A strong oxidizing agent like potassium permanganate (KMnO4) or chromic acid is typically required.[6] The reaction often requires heat (refluxing) for an extended period.[7] If you are using KMnO4 in a biphasic system, the addition of a phase-transfer catalyst can improve the reaction rate.
-
-
Cause 2: Reaction Fails to Start. This oxidation requires the presence of at least one hydrogen atom on the benzylic carbon (the carbon attached to the ring).[6]
-
Solution: This is a mechanistic requirement. An alkyl group like a tert-butyl group, which has no benzylic hydrogens, will not be oxidized under these conditions.[6] Ensure your starting material is 2-ethoxy-4-fluorotoluene and not a variant with a quaternary benzylic carbon.
-
-
Cause 3: Product Purification Issues. The product, benzoic acid, is a solid, but the workup can be tricky.
-
Solution: After oxidation with KMnO4, the byproduct is manganese dioxide (MnO2), a brown solid that must be removed. This is typically done by filtering the hot reaction mixture. The filtrate is then acidified to precipitate the benzoic acid product. If the product is slow to crystallize, cooling the solution in an ice bath and scratching the inside of the flask can induce precipitation.
-
Visualization: Key Oxidation Pathway
Caption: Simplified workflow for the side-chain oxidation route.
Guide 3: The Grignard Carboxylation Route
This approach involves forming a Grignard reagent from a halogenated precursor (e.g., 1-bromo-2-ethoxy-4-fluorobenzene) and then reacting it with carbon dioxide (CO2).
Question: My Grignard reaction to form this compound has a very low yield. What could be the problem?
Answer: Grignard reactions are notoriously sensitive to reaction conditions. Failure typically occurs either during the formation of the Grignard reagent or during the subsequent carboxylation step.
-
Cause 1: Failure to Form the Grignard Reagent. This is the most common failure point.
-
Solution:
-
Absolute Anhydrous Conditions: Grignard reagents are extremely strong bases and will be instantly quenched by water. All glassware must be rigorously dried (oven or flame-dried), and anhydrous ether or THF must be used.[8]
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be broken for the reaction to initiate. You can activate the magnesium by crushing it with a glass rod, adding a small crystal of iodine (the color will disappear upon reaction initiation), or adding a few drops of 1,2-dibromoethane.[8]
-
-
-
Cause 2: Low Yield After CO2 Addition. Even if the Grignard reagent forms, the carboxylation can be inefficient.
-
Solution:
-
Method of CO2 Addition: Do not simply bubble CO2 gas through the solution. A more effective method is to pour the Grignard solution onto a large excess of crushed dry ice (solid CO2). This ensures the Grignard reagent is always in the presence of excess CO2, minimizing side reactions with the newly formed carboxylate.
-
Side Reactions: The primary side reaction is the coupling of the Grignard reagent with unreacted aryl halide, forming a biphenyl byproduct. This can be minimized by the slow addition of the aryl halide to the magnesium suspension during the formation step, which keeps the concentration of the aryl halide low.[8]
-
-
-
Cause 3: Quenching During Reaction. The Grignard reagent will react with any acidic protons.
-
Solution: Ensure your starting aryl halide does not contain acidic functional groups like alcohols, thiols, or carboxylic acids.[9]
-
Data Summary: Comparison of Synthetic Routes
| Route | Key Transformation | Common Reagents | Pros | Cons |
| Williamson Ether Synthesis | SN2 Reaction | 4-fluoro-2-hydroxybenzoate, EtI, NaH, DMF | High-yielding, reliable | Sensitive to moisture, E2 side reaction |
| Side-Chain Oxidation | C-H Oxidation | 2-ethoxy-4-fluorotoluene, KMnO4 | Uses common, powerful reagents | Harsh conditions, potential for ring degradation |
| Grignard Carboxylation | Nucleophilic Addition | 1-bromo-2-ethoxy-4-fluorobenzene, Mg, CO2 | Excellent for C-C bond formation | Extremely sensitive to water and air |
III. Frequently Asked Questions (FAQs)
Q1: Can I use a different ethylating agent for the Williamson synthesis, like diethyl sulfate? A1: Yes, diethyl sulfate is an effective ethylating agent. However, it is highly toxic and should be handled with extreme caution in a fume hood. It is often less prone to the E2 elimination side reaction compared to ethyl halides.
Q2: My final product has the correct mass, but the NMR is impure. What are the likely contaminants? A2: For the Williamson route, common impurities include unreacted starting phenol or residual mineral oil from the NaH. For the oxidation route, you may have incompletely oxidized intermediates like the corresponding benzaldehyde or benzyl alcohol. For the Grignard route, the most common impurity is the biphenyl coupling product.
Q3: Is dealkylation of the ethoxy group a concern? A3: Under certain harsh conditions, particularly with strong Lewis acids or some nucleophiles, dealkylation of aryl ethers can occur.[10][11] However, under the standard conditions described for these syntheses, it is generally not a major competing pathway.
Q4: The fluorine atom on my ring seems to be unreactive. Why? A4: The C-F bond is very strong, and the fluorine on an aromatic ring is generally not a good leaving group for nucleophilic aromatic substitution unless there are strong electron-withdrawing groups ortho or para to it. In the syntheses described, the fluorine atom is intended to remain on the molecule. Attempting to form a Grignard reagent from an aryl fluoride directly with magnesium is typically unsuccessful due to the strength of the C-F bond.[12]
IV. References
-
Benchchem. (n.d.). Troubleshooting low yield in Williamson ether synthesis of crown ethers. Retrieved from Benchchem Technical Support.
-
PubMed. (n.d.). Oxygenation of 4-alkoxyl groups in alkoxybenzoic acids by Polyporus dichrous. Retrieved from [Link]
-
Benchchem. (n.d.). Optimizing reaction conditions for high-yield 2-Fluorobenzoic acid synthesis. Retrieved from Benchchem Technical Support.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ARKIVOC. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]
-
ResearchGate. (2022). Help me, how increase yield in williamson ether reaction? Retrieved from [Link]
-
Grignard Reaction Handout. (n.d.). Grignard Reaction. Retrieved from a university chemistry resource.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof. Retrieved from
-
Chad's Prep. (2021). 18.5 Side Chain Reactions of Benzenes | Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2008). Regioselective Dealkylation of 2-Alkoxybenzoic Acid and Its Amide Derivatives with Aliphatic Amines. Retrieved from [Link]
-
Turito. (2023). Benzoic Acid - Structure, Properties, Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Proposed oxidation pathway for the 2Cl-4F-BA benzoic acid... Retrieved from [Link]
-
PMC. (n.d.). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
ResearchGate. (2015). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. Retrieved from [Link]
-
Google Patents. (n.d.). CN1251833A - Process for preparing substituted benzoic acid. Retrieved from
-
The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. Retrieved from [Link]
-
Google Patents. (n.d.). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound. Retrieved from
-
Professor Dave Explains. (2014). Oxidation of Alkylbenzenes to Make Benzoic Acids. Retrieved from [Link]
-
NIH. (n.d.). Amine Oxidative N-Dealkylation via Cupric Hydroperoxide Cu–OOH Homolytic Cleavage Followed by Site-Specific Fenton Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethoxybenzoic acid. Retrieved from [Link]
-
ResearchGate. (2021). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Process Development on the Enantioselective Enzymatic Hydrolysis of S-Ethyl 2-Ethoxy-3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Oxygenation of 4-alkoxyl groups in alkoxybenzoic acids by Polyporus dichrous - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Time for 2-Ethoxy-4-fluorobenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-ethoxy-4-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the scientific understanding to not just follow a procedure, but to control and optimize your reaction for improved efficiency and yield.
I. Synthesis Overview: The Williamson Ether Synthesis Approach
The synthesis of this compound is commonly achieved via a Williamson ether synthesis.[1][2][3] This method involves the reaction of a deprotonated phenol (phenoxide) with an alkyl halide. In this specific case, 2-hydroxy-4-fluorobenzoic acid is deprotonated to form a phenoxide, which then acts as a nucleophile, attacking an ethyl halide (like ethyl bromide or ethyl iodide) in an SN2 reaction to form the desired ether.[2][3]
The reaction rate of this nucleophilic substitution is influenced by several factors, including the choice of base, solvent, temperature, and the potential use of a phase-transfer catalyst.[4][5][6] Understanding these variables is key to optimizing the reaction time.
Reaction Workflow
Caption: Workflow for this compound synthesis.
II. Troubleshooting Guide: Optimizing Reaction Time
This section addresses common issues encountered during the synthesis, with a focus on reducing reaction time without compromising yield or purity.
Question 1: My reaction is proceeding very slowly, taking over 24 hours to reach completion. What are the primary factors I should investigate?
Answer: A slow reaction rate in the Williamson ether synthesis of this compound can be attributed to several factors. Here's a systematic approach to troubleshooting:
1. Inefficient Deprotonation: The first step is the formation of the phenoxide. If the base is not strong enough to fully deprotonate the hydroxyl group of 2-hydroxy-4-fluorobenzoic acid, the concentration of the active nucleophile will be low, leading to a sluggish reaction.
-
Recommendation: Consider using a stronger base. While sodium hydroxide or potassium carbonate can be used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) will ensure complete and rapid deprotonation.
2. Poor Solubility of Reactants: The reaction is a nucleophilic aromatic substitution, which can be slow if the reactants are not well-solubilized.[7][8] The phenoxide salt may have limited solubility in common organic solvents.
-
Recommendation:
-
Solvent Choice: Employ a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents are effective at solvating cations, leaving the alkoxide anion more "naked" and nucleophilic, which can increase the reaction rate.[1]
-
Phase-Transfer Catalysis (PTC): This is a highly effective technique for accelerating reactions where reactants are in different phases (e.g., a solid phenoxide salt and an organic solvent). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide from the solid or aqueous phase into the organic phase where the reaction with the ethyl halide occurs.[4][5][6][9] This can dramatically reduce reaction times.
-
3. Inadequate Reaction Temperature: Like most chemical reactions, the rate of the Williamson ether synthesis is temperature-dependent.
-
Recommendation: Gently heating the reaction mixture can significantly increase the rate. A temperature range of 50-80 °C is a good starting point. However, be cautious of excessively high temperatures, which could lead to side reactions or decomposition of reactants or products.
4. Nature of the Leaving Group: The rate of an SN2 reaction is dependent on the quality of the leaving group.
-
Recommendation: While ethyl bromide is commonly used, ethyl iodide is a better leaving group and will generally result in a faster reaction. The order of leaving group ability for halides is I > Br > Cl > F.
| Parameter | Standard Condition | Optimized Condition for Faster Reaction | Rationale |
| Base | K₂CO₃, NaOH | NaH, t-BuOK | Stronger bases ensure complete and rapid formation of the nucleophilic phenoxide. |
| Solvent | Ethanol, Acetone | DMF, DMSO | Polar aprotic solvents enhance nucleophilicity and can increase SN2 reaction rates.[10] |
| Catalyst | None | Tetrabutylammonium bromide (Phase-Transfer Catalyst) | Facilitates the transfer of the phenoxide into the organic phase, accelerating the reaction.[4][9] |
| Temperature | Room Temperature | 50 - 80 °C | Increased kinetic energy leads to more frequent and energetic molecular collisions. |
| Ethyl Halide | Ethyl Bromide | Ethyl Iodide | Iodide is a better leaving group than bromide, leading to a faster SN2 reaction.[2] |
Question 2: I'm observing the formation of side products, which complicates purification and lowers my yield. What are the likely side reactions and how can I minimize them?
Answer: The primary side reaction of concern in a Williamson ether synthesis is elimination (E2), where the alkoxide acts as a base rather than a nucleophile, leading to the formation of an alkene from the alkyl halide.
-
Minimizing Elimination:
-
Choice of Alkyl Halide: Use a primary alkyl halide (like ethyl bromide or ethyl iodide). Secondary and tertiary alkyl halides are more prone to elimination.[2][3]
-
Temperature Control: While heating accelerates the desired SN2 reaction, excessively high temperatures can favor the elimination pathway. Maintain the lowest effective temperature to achieve a reasonable reaction rate.
-
Another potential issue is the reaction of the phenoxide with the carboxylic acid group if the starting material is not the ester form. It's generally advisable to start with the ethyl ester of 2-hydroxy-4-fluorobenzoic acid and then hydrolyze the ester to the carboxylic acid in a final step.
Troubleshooting Workflow
Caption: Troubleshooting workflow for slow reaction times.
III. Frequently Asked Questions (FAQs)
Q1: Can I use a different ethylating agent besides ethyl bromide or ethyl iodide?
A1: Yes, other ethylating agents with good leaving groups can be used, such as diethyl sulfate or ethyl tosylate. These are also excellent electrophiles for SN2 reactions.
Q2: How do I monitor the progress of the reaction to determine the optimal reaction time?
A2: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[11] Spot the reaction mixture alongside the starting material (2-hydroxy-4-fluorobenzoic acid) on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
Q3: Is it necessary to perform the reaction under an inert atmosphere (e.g., nitrogen or argon)?
A3: While not always strictly necessary, performing the reaction under an inert atmosphere is good practice, especially when using strong, moisture-sensitive bases like sodium hydride. This prevents the base from being quenched by atmospheric moisture and oxygen, ensuring its full reactivity.
Q4: What is the role of the electron-withdrawing fluorine group on the aromatic ring?
A4: The fluorine atom is an electron-withdrawing group. In nucleophilic aromatic substitution, electron-withdrawing groups on the aromatic ring can increase the reaction rate by stabilizing the negatively charged intermediate (Meisenheimer complex).[7][8]
IV. Optimized Experimental Protocol
This protocol incorporates the principles discussed above to achieve a significantly reduced reaction time for the synthesis of this compound.
Materials:
-
2-hydroxy-4-fluorobenzoic acid
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Ethyl Iodide
-
Tetrabutylammonium bromide (TBAB)
-
Anhydrous Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl), 1M
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-hydroxy-4-fluorobenzoic acid (1 equivalent).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Catalyst and Alkyl Halide Addition: Add tetrabutylammonium bromide (0.1 equivalents) followed by the dropwise addition of ethyl iodide (1.2 equivalents).
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the reaction mixture to 60 °C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature and quench by the slow addition of 1M HCl until the pH is acidic.
-
Extract the product with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization or column chromatography.
V. References
-
Hill, J. W., & Corredor, J. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. [Link]
-
Kim, D. W., & Lee, H. G. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. JAOCS, Journal of the American Oil Chemists' Society, 78(4), 423–429.
-
BYJU'S. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Hill, J. W. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. ACS Publications. [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. [Link]
-
Quora. (2021, November 9). Why is the rate of reaction of organic compounds slow?. [Link]
-
Chemistry LibreTexts. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions. [Link]
-
Fernández, I., & Frenking, G. (2010). Rate-Determining Factors in Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 75(8), 2717–2726.
-
Wikipedia. (n.d.). Phase-transfer catalyst. [Link]
-
Dalal Institute. (n.d.). Phase Transfer Catalysis. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
-
Brainly. (2017, May 26). Explain why organic reactions occur at a slower rate than inorganic reactions. What do chemists use to. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
Sources
- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. byjus.com [byjus.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. globalscientificjournal.com [globalscientificjournal.com]
Technical Support Center: Synthesis of 2-Ethoxy-4-fluorobenzoic Acid
Welcome to the technical support center for the synthesis of 2-Ethoxy-4-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
Overview of Primary Synthetic Route
The most common and reliable method for synthesizing this compound involves the Williamson ether synthesis. This process typically starts from a commercially available precursor, 4-fluoro-2-hydroxybenzoic acid. The phenolic hydroxyl group is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent, such as ethyl iodide or ethyl bromide.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis in a practical question-and-answer format.
Question 1: My reaction yield is disappointingly low, and TLC/LC-MS analysis shows a significant amount of unreacted 4-fluoro-2-hydroxybenzoic acid. What is the likely cause?
Answer: This is a classic issue often traced back to incomplete deprotonation of the phenolic hydroxyl group or insufficient reactivity of the ethylating agent.
-
Causality (Incomplete Deprotonation): The nucleophilicity of the phenoxide ion is substantially greater than that of the neutral phenol. If the base is too weak or used in an insufficient stoichiometric amount, a significant portion of the starting material will remain in its less reactive protonated form. The pKa of the phenolic proton is influenced by the other ring substituents, but requires a base strong enough for full conversion to the phenoxide.
-
Troubleshooting & Optimization:
-
Choice of Base: While strong bases like sodium hydride (NaH) ensure complete deprotonation, they can increase the risk of side reactions. A moderately weak base like potassium carbonate (K₂CO₃) is often the optimal choice, as it is effective without being overly aggressive.[1] Ensure you use at least 2 equivalents of K₂CO₃ to deprotonate both the phenol and the carboxylic acid.
-
Solvent Selection: A polar aprotic solvent like DMF or acetone is recommended. DMF is particularly effective at solvating the potassium carbonate and facilitating the Sₙ2 reaction.
-
Reaction Temperature: The reaction is typically conducted at elevated temperatures (50-100 °C) to ensure a reasonable reaction rate.[1] If starting material remains, consider increasing the temperature or extending the reaction time, while monitoring for byproduct formation by TLC.
-
Question 2: I've successfully consumed all the starting material, but my yield is still low, and I'm observing a significant byproduct that I suspect is an alkene. How can I prevent this?
Answer: The formation of an alkene byproduct (ethene) points to a competing E2 elimination side reaction.[1]
-
Causality (E2 Elimination): The phenoxide, in addition to being a good nucleophile, is also a base. It can abstract a proton from the β-carbon of the ethylating agent (e.g., ethyl bromide), leading to the elimination of HBr and the formation of ethene. This side reaction is favored by high temperatures and sterically hindered bases.[1][2]
-
Troubleshooting & Optimization:
-
Alkylating Agent: Use a primary alkyl halide like ethyl bromide or ethyl iodide. These are less prone to elimination than secondary or tertiary halides.[2]
-
Temperature Control: High temperatures favor elimination over substitution. If you are observing significant elimination, try running the reaction at a lower temperature for a longer duration.
-
Base Selection: While a strong base is needed, an excessively strong or sterically hindered base can favor elimination. K₂CO₃ is generally a good balance.
-
Question 3: My final product shows impurities in the NMR that I cannot identify. Besides elimination, what other side reactions are possible?
Answer: While O-alkylation is the desired pathway, C-alkylation is a potential, though less common, side reaction.
-
Causality (C-Alkylation): The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the activated ortho/para positions of the aromatic ring. While O-alkylation is kinetically and thermodynamically favored, a small amount of C-alkylation can occur, leading to the formation of ethyl-substituted isomers.
-
Troubleshooting & Optimization:
-
Solvent Effects: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF generally favor O-alkylation.
-
Counter-ion: The nature of the cation (e.g., K⁺, Na⁺) can also play a role.
-
Purification: These isomers can be difficult to separate. Careful purification by column chromatography or recrystallization is crucial. For purification of fluorobenzoic acids, a common method involves dissolving the crude product in a basic aqueous solution (like potassium carbonate), washing with an organic solvent to remove non-acidic impurities, and then re-acidifying to precipitate the purified acid.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the best ethylating agent to use: ethyl iodide, ethyl bromide, or diethyl sulfate?
A1: All three can be effective, but they have different trade-offs.
-
Ethyl Iodide: Highly reactive due to iodide being an excellent leaving group. This allows for faster reactions or lower temperatures. However, it is more expensive and can be less stable.
-
Ethyl Bromide: A good balance of reactivity and cost. It is the most commonly used reagent for this type of synthesis.
-
Diethyl Sulfate: A potent ethylating agent but is highly toxic and requires special handling procedures. It is generally avoided in a research setting unless necessary.
Q2: Should I protect the carboxylic acid group before performing the etherification?
A2: It is generally not necessary and adds extra steps to the synthesis. By using a base like K₂CO₃, both the carboxylic acid and the phenol will be deprotonated. The carboxylate is a poor nucleophile compared to the phenoxide, so selective O-alkylation of the phenol occurs. Adding at least two equivalents of the base is key to ensure the phenoxide is available to react.
Q3: How do I effectively purify the final product?
A3: The most common method is an acid-base workup followed by recrystallization.
-
After the reaction, quench with water and acidify the mixture with HCl to a pH of 1-2.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to obtain the pure this compound.[4]
Visualizing the Process
Diagram 1: General Synthetic Workflow
This diagram illustrates the key steps from starting material to the final, purified product.
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Low Yield
This flowchart provides a logical path for diagnosing the cause of low product yield.
Caption: Decision tree for troubleshooting low yields in the synthesis.
Optimized Experimental Protocol
Objective: To synthesize this compound from 4-fluoro-2-hydroxybenzoic acid.
Materials:
-
4-fluoro-2-hydroxybenzoic acid (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.2 eq)
-
Ethyl Bromide (EtBr) (1.2 eq)
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluoro-2-hydroxybenzoic acid (1.0 eq) and anhydrous acetone or DMF.
-
Add anhydrous potassium carbonate (2.2 eq) to the mixture.
-
Stir the suspension vigorously for 15-30 minutes at room temperature.
-
Add ethyl bromide (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approx. 56 °C for acetone, or 80 °C for DMF) and maintain for 4-16 hours.[1]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone/DMF.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in ethyl acetate and water.
-
Transfer to a separatory funnel and acidify the aqueous layer with 1M HCl until the pH is ~2.
-
Separate the layers. Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford pure this compound as a white solid.
References
- Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc.
- p-FLUOROBENZOIC ACID. Organic Syntheses Procedure.
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
- CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof. Google Patents.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- US6333431B1 - Processes for the preparation of fluorinated benzoic acids. Google Patents.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Semantic Scholar.
- 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
- CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material. Google Patents.
Sources
"degradation of 2-Ethoxy-4-fluorobenzoic acid under acidic conditions"
Prepared by the Senior Application Scientist Team
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability of 2-Ethoxy-4-fluorobenzoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the degradation of this compound, particularly under acidic conditions.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling, storage, and analysis of this compound in acidic environments.
Q1: I've observed a new, more polar peak in my reverse-phase HPLC analysis after storing my this compound sample in an acidic mobile phase. What is the likely identity of this new peak?
A1: The appearance of a new, more polar peak (i.e., a peak with a shorter retention time) in a reverse-phase HPLC chromatogram suggests the formation of a degradation product that is less hydrophobic than the parent compound, this compound.
Most Probable Cause: Acid-Catalyzed Hydrolysis
The primary degradation pathway for this compound under acidic conditions is the hydrolysis of the ethoxy (ether) group.[1][2] Ethers, particularly aryl ethers, can undergo cleavage when exposed to strong acids and elevated temperatures.[3][4] This reaction would result in the formation of 2-Hydroxy-4-fluorobenzoic acid and ethanol.
Chemical Rationale: The ether oxygen in the ethoxy group can be protonated by an acid, which makes the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack by water.[5] This leads to the cleavage of the carbon-oxygen bond. 2-Hydroxy-4-fluorobenzoic acid is significantly more polar than the parent ethoxy compound due to the presence of the hydroxyl group, which can engage in hydrogen bonding. This increased polarity leads to a shorter retention time on a C18 or similar reverse-phase HPLC column.
Recommended Actions:
-
Confirm Identity: To confirm the identity of the degradation product, you can:
-
LC-MS Analysis: Analyze the degraded sample by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the new peak. 2-Hydroxy-4-fluorobenzoic acid has a molecular weight of 156.11 g/mol .[6]
-
Co-injection with a Standard: If available, co-inject your sample with an authentic standard of 2-Hydroxy-4-fluorobenzoic acid. If the new peak in your sample and the peak from the standard have the same retention time, this provides strong evidence of its identity.
-
-
Perform a Forced Degradation Study: Conduct a controlled acid stress test as detailed in the "Experimental Protocols" section of this guide to confirm that this degradation product is indeed formed under acidic conditions.[7][8]
Q2: The purity of my this compound sample is decreasing over time, even when stored in what I believed to be a stable solution. What storage conditions are recommended to minimize degradation?
A2: The stability of this compound in solution is highly dependent on the pH and temperature of the storage conditions.
Root Causes of Instability:
-
Acidic pH: As discussed, acidic conditions can catalyze the hydrolysis of the ethoxy group.[1] Even mildly acidic solutions can lead to slow degradation over extended periods, especially if not refrigerated.
-
Elevated Temperature: Heat accelerates chemical reactions, including hydrolysis.[9] Storing solutions at room temperature or higher will increase the rate of degradation.
-
Presence of Water: Water is a necessary reactant for the hydrolysis of the ether bond.[10]
Recommended Storage Conditions:
-
Solid Form: For long-term storage, it is best to store this compound as a solid in a tightly sealed container in a cool, dark, and dry place.
-
Solutions: If you must store the compound in solution, follow these guidelines:
-
pH: Use a neutral or slightly basic buffer (pH 7-8). Avoid acidic buffers.
-
Solvent: If possible, use an aprotic organic solvent such as acetonitrile or THF for stock solutions, as this will minimize the availability of water for hydrolysis.
-
Temperature: Store all solutions at low temperatures, preferably at 2-8°C or frozen at -20°C for longer-term storage.
-
Light: Protect solutions from light to prevent potential photodegradation, although hydrolysis is the more probable pathway in this case.
-
Q3: I am developing a formulation containing this compound and need to ensure its stability. How can I proactively assess its degradation profile?
A3: A proactive approach to understanding the stability of your compound involves conducting forced degradation (stress testing) studies.[11] These studies intentionally expose the drug substance to harsh conditions to identify potential degradation products and pathways, which is a critical step in developing stable formulations and stability-indicating analytical methods.[8]
Forced Degradation Strategy:
-
Acid Hydrolysis: Expose the compound to acidic conditions (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) to promote hydrolysis.
-
Base Hydrolysis: Test for degradation in basic conditions (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidation: Use an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) to assess oxidative stability.
-
Thermal Stress: Heat the solid compound to determine its thermal stability.
-
Photostability: Expose the compound to UV and visible light to assess its sensitivity to photodegradation.
By analyzing the samples from these stress conditions, you can develop a comprehensive degradation profile for this compound. A detailed protocol for acid stress testing is provided below.
Frequently Asked Questions (FAQs)
Q1: What is the most likely degradation product of this compound under acidic conditions? A1: The most probable degradation product is 2-Hydroxy-4-fluorobenzoic acid, formed via the acid-catalyzed hydrolysis of the ethoxy ether linkage.[1][2]
Q2: Why is the ether bond in this compound susceptible to cleavage in acid? A2: In the presence of a strong acid, the oxygen atom of the ethoxy group gets protonated. This protonation turns the ethoxy group into a better leaving group, facilitating the cleavage of the C-O bond through a nucleophilic substitution reaction with water.[5]
Q3: Can I use a mobile phase containing formic acid or trifluoroacetic acid (TFA) for my HPLC analysis? A3: Yes, for the purpose of analysis, using mobile phases containing low concentrations of acids like formic acid or TFA is generally acceptable and often necessary for good peak shape. The short exposure time of the sample to these conditions during a typical HPLC run is unlikely to cause significant degradation. However, for long-term storage of the sample in the autosampler or as a stock solution, these acidic conditions should be avoided.
Q4: Are there other potential degradation pathways I should be aware of? A4: While acid hydrolysis of the ethoxy group is the most anticipated pathway under these specific conditions, other possibilities in broader stress testing could include:
-
Decarboxylation: Under extreme heat, the carboxylic acid group could potentially be lost, though this is less common for aromatic carboxylic acids.
-
Oxidation: The aromatic ring could be susceptible to oxidation under strongly oxidizing conditions.
Q5: What analytical techniques are best suited for monitoring the degradation of this compound? A5: A stability-indicating HPLC method with UV detection is the most common and effective technique for separating and quantifying the parent compound from its degradation products.[12][13][14] LC-MS is invaluable for the identification of unknown degradation products by providing molecular weight information.
Visualization of Degradation Pathway and Workflow
Proposed Degradation Pathway
The following diagram illustrates the proposed acid-catalyzed hydrolysis of this compound.
Caption: Proposed acid-catalyzed degradation of this compound.
Experimental Workflow for Forced Degradation Study
This workflow outlines the key steps in performing a forced degradation study to investigate the stability of this compound.
Caption: Workflow for a forced degradation (acid stress) study.
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
Objective: To intentionally degrade this compound under acidic conditions to identify potential degradation products.
Materials:
-
This compound
-
1.0 M Hydrochloric Acid (HCl)
-
1.0 M Sodium Hydroxide (NaOH)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Class A volumetric flasks
-
Heating block or water bath set to 60°C
-
HPLC system with UV detector
-
LC-MS system (for identification)
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a 1.0 mg/mL stock solution.
-
Prepare Acidic Solution: In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of approximately 0.1 mg/mL.
-
Prepare Control Sample: Prepare a control sample by diluting the stock solution with a 50:50 mixture of acetonitrile and water to the same final concentration. Keep this sample at 2-8°C.
-
Stress the Sample: Place the flask containing the acidic solution in a heating block or water bath maintained at 60°C.
-
Time Points: Withdraw aliquots from the stressed sample at regular intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately after withdrawal, neutralize each aliquot by adding an equimolar amount of 1.0 M NaOH to stop the degradation reaction.
-
Analysis: Analyze the control and all neutralized, time-point samples by the HPLC-UV method described below.
-
Identification: If significant degradation is observed, analyze the relevant samples by LC-MS to confirm the mass of the degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To separate and quantify this compound from its primary degradation product, 2-Hydroxy-4-fluorobenzoic acid.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dilute samples in 50:50 acetonitrile/water. |
Expected Results:
-
2-Hydroxy-4-fluorobenzoic acid (Degradant): Will have a shorter retention time due to its higher polarity.[15]
-
This compound (Parent): Will have a longer retention time.
This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines to be considered a true stability-indicating method.
References
- Huynh-Ba, K. (Ed.). (2008). Handbook of stability testing in pharmaceutical development. Springer.
- ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Ittenbach, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48.
- Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hatajik, T. D., & Motto, M. G. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
- LookChem. (n.d.). 2-Fluoro-4-hydroxybenzoic Acid.
- BioPharm International. (2019). Forced Degradation Studies for Biopharmaceuticals.
- Fiveable. (n.d.). Reactions of Ethers: Acidic Cleavage.
- Wikipedia. (n.d.). Ether cleavage.
- Pisk, J., Škulj, S., & Vrsaljko, D. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid.
- Westin, J. (n.d.). Cleavage of Ethers. Organic Chemistry.
- Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry.
- O'Donnell, C., et al. (2020). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Metabolites, 10(9), 358.
- SIELC Technologies. (n.d.). HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column.
- Thermo Fisher Scientific. (2015). Fast analysis of hydroxybenzoic acids using a Thermo Scientific Acclaim Organic Acid (OA) HPLC column. AppsLab Library.
- Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
- Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
- Pisk, J., Škulj, S., & Vrsaljko, D. (2020). Acid-catalysed α-O-4 aryl-ether bond cleavage in methanol/(aqueous) ethanol: understanding depolymerisation of a lignin model compound during organosolv pretreatment. Scientific Reports, 10(1), 11037.
- BenchChem. (n.d.).
- Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.
- Sigma-Aldrich. (n.d.). 2-Fluoro-4-hydroxybenzoic acid AldrichCPR.
- ResearchGate. (n.d.).
- ChemicalBook. (n.d.). 2-Fluoro-4-hydroxybenzoic acid synthesis.
- PubChem. (n.d.). 4-Fluoro-2-hydroxybenzaldehyde.
Sources
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. jackwestin.com [jackwestin.com]
- 6. 2-Fluoro-4-hydroxybenzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. ajpsonline.com [ajpsonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. vuir.vu.edu.au [vuir.vu.edu.au]
- 13. HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column | SIELC Technologies [sielc.com]
- 14. Fast analysis of hydroxybenzoic acids using a Thermo Scientific Acclaim Organic Acid (OA) HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 15. helixchrom.com [helixchrom.com]
Technical Support Center: Improving the Purity of Synthesized 2-Ethoxy-4-fluorobenzoic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and purification of 2-Ethoxy-4-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their purification strategies. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.
Troubleshooting Guide: From Crude Product to High-Purity Compound
This section addresses specific issues encountered during the purification of this compound in a direct question-and-answer format.
Question 1: My final product has a low melting point and a broad melting range. What's the likely cause and how do I fix it?
Answer:
A low and broad melting point is a classic indicator of impurities.[1][2] The presence of foreign molecules disrupts the crystal lattice of your compound, requiring less energy to transition to a liquid state.
Common Culprits & Solutions:
-
Unreacted Starting Materials: Depending on your synthetic route, this could be unreacted 2-hydroxy-4-fluorobenzoic acid (or a derivative) or residual ethylating agents. These are often structurally different enough to be removed effectively.
-
Side-Reaction Byproducts: Incomplete oxidation could leave 2-ethoxy-4-fluorobenzaldehyde, or side reactions from diazotization could introduce phenolic byproducts.[3]
Recommended Purification Strategy: A multi-step approach is often best. Start with an acid-base extraction to remove neutral or basic impurities, followed by recrystallization to remove structurally similar compounds.
Question 2: After synthesis, my crude product is off-white, yellow, or even brownish. How can I decolorize it?
Answer:
Discoloration is typically caused by trace amounts of highly conjugated organic impurities that absorb visible light.[2] These can form from oxidation of starting materials or byproducts, especially at elevated temperatures, or from the formation of colored azo-compounds if a diazotization route was used.[3]
Recommended Solution: Activated Charcoal Treatment during Recrystallization
Activated charcoal has a high surface area with a network of pores that are highly effective at adsorbing large, colored impurity molecules.
Protocol Snippet:
-
Dissolve your crude this compound in the minimum amount of a suitable hot solvent.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute mass) to the hot solution.
-
Swirl the mixture for a few minutes to allow for adsorption of the colored impurities.[2]
-
Perform a hot filtration to remove the charcoal. The filtrate should be colorless.
-
Allow the filtrate to cool slowly to crystallize your purified product.
Caution: Using too much charcoal can lead to a significant loss of your desired product due to co-adsorption.
Question 3: I performed an acid-base extraction, but my yield is very low. What went wrong?
Answer:
Low yield after an acid-base extraction is a common issue that can usually be traced to a few key steps. The core principle of this technique is to convert the water-insoluble carboxylic acid into a water-soluble carboxylate salt, wash away organic-soluble impurities, and then regenerate the pure, insoluble carboxylic acid.[4][5][6]
Potential Causes & Optimization Steps:
-
Incomplete Deprotonation: Ensure you've added enough base (e.g., NaHCO₃ or NaOH solution) to fully deprotonate the carboxylic acid. The pH of the aqueous layer should be significantly above the pKa of the carboxylic acid (typically pH > 8).[7]
-
Insufficient Mixing: The transfer of the carboxylic acid from the organic to the aqueous layer is a phase-transfer process. Ensure you have shaken the separatory funnel vigorously and for a sufficient amount of time to allow for complete extraction.
-
Incomplete Re-acidification: This is the most common cause of low yield. After separating the aqueous layer containing your carboxylate salt, you must add a strong acid (e.g., 6M HCl) until the solution is fully acidic (pH < 4).[8] If the solution is not acidic enough, a portion of your product will remain dissolved as the salt. Always check the pH with litmus paper.
-
Premature Filtration: After acidification, the product precipitates out. Ensure crystallization is complete by cooling the mixture in an ice bath before filtering.
Question 4: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities that significantly depress the melting point.[2] It can also happen if the solution is too concentrated or cools too rapidly.
Troubleshooting Steps:
-
Re-heat the solution: Add a small amount of additional hot solvent to fully redissolve the oil.[2]
-
Ensure Slow Cooling: Insulate the flask to prevent rapid cooling. This allows the solution to become supersaturated at a temperature below the compound's melting point, promoting proper crystal nucleation.
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask at the solution's surface with a glass rod or adding a tiny seed crystal of pure product.[2]
-
Re-evaluate Your Solvent: The boiling point of your solvent might be too high. Consider a different solvent system with a lower boiling point.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose technique for purifying this compound?
A1: For most common impurity profiles (neutral starting materials, non-acidic byproducts), a sequential purification of acid-base extraction followed by recrystallization is highly effective. The acid-base extraction provides a high-capacity, coarse purification, while the subsequent recrystallization yields a highly pure crystalline product.[9]
Q2: How do I choose the right solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which your desired compound is highly soluble at high temperatures but poorly soluble at low temperatures.[10][11] Impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent. For benzoic acid derivatives, common solvents include water, ethanol, toluene, or mixed systems like ethanol/water.[7][10] A small-scale solvent screen is highly recommended.
| Solvent System | Polarity | Suitability for this compound | Notes |
| Water | High | Good (solubility increases significantly with heat) | Excellent for removing non-polar impurities.[10] |
| Ethanol | Medium | Good | Often used in a mixed system with water. |
| Toluene | Low | Good | Effective for removing highly polar impurities. |
| Ethanol/Water | Variable | Excellent | The ratio can be fine-tuned to achieve ideal solubility characteristics. |
Q3: How can I confirm the purity of my final product?
A3: Several methods can be used, ranging in complexity and precision:
-
Melting Point Analysis: A sharp melting point that matches the literature value is a strong indicator of high purity.[2]
-
Thin-Layer Chromatography (TLC): A single spot across multiple solvent systems suggests high purity.[1]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data by measuring the area of the product peak relative to impurity peaks.[12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, though derivatization may be required for the carboxylic acid.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can confirm the structure and detect impurities with distinct proton or carbon signals.
Purification Workflows & Protocols
General Purification Workflow
The following diagram illustrates a typical workflow for purifying crude this compound.
Sources
- 1. Benzoic Acid Recrystallization - 1184 Words | Cram [cram.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vernier.com [vernier.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Challenges in the Purification of Fluorinated Benzoic Acids
Welcome, researchers, scientists, and drug development professionals. This guide provides in-depth technical support for the unique challenges encountered during the purification of fluorinated benzoic acids. The introduction of fluorine atoms into the benzoic acid scaffold dramatically alters its physicochemical properties, necessitating specialized purification strategies. This resource offers troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities effectively.
The Fluorine Factor: Why Purification is Challenging
The high electronegativity of fluorine significantly impacts the electron distribution within the benzoic acid molecule. This "inductive effect" is a primary determinant of the compound's behavior.[1][2][3] Fluorine's electron-withdrawing nature stabilizes the carboxylate anion, thereby increasing the acidity of the carboxylic acid group.[1][2][3] This altered acidity, along with changes in polarity and solubility, lies at the heart of many purification difficulties.
Furthermore, synthetic routes to fluorinated benzoic acids can introduce a variety of challenging impurities.[4] These may include regioisomers (e.g., 2-fluorobenzoic acid vs. 3- and 4-fluorobenzoic acid), unreacted starting materials, and byproducts from side reactions, such as phenolic compounds or even the non-fluorinated benzoic acid analog.[4][5] The separation of these closely related structures requires carefully optimized purification protocols.
Section 1: Crystallization Troubleshooting
Crystallization is a powerful technique for purifying solid organic compounds, including fluorinated benzoic acids.[6][7] However, the unique properties of these molecules can lead to several common issues.
FAQs: Crystallization of Fluorinated Benzoic Acids
Q1: My fluorinated benzoic acid is "oiling out" instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming liquid droplets instead of solid crystals. This is often due to the solution being too saturated or cooling too quickly.
-
Causality: The high concentration of the solute causes it to precipitate prematurely while the solution is still warm enough for the compound to exist as a liquid. Impurities can also lower the melting point of the mixture, exacerbating the problem.
-
Troubleshooting Protocol:
-
Re-dissolve: Gently heat the solution to re-dissolve the oil.
-
Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation.[8]
-
Slow Cooling: Allow the solution to cool more slowly. You can insulate the flask to achieve this.[8][9]
-
Consider a Different Solvent: If the problem persists, the chosen solvent may not be ideal. A solvent with a lower boiling point or one in which the compound is slightly less soluble at higher temperatures might be more effective.
-
Q2: No crystals are forming, even after the solution has cooled to room temperature. What should I do?
A2: This indicates that the solution is not supersaturated, which can be due to using too much solvent or the compound being highly soluble even at lower temperatures.
-
Troubleshooting Protocol:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[9] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[8][9] This provides a template for further crystallization.
-
Evaporation: Dip a glass rod into the solution and allow the solvent to evaporate, leaving a thin film of solid. Re-introduce the rod into the solution to seed crystallization.[9]
-
-
Reduce Solvent Volume: If induction methods fail, carefully heat the solution to evaporate some of the solvent, then allow it to cool again.[8]
-
Ice Bath: Once the solution has cooled to room temperature, placing it in an ice bath can further decrease the solubility and promote crystallization.[9]
-
Q3: My final product is discolored. What is the likely cause and how can I remove the color?
A3: Discoloration often points to the presence of colored impurities, which can arise from side reactions during synthesis.[4] For instance, in the diazotization route for synthesizing 2-fluorobenzoic acid, colored azo-byproducts can form.[4]
-
Troubleshooting Protocol:
-
Activated Carbon (Charcoal) Treatment:
-
Dissolve the impure solid in the minimum amount of hot solvent.
-
Allow the solution to cool slightly and then add a small amount of activated carbon.[7]
-
Gently heat the mixture to boiling for a few minutes. The colored impurities will adsorb to the surface of the carbon.
-
Perform a hot gravity filtration to remove the charcoal.[7]
-
Allow the filtrate to cool and crystallize.
-
-
Sublimation: For volatile solids, vacuum sublimation can be a highly effective method for removing non-volatile, colored impurities.[4]
-
Experimental Protocol: Recrystallization of 2-Fluorobenzoic Acid
This protocol outlines a general procedure for the recrystallization of 2-fluorobenzoic acid from water, a common and effective solvent.
-
Dissolution: In a fume hood, place the crude 2-fluorobenzoic acid in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate.[9] Continue adding small portions of hot water until the solid just dissolves.[9]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.[7] Reheat to boiling for 5-10 minutes.[6]
-
Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.[7]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature.[9] Crystal formation should occur during this time.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.[9]
-
Drying: Dry the purified crystals thoroughly.
Section 2: Chromatographic Purification
Chromatography is an indispensable tool for separating complex mixtures of fluorinated benzoic acids and their impurities, especially when crystallization is ineffective.
FAQs: Chromatographic Purification
Q1: I'm having trouble separating isomeric fluorinated benzoic acids by standard silica gel chromatography. What are my options?
A1: The similar polarities of isomeric fluorinated benzoic acids make their separation on standard silica gel challenging.
-
Causality: Isomers often have very similar interactions with the stationary phase, leading to poor resolution.
-
Alternative Approaches:
-
Fluorinated Stationary Phases: Consider using columns with fluorinated stationary phases (e.g., pentafluorophenyl (PFP) or tridecafluoro (TDF) phases).[10] These phases can offer unique selectivity for fluorinated compounds based on fluorine content and hydrophobic character.[10][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometry (MS) detector, provides excellent resolution for isomeric separation.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity but typically requires derivatization of the carboxylic acid to a more volatile ester.[12]
-
Q2: My fluorinated benzoic acid is showing significant tailing on my silica gel column. What is causing this?
A2: Tailing is often caused by strong interactions between the acidic proton of the carboxylic acid and the basic sites on the silica gel.
-
Troubleshooting Protocol:
-
Acidify the Mobile Phase: Add a small amount of a volatile acid (e.g., acetic acid or formic acid) to the eluent. This will protonate the silanol groups on the silica surface and the carboxyl group of the analyte, reducing strong interactions and leading to more symmetrical peaks.
-
Data Presentation: Comparison of Analytical Techniques for Isomer Separation
| Analytical Technique | Principle | Throughput | Derivatization Required? | Key Performance Metrics | Best Suited For |
| GC-MS | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Medium | Yes (esterification) | High sensitivity (ng/L levels) and structural confirmation.[12] | Trace analysis and impurity identification. |
| HPLC/UHPLC-MS/MS | Separation based on partitioning between a stationary and a mobile phase. | High | No | Excellent resolution of isomers, fast analysis times, and high sensitivity.[12] | Routine quality control and purity assessment. |
Visualization: Chromatographic Purification Workflow
Sources
- 1. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. silicycle.com [silicycle.com]
- 11. academic.oup.com [academic.oup.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Alternative Catalysts for 2-Ethoxy-4-fluorobenzoic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 2-Ethoxy-4-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are exploring alternative catalytic systems to overcome challenges associated with traditional synthetic routes. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for copper- and palladium-catalyzed methodologies. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to optimize your reactions effectively.
Introduction: The Need for Alternative Catalysts
The synthesis of this compound, a key building block in various pharmaceutical compounds, can be challenging. Traditional methods may suffer from harsh reaction conditions, limited substrate scope, and the use of stoichiometric reagents. Modern cross-coupling reactions, particularly those employing copper (Ullmann-type) and palladium (Buchwald-Hartwig-type) catalysts, offer milder and more versatile alternatives for the crucial C-O bond formation. However, the success of these catalytic systems is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. This guide will help you navigate these choices and troubleshoot common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and problems encountered during the synthesis of this compound using alternative catalysts.
Q1: I am getting a low yield of my desired this compound. What are the most likely causes?
A1: Low yields are a common issue and can stem from several factors:
-
Catalyst Deactivation: The active catalytic species may be degrading over the course of the reaction. For palladium catalysts, this can be due to oxidation if the reaction is not performed under an inert atmosphere. For copper catalysts, certain substrates can cause deactivation.
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the metal center and facilitating the catalytic cycle. An inappropriate ligand can lead to slow reaction rates or catalyst decomposition.
-
Incorrect Base Selection: The base is critical for deprotonating the alcohol, but an overly strong or weak base can be detrimental. For instance, some strong bases can promote side reactions, while weak bases may not be effective in generating the nucleophile.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction. Non-polar solvents like toluene are often effective, while polar aprotic solvents like DMF or dioxane are also common choices.[1]
-
Purity of Reagents: The presence of water or other impurities can quench the catalyst or lead to unwanted side reactions.[2][3] It is crucial to use anhydrous solvents and high-purity reagents.
Q2: I am observing a significant amount of a dehalogenated byproduct (4-fluorobenzoic acid) in my reaction mixture. How can I prevent this?
A2: The formation of a dehalogenated byproduct is a known side reaction, particularly in palladium-catalyzed couplings. This occurs through a process called hydrodehalogenation.
-
Cause: This side reaction is often promoted by the presence of protic impurities (like water) or certain bases that can act as a hydride source. It can also occur if the catalytic cycle is interrupted after oxidative addition but before the C-O bond-forming step.
-
Solutions:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents.[2]
-
Optimize the Base: Screen different bases. Non-nucleophilic, anhydrous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often good choices.
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands in palladium catalysis can accelerate the desired cross-coupling pathway, thereby minimizing hydrodehalogenation.
-
Q3: How do I choose between a copper-based and a palladium-based catalyst system?
A3: The choice depends on several factors, including the starting materials, desired reaction conditions, and cost.
-
Copper-Catalyzed (Ullmann-type) Reactions:
-
Advantages: Copper catalysts are generally less expensive than palladium catalysts. They are often robust and can be effective for a range of substrates.[4][5]
-
Disadvantages: Traditional Ullmann reactions often require high temperatures.[4] However, modern systems with appropriate ligands can operate under milder conditions.[6]
-
-
Palladium-Catalyzed (Buchwald-Hartwig-type) Reactions:
-
Advantages: These systems are known for their high efficiency and broad substrate scope, often operating under milder conditions than traditional Ullmann reactions.[7][8] A wide variety of well-defined catalysts and ligands are commercially available.
-
Disadvantages: Palladium catalysts and the specialized phosphine ligands they require are generally more expensive. They can also be sensitive to air and moisture.
-
Q4: My starting material (2-halo-4-fluorobenzoic acid) is not very reactive. What can I do to improve conversion?
A4: The reactivity of aryl halides in cross-coupling reactions generally follows the trend: I > Br > Cl. If you are using a less reactive aryl chloride, you may need to adjust your reaction conditions.
-
For Palladium-Catalyzed Reactions: The amination of aryl chlorides can be particularly challenging. Using bulky phosphine ligands can often improve yields.[9]
-
For Copper-Catalyzed Reactions: Increasing the reaction temperature can improve the conversion of less reactive aryl halides. Additionally, the choice of ligand is critical; for example, diamine ligands have been shown to be effective for the coupling of aryl halides under milder conditions.[10]
Comparative Data on Catalytic Systems
The following table summarizes key parameters for representative copper- and palladium-catalyzed C-O bond-forming reactions, providing a basis for comparison.
| Parameter | Copper-Catalyzed (Ullmann-type) | Palladium-Catalyzed (Buchwald-Hartwig-type) |
| Catalyst Precursor | CuI, Cu₂O, Cu powder | Pd(OAc)₂, Pd₂(dba)₃ |
| Typical Ligands | 1,10-Phenanthroline, Diamines, Oxalohydrazides[6][10] | Bulky phosphines (e.g., XPhos, SPhos, RuPhos) |
| Common Bases | K₂CO₃, K₃PO₄, Cs₂CO₃[3][11] | NaOtBu, K₃PO₄, LHMDS[9][12] |
| Typical Solvents | Toluene, Dioxane, DMF[1][3] | Toluene, Dioxane, THF[12] |
| Temperature Range | 80-140 °C (can be lower with modern ligands)[1][13] | 25-110 °C[9] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound using alternative catalytic systems.
Protocol 1: Copper-Catalyzed Synthesis (Ullmann-Type Reaction)
This protocol describes the coupling of 2-bromo-4-fluorobenzoic acid with ethanol using a copper-diamine catalyst system.
Materials:
-
2-bromo-4-fluorobenzoic acid
-
Ethanol (anhydrous)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (ligand)
-
Potassium phosphate (K₃PO₄) (anhydrous)
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk flask and other standard glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 2-bromo-4-fluorobenzoic acid (1.0 eq.), potassium phosphate (2.0 eq.), and copper(I) iodide (0.1 eq.).
-
Reagent Addition: Add N,N'-dimethylethylenediamine (0.2 eq.) and anhydrous toluene. Then, add anhydrous ethanol (5.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with 1 M HCl to a pH of approximately 2-3.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Protocol 2: Palladium-Catalyzed Synthesis (Buchwald-Hartwig-Type Reaction)
This protocol outlines the synthesis via the coupling of 2-bromo-4-fluorobenzoic acid with ethanol using a palladium-phosphine catalyst system.
Materials:
-
2-bromo-4-fluorobenzoic acid
-
Ethanol (anhydrous)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk flask and other standard glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.02 eq.) and XPhos (0.04 eq.) to a dry Schlenk flask.
-
Reagent Addition: Add 2-bromo-4-fluorobenzoic acid (1.0 eq.) and sodium tert-butoxide (2.0 eq.).
-
Solvent and Nucleophile: Add anhydrous toluene followed by anhydrous ethanol (3.0 eq.).
-
Inert Atmosphere: Seal the flask and bring it out of the glovebox. If not using a glovebox, evacuate and backfill with argon three times.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction with 1 M HCl to neutralize the excess base and acidify to a pH of 2-3.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.
Visualizations
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Ullmann and Buchwald-Hartwig C-O coupling reactions.
Caption: A simplified representation of a possible Ullmann-type catalytic cycle.
Caption: A generalized catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.
Troubleshooting Flowchart
This flowchart provides a logical sequence for troubleshooting common issues during the synthesis.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Solvent Effects on the Synthesis of 2-Ethoxy-4-fluorobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Ethoxy-4-fluorobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions regarding the critical role of solvent selection in this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design and troubleshooting efforts.
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) or, more commonly, a Williamson ether synthesis framework, followed by manipulation of a precursor to yield the final carboxylic acid. The etherification step, in particular, is highly sensitive to the solvent environment.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low Yield or Stalled Etherification Reaction
Q1: I am attempting to synthesize an ether precursor to this compound (e.g., ethyl 2-ethoxy-4-fluorobenzoate or 1-ethoxy-4-fluoro-2-nitrobenzene) via Williamson ether synthesis, but my yield is consistently low. What role does the solvent play here?
A1: This is a classic issue where the solvent is often the primary determinant of success. The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[1] The rate and efficiency of this reaction are profoundly influenced by how the solvent interacts with the nucleophile (the phenoxide).[2]
-
The Problem with Protic Solvents: Polar protic solvents like ethanol, methanol, or water are generally poor choices for this SN2 reaction.[3] They possess acidic protons (O-H bonds) that can form strong hydrogen bonds with the negatively charged phenoxide. This creates a "solvent cage" around the nucleophile, stabilizing it and lowering its energy, which in turn hinders its ability to attack the electrophilic carbon of the ethylating agent (e.g., ethyl iodide, diethyl sulfate).[4][5] This solvation effect significantly slows down the reaction rate.[3]
-
The Advantage of Polar Aprotic Solvents: The solution is to use a polar aprotic solvent .[4][6] Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are ideal.[7] These solvents are polar enough to dissolve the phenoxide salt but lack the acidic protons to form a strong hydrogen-bonding cage.[5] They primarily solvate the cation (e.g., K⁺, Na⁺), leaving the phenoxide anion "naked" and highly reactive.[4] This dramatically increases the reaction rate, often by several orders of magnitude, leading to higher yields and shorter reaction times.[2][5]
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If you are using a protic solvent like ethanol, switch to anhydrous DMF or DMSO.
-
Ensure Anhydrous Conditions: Moisture can quench the highly reactive phenoxide. Ensure your solvent and glassware are thoroughly dried.
-
Base Compatibility: Use a base compatible with your solvent choice. Potassium carbonate (K₂CO₃) is a common and effective choice in DMF for deprotonating phenols.[8]
Issue 2: Formation of Impurities and Side Products
Q2: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. How can the solvent choice help minimize side reactions?
A2: Side product formation is often linked to reaction conditions, where solvent plays a key role in modulating reactivity and temperature.
-
Elimination Reactions: If using a secondary alkyl halide as the ethylating agent (not recommended), the phenoxide can act as a base, promoting E2 elimination to form an alkene.[9] While ethyl halides are primary, excessively high temperatures, which can be influenced by the solvent's boiling point, might encourage minor elimination pathways.
-
C-Alkylation vs. O-Alkylation: While less common for simple phenoxides, ring alkylation (C-alkylation) can sometimes occur. The solvent can influence the site of alkylation. Polar aprotic solvents generally favor the desired O-alkylation.
-
Substrate Decomposition: Some fluorinated aromatic compounds can be sensitive to high temperatures.[10] Using a solvent with a lower boiling point (e.g., Acetonitrile, BP: 82°C) may be advantageous over higher-boiling solvents like DMF (BP: 153°C) or DMSO (BP: 189°C) if substrate or product stability is a concern, though this may require longer reaction times.
Troubleshooting Steps:
-
Optimize Temperature: Use the lowest temperature that allows the reaction to proceed at a reasonable rate. Start trials around 50-80°C in DMF or acetonitrile.[8]
-
Solvent Selection for Purity: While DMF and DMSO are excellent for reaction rate, acetonitrile can sometimes offer a cleaner reaction profile and easier workup due to its lower boiling point and different solubility properties.
-
Monitor the Reaction: Use TLC or LC-MS to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to prevent the formation of degradation products from over-heating.
Data Summary & Recommended Protocols
Table 1: Comparison of Solvents for Williamson Ether Synthesis
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | General Impact on SN2 Rate | Key Considerations |
| DMF | Polar Aprotic | 37 | 153 | Excellent | High reaction rates; hygroscopic; difficult to remove.[3] |
| DMSO | Polar Aprotic | 47 | 189 | Excellent | Very high reaction rates; can be difficult to remove; potential for oxidation side reactions.[11][12] |
| Acetonitrile | Polar Aprotic | 38 | 82 | Very Good | Good reaction rates; easier to remove than DMF/DMSO.[13] |
| Acetone | Polar Aprotic | 21 | 56 | Good | Moderate rates; useful for reactions that are sensitive to higher temperatures.[5] |
| THF | Polar Aprotic | 7.5 | 66 | Moderate | Less polar, may result in slower reactions compared to DMF/DMSO.[11] |
| Ethanol | Polar Protic | 24 | 78 | Poor | Strong H-bonding solvates and deactivates the nucleophile.[3][5] |
Diagram: Troubleshooting Low Yield in Etherification
This workflow guides the decision-making process when troubleshooting a low-yield synthesis.
Caption: Troubleshooting decision tree for low-yield etherification reactions.
Experimental Protocol: Etherification using a Polar Aprotic Solvent
This protocol outlines a general procedure for the synthesis of an ethyl ether from a 4-fluoro-2-hydroxyphenyl precursor, a key step towards this compound.
Materials:
-
4-Fluoro-2-hydroxybenzoic acid derivative (e.g., methyl 4-fluoro-2-hydroxybenzoate) (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)
-
Ethyl Iodide (EtI) or Diethyl Sulfate (Et₂SO₄) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the 4-fluoro-2-hydroxyphenyl starting material (1.0 eq) and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to create a stirrable slurry (approx. 0.2-0.5 M concentration).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Formation of Phenoxide: Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the phenol.[8]
-
Addition of Ethylating Agent: Add the ethylating agent (1.5 eq) dropwise via syringe at room temperature.
-
Reaction: Heat the reaction mixture to 60-80°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water. This will precipitate the product and dissolve the inorganic salts.
-
Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization as needed.
References
- OpenOChem Learn. (n.d.). SN2 Effect of Solvent.
- KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I.
- Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction.
- Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?
- Cambridge University Press. (n.d.). Williamson Ether Synthesis.
- Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
- Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.
- Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis.
- Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
- Google Patents. (n.d.). DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.
- MDPI. (2024, February 2). Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 4. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
"removing unreacted starting materials from 2-Ethoxy-4-fluorobenzoic acid"
Welcome to the technical support center for the purification of 2-Ethoxy-4-fluorobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this key intermediate in a highly pure form. Purity is paramount, as residual starting materials or byproducts can compromise downstream reactions, affect biological assay results, and introduce regulatory hurdles in drug development.
This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've completed my synthesis. What are the most likely unreacted starting materials I need to remove from my crude this compound?
A1: The identity of contaminants is almost always linked to the synthetic route employed. The most common synthesis is a Williamson ether synthesis, starting from a phenolic precursor.
-
Primary Contaminant: 4-Fluoro-2-hydroxybenzoic acid. This is the most common precursor. Its hydroxyl group is more acidic than a typical alcohol but significantly less acidic than the carboxylic acid of the product. This difference in acidity (pKa) is the key to separating them.
-
Secondary Contaminant: 2,4-Difluorobenzoic acid. If your synthesis involves nucleophilic aromatic substitution (SNAr) of 2,4-difluorobenzoic acid with sodium ethoxide, this starting material may persist. Its acidity is comparable to the product, making separation by extraction more challenging.
-
Other Contaminants: These can include residual base (e.g., K₂CO₃), the ethylating agent (e.g., ethyl iodide, which is often volatile), and any byproducts from side reactions.
Understanding your specific synthetic pathway is the first critical step in designing an effective purification strategy.
Q2: What is the most robust and universally applicable first step for purifying crude this compound?
A2: For nearly all carboxylic acids, the initial and most powerful purification technique is a pH-driven liquid-liquid extraction (LLE) . This method exploits the acidic nature of the carboxyl group.
The Causality: The core principle is the reversible conversion of the neutral, organic-soluble carboxylic acid into its water-soluble carboxylate salt. By adding a base, you deprotonate the acid, making it polar and highly soluble in the aqueous phase. Neutral organic impurities (like many byproducts or unreacted alkyl halides) and very weakly acidic impurities (like residual phenols, depending on the base used) will remain in the organic solvent.[1][2]
Below is a logical workflow for making purification decisions.
Caption: Decision workflow for purification.
Q3: Can you provide a detailed, self-validating protocol for the liquid-liquid extraction?
A3: Certainly. This protocol includes checkpoints to ensure the process is working as expected. The key is using a base that is strong enough to deprotonate your target carboxylic acid but weak enough to leave less acidic impurities (like a phenol) behind. Sodium bicarbonate (NaHCO₃) is often the ideal choice for this selective extraction.
-
Dissolution: Dissolve the crude solid product in a suitable water-immiscible organic solvent. Ethyl acetate (EtOAc) is an excellent first choice due to its moderate polarity and ease of removal. Use approximately 10-20 mL of solvent per gram of crude material.
-
Initial Wash (Optional but Recommended): Transfer the organic solution to a separatory funnel and wash once with deionized water. This removes highly water-soluble inorganic salts. Drain the aqueous layer.
-
Basic Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (approx. 10 mL per gram of crude material).
-
Causality Check: Stopper the funnel and invert gently, venting frequently. You should observe gas evolution (CO₂), confirming that the bicarbonate is reacting with an acid. The absence of effervescence may indicate the absence of your carboxylic acid product.
-
-
Separation: Shake the funnel vigorously for 1-2 minutes, venting periodically. Allow the layers to separate completely. The deprotonated product, sodium 2-ethoxy-4-fluorobenzoate, is now in the upper aqueous layer (if using EtOAc). Drain the lower organic layer, which contains neutral and weakly acidic impurities.
-
Repeat Extraction: Add a fresh portion of NaHCO₃ solution to the organic layer and repeat the extraction to ensure complete recovery of the product. Combine all aqueous layers.
-
Backwash (Impurity Removal): Wash the combined aqueous layers with a fresh portion of ethyl acetate (1 x 10 mL). This removes any neutral organic impurities that may have been physically trapped in the aqueous phase. Discard this organic wash.
-
Re-acidification and Precipitation: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the pH is ~1-2 (test with pH paper).
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove residual inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Caption: Visualizing the liquid-liquid extraction process.
Q4: My product is still showing minor impurities after extraction. What is the best technique for final polishing?
A4: Recrystallization is the gold standard for the final purification of solid organic compounds.[4][5] It operates on the principle of differential solubility: a solvent is chosen in which the desired compound is highly soluble at high temperatures but poorly soluble at low temperatures. Ideally, impurities remain soluble at all temperatures or are insoluble at high temperatures.
Choosing the right solvent is an empirical process, but this table provides a good starting point for benzoic acid derivatives. The ideal solvent will dissolve the compound completely at its boiling point and allow for high recovery of crystalline material upon cooling.
| Solvent System | Boiling Point (°C) | Solubility Characteristics & Rationale | Safety & Notes |
| Ethanol/Water | 78-100 | Excellent Choice. The product is soluble in hot ethanol. Water is added dropwise as an "anti-solvent" to the hot solution until turbidity appears, then a drop of ethanol is added to re-clarify before cooling.[6][7] | Flammable solvents. Perform in a fume hood. |
| Toluene | 111 | Good for non-polar impurities. Benzoic acids often show good temperature-dependent solubility. | Flammable. Higher boiling point requires careful handling. |
| Heptane/Ethyl Acetate | 69-98 | A non-polar/polar mixture. Dissolve in minimal hot ethyl acetate, then add hot heptane until the solution becomes cloudy. | Highly flammable. Good for removing polar impurities that are insoluble in heptane. |
| Acetic Acid/Water | 100-118 | Historically used for aromatic acids, but can be difficult to remove completely. | Corrosive. Residual acetic acid can be problematic. |
-
Dissolution: Place the solid in an Erlenmeyer flask. Add the minimum amount of boiling recrystallization solvent (or primary solvent, e.g., ethanol) to just dissolve the solid completely.
-
Hot Filtration (If Necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any adhering impure mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Q5: I'm seeing an oil form instead of crystals during recrystallization. What does this mean and how do I fix it?
A5: This phenomenon, known as "oiling out," is a common problem. It occurs when the solute comes out of solution at a temperature above its melting point, often because the boiling point of the solvent is too high or because impurities have significantly depressed the compound's melting point.
| Cause | Explanation | Recommended Solution(s) |
| Solution is too saturated | The compound is precipitating too rapidly before it can form an ordered crystal lattice. | Re-heat the solution to dissolve the oil, add a small amount (5-10%) more of the hot solvent, and allow it to cool more slowly. |
| Cooling is too rapid | The solution becomes supersaturated too quickly. | Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool) to slow the cooling rate. |
| Inappropriate solvent choice | The boiling point of the solvent is higher than the melting point of your product (or the product-impurity eutectic mixture). | Choose a solvent or solvent mixture with a lower boiling point. |
| High impurity load | Impurities can act as a solvent for your product, creating a low-melting eutectic mixture. | Re-subject the material to acid-base extraction to improve its initial purity before attempting recrystallization again. |
References
- Driessen, A. J. M., et al. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams. Green Chemistry.
- National Renewable Energy Laboratory. (n.d.). Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery. NREL.
- Royal Society of Chemistry. (2024). Liquid–liquid extraction for in situ carboxylic acid recovery. Green Chemistry.
- SciELO. (n.d.). Recovery of carboxylic acids from aqueous solutions by liquid-liquid extraction. SciELO.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
- Hydrocarbon Processing. (n.d.). The purification of benzoic acid using dividing wall columns. Hydrocarbon Processing.
- ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
- Google Patents. (n.d.). 2-chloro-4-fluorobenzoic acid and preparation method thereof. Google Patents.
- University of Calgary. (n.d.). Synthesis of Carboxylic Acids.
- Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Organic Syntheses Procedure.
- Google Patents. (n.d.). Method for purification of benzoic acid. Google Patents.
- Chemistry LibreTexts. (2020). Synthesis of Carboxylic Acids. Chemistry LibreTexts.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
- University of Missouri-St. Louis. (n.d.). Recrystallization of Benzoic Acid. UMSL.
- Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc.
- Google Patents. (n.d.). Method of benzoic acid purification. Google Patents.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal.
- Chad's Prep. (2021). Properties, Synthesis, and Reactions of Carboxylic Acids. Organic Chemistry.
- ChemicalBook. (n.d.). 2-Fluorobenzoic acid synthesis. ChemicalBook.
- FAMU. (2016). Lab Report Recrystallization.
- Vassar College. (2007). Organic Chemistry Lab: Recrystallization. YouTube.
- Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
- ResearchGate. (n.d.). Recrystallization of Impure Benzoic Acid. ResearchGate.
- BenchChem. (n.d.). Scaling up the synthesis of 2-Amino-4-fluorobenzoic acid for pilot production. BenchChem.
- Royal Society of Chemistry. (n.d.). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. Chemical Communications.
- BenchChem. (n.d.). Technical Support Center: Purification of Crude 2-Amino-4-fluorobenzoic Acid by Recrystallization. BenchChem.
- Wikipedia. (n.d.). 4-Fluorobenzoic acid. Wikipedia.
- Sigma-Aldrich. (n.d.). 2-Chloro-4-fluorobenzoic acid 99%. Sigma-Aldrich.
- PubChem. (n.d.). 4-Fluorobenzoic Acid. PubChem.
Sources
- 1. ris.utwente.nl [ris.utwente.nl]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. famu.edu [famu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Ethoxy-4-fluorobenzoic Acid and 2-Methoxy-4-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the nuanced differences between structurally similar molecules can have profound impacts on their chemical behavior and, consequently, their applications. This guide offers an in-depth comparison of 2-ethoxy-4-fluorobenzoic acid and 2-methoxy-4-fluorobenzoic acid, focusing on the subtle yet significant influence of the ethoxy versus the methoxy group on the overall reactivity of the molecule. By examining the electronic and steric effects of these alkoxy substituents, we can predict and understand their behavior in key chemical transformations.
Molecular Structure and Physicochemical Properties
Both this compound and 2-methoxy-4-fluorobenzoic acid are derivatives of benzoic acid, featuring a fluorine atom at the C4 position and an alkoxy group at the C2 position.
Figure 1: Chemical structures of the compared molecules.
While specific experimental data for this compound is not extensively available, we can infer its properties based on known data for 2-methoxy-4-fluorobenzoic acid and the general differences between ethoxy and methoxy groups.
| Property | 2-Methoxy-4-fluorobenzoic Acid | This compound (Predicted) |
| Molecular Formula | C₈H₇FO₃ | C₉H₉FO₃ |
| Molecular Weight | 170.14 g/mol [1] | 184.17 g/mol |
| Melting Point | 134 °C[2] | Likely slightly lower than the methoxy analog |
| Boiling Point | 93 °C (at 10 Torr)[2] | Likely slightly higher than the methoxy analog |
| pKa | ~4.03 (Predicted)[2] | Expected to be very similar to the methoxy analog |
Electronic and Steric Effects: A Comparative Analysis
The reactivity of these molecules is primarily governed by the interplay of electronic and steric effects of the substituents on the benzene ring.
Electronic Effects
Both methoxy and ethoxy groups are activating, ortho-, para-directing groups in electrophilic aromatic substitution. This is due to the electron-donating resonance effect (+M) of the oxygen lone pair, which increases the electron density of the aromatic ring. This is counteracted by the electron-withdrawing inductive effect (-I) of the electronegative oxygen atom. For alkoxy groups, the resonance effect generally outweighs the inductive effect, leading to overall ring activation.
The Hammett constants (σ), which quantify the electronic influence of substituents, are very similar for methoxy and ethoxy groups, suggesting that their electronic effects on the reactivity of the benzene ring are nearly identical.
| Substituent | σ_meta | σ_para |
| -OCH₃ | +0.12 | -0.27 |
| -OC₂H₅ | +0.1 | -0.25 |
Data from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91, 165-195.
This similarity implies that from a purely electronic standpoint, the reactivity of the aromatic ring in both compounds should be comparable.
Steric Effects
The primary difference between the methoxy and ethoxy groups lies in their steric bulk. The ethoxy group is larger than the methoxy group, and this increased size can have a significant impact on reactions sensitive to steric hindrance, particularly at the ortho position.
Figure 2: Comparison of steric hindrance.
This difference in steric hindrance is expected to manifest in several ways:
-
Electrophilic Aromatic Substitution: For reactions occurring at the ortho position to the alkoxy group, the ethoxy compound may exhibit a slower reaction rate or lower yield compared to the methoxy analog, especially with bulky electrophiles.
-
Reactions involving the Carboxylic Acid Group: The increased steric bulk of the ethoxy group could influence the rate of reactions at the adjacent carboxylic acid, such as esterification or amidation, by hindering the approach of nucleophiles.
Comparative Reactivity in Key Reactions
Acidity (pKa)
The acidity of benzoic acids is influenced by substituents on the aromatic ring. Electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups decrease it. However, ortho-substituted benzoic acids often exhibit anomalously high acidity, a phenomenon known as the "ortho effect." This is attributed to steric hindrance between the ortho-substituent and the carboxyl group, which forces the carboxyl group out of the plane of the benzene ring. This disruption of coplanarity reduces the resonance interaction between the carboxyl group and the ring, leading to a more stable carboxylate anion and thus a stronger acid.
Given that the ethoxy group is sterically more demanding than the methoxy group, it is plausible that this compound will be a slightly stronger acid (have a slightly lower pKa) than 2-methoxy-4-fluorobenzoic acid due to a more pronounced ortho effect.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution, both the alkoxy and fluoro groups are ortho-, para-directing. The strong activating effect of the alkoxy group at the C2 position will dominate, directing incoming electrophiles to the C3 and C5 positions.
Figure 4: General mechanism of Fischer esterification.
The steric bulk of the ortho-alkoxy group can influence the rate of this reaction. The larger ethoxy group in this compound is expected to create more steric hindrance around the carboxylic acid, potentially slowing down the rate of esterification compared to the methoxy analog under identical conditions. To achieve comparable reaction times and yields, more forcing conditions (e.g., higher temperature, longer reaction time, or a more effective catalyst) may be necessary for the ethoxy derivative.
Experimental Protocols
While direct comparative experimental data is limited, the following protocols provide a basis for the synthesis and a representative reaction of both compounds.
Synthesis of 2-Alkoxy-4-fluorobenzoic Acids
A plausible synthetic route involves the Williamson ether synthesis from a common precursor, 2-hydroxy-4-fluorobenzoic acid, followed by hydrolysis if starting from the corresponding ester.
Protocol: Synthesis of 2-Methoxy-4-fluorobenzoic Acid
-
Starting Material: 2-Hydroxy-4-fluorobenzoic acid.
-
Alkylation: In a suitable solvent (e.g., DMF or acetone), treat the starting material with a base (e.g., K₂CO₃) to deprotonate the hydroxyl group.
-
Add methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) and heat the mixture to effect the methylation.
-
Work-up and Purification: After the reaction is complete, cool the mixture, add water, and acidify to precipitate the product. The crude product can be purified by recrystallization.
Protocol: Synthesis of this compound
-
Starting Material: 2-Hydroxy-4-fluorobenzoic acid.
-
Alkylation: In a similar setup to the methoxy analog, use ethyl iodide (C₂H₅I) or diethyl sulfate ((C₂H₅)₂SO₄) as the alkylating agent.
-
Work-up and Purification: The work-up procedure is analogous to the synthesis of the methoxy derivative.
Note: Due to the slightly lower reactivity of ethylating agents compared to methylating agents, the reaction time or temperature may need to be adjusted for the synthesis of the ethoxy compound.
Comparative Esterification
To empirically compare the reactivity, a standardized Fischer esterification can be performed on both acids.
Protocol: Fischer Esterification of 2-Alkoxy-4-fluorobenzoic Acids
-
Reaction Setup: In separate, identical reaction vessels, dissolve equimolar amounts of 2-methoxy-4-fluorobenzoic acid and this compound in an excess of a chosen alcohol (e.g., ethanol).
-
Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to each vessel.
-
Reaction Monitoring: Heat both reactions at the same temperature and monitor the progress over time using a suitable analytical technique (e.g., TLC, GC, or NMR spectroscopy).
-
Analysis: Compare the reaction rates and final yields to quantify the difference in reactivity. It is expected that the esterification of this compound will proceed at a slower rate.
Conclusion
The primary distinction in reactivity between this compound and 2-methoxy-4-fluorobenzoic acid arises from the difference in steric hindrance imposed by the ethoxy and methoxy groups. While their electronic effects are nearly identical, the larger size of the ethoxy group is predicted to:
-
Slightly increase the acidity of the carboxylic acid due to a more pronounced ortho effect.
-
Decrease the rate of reactions occurring at the ortho position (C3) of the aromatic ring, especially with bulky reagents.
-
Slow the rate of nucleophilic acyl substitution at the adjacent carboxylic acid group.
These considerations are crucial for researchers in selecting the appropriate starting material and optimizing reaction conditions to achieve desired outcomes in the synthesis of novel pharmaceuticals and advanced materials.
References
- Wagner, C. E., et al. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2340. [Link]
- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103.
- Hansch, C.; Leo, A.; Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195.
- Perrin, D. D.; Dempsey, B.; Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall.
- Kirby, A. J.; Williams, A. (1965). Steric assistance in intramolecular catalysis. The hydrolysis of aspirin and related compounds. Journal of the Chemical Society B: Physical Organic, 116-121.
- PubChem. (n.d.). 2-Fluoro-4-methoxybenzoic acid. National Center for Biotechnology Information.
- Patai, S. (Ed.). (1979). The Chemistry of Carboxylic Acids and Esters. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). John Wiley & Sons.
Sources
A Comparative Guide to the Synthesis of 2-Ethoxy-4-fluorobenzoic Acid
Introduction
2-Ethoxy-4-fluorobenzoic acid is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its specific substitution pattern imparts unique physicochemical properties to target molecules, making its efficient and scalable synthesis a topic of considerable interest for researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for this compound, supported by experimental data and protocols to inform your selection of the most suitable route for your specific research and development needs.
Core Synthetic Strategies
The synthesis of this compound can be approached through several strategic disconnections. The most common and industrially relevant methods involve the formation of the ether linkage or the introduction of the carboxylic acid functionality at a late stage. This guide will focus on two primary, well-established routes:
-
Williamson Ether Synthesis: This classical and versatile method involves the formation of the ether bond by reacting a phenoxide with an ethylating agent.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): This approach leverages the electron-withdrawing nature of the carboxyl and fluoro groups to facilitate the displacement of a suitable leaving group by an ethoxide nucleophile.[3][4]
A third, less common but viable, strategy involves the carboxylation of an ethoxy-fluorobenzene derivative , typically via an organometallic intermediate such as a Grignard reagent.[5][6]
Method 1: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry due to its reliability and broad applicability.[7] In the context of this compound synthesis, the key step is the O-alkylation of a 4-fluoro-2-hydroxybenzoic acid derivative.
Reaction Principle
The reaction proceeds via an SN2 mechanism where a phenoxide, generated by deprotonating the hydroxyl group of a salicylic acid derivative with a suitable base, acts as a nucleophile.[8] This nucleophile then attacks an ethylating agent, such as ethyl iodide or diethyl sulfate, displacing a leaving group to form the desired ether linkage.[5] The choice of starting material, either the free acid or its ester, can influence the reaction conditions and workup procedure.
Synthetic Pathway
Caption: Williamson ether synthesis pathway for this compound.
Detailed Experimental Protocol
Step 1: Esterification of 4-Fluoro-2-hydroxybenzoic acid
-
To a solution of 4-fluoro-2-hydroxybenzoic acid (1.0 eq) in ethanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford ethyl 4-fluoro-2-hydroxybenzoate.
Step 2: Ethylation of Ethyl 4-fluoro-2-hydroxybenzoate
-
Dissolve ethyl 4-fluoro-2-hydroxybenzoate (1.0 eq) in acetone or DMF (5-10 volumes).
-
Add potassium carbonate (1.5-2.0 eq) and ethyl iodide (1.2-1.5 eq).
-
Heat the mixture to reflux and stir for 6-12 hours, monitoring by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude ethyl 2-ethoxy-4-fluorobenzoate can be purified by column chromatography or used directly in the next step.
Step 3: Hydrolysis to this compound
-
Dissolve the crude ethyl 2-ethoxy-4-fluorobenzoate in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to 60-80 °C for 2-4 hours.[5]
-
After the hydrolysis is complete (monitored by TLC), cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue with cold 1M HCl to a pH of 2-3, which will precipitate the product.[8]
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Method 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful method for introducing nucleophiles to activated aromatic rings.[3] For the synthesis of this compound, this strategy typically involves the displacement of a nitro or halo group positioned ortho or para to an activating group.[4]
Reaction Principle
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4] A nucleophile (in this case, ethoxide) attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[4] In the subsequent step, the leaving group is eliminated, restoring the aromaticity of the ring. The presence of electron-withdrawing groups, such as a nitro or another fluoro group, is crucial for activating the ring towards nucleophilic attack.[3]
Synthetic Pathway
Caption: SNAr pathway for this compound.
Detailed Experimental Protocol
-
In a dry reaction vessel, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in anhydrous ethanol (10-20 volumes) under an inert atmosphere.
-
Carefully add 2,4-difluorobenzoic acid (1.0 eq) to the sodium ethoxide solution.[9]
-
Alternatively, dissolve 2,4-difluorobenzoic acid in a polar aprotic solvent like DMSO, and add sodium ethoxide (1.1-1.5 eq).
-
Heat the reaction mixture to 100-130 °C and stir for 8-16 hours, monitoring the reaction progress by TLC or HPLC.[9]
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution with concentrated HCl to a pH of 2-3 to precipitate the product.[9]
-
Filter the solid, wash thoroughly with water, and dry under vacuum to obtain this compound.
Method 3: Grignard Carboxylation
This method involves the formation of a Grignard reagent from a suitable aryl halide, followed by its reaction with carbon dioxide to introduce the carboxylic acid group.
Reaction Principle
An organomagnesium halide (Grignard reagent) is prepared by reacting an aryl bromide or iodide with magnesium metal. This reagent then acts as a strong nucleophile, attacking the electrophilic carbon of carbon dioxide. The resulting magnesium carboxylate is subsequently protonated during an acidic workup to yield the desired carboxylic acid.[6]
Synthetic Pathway
Caption: Grignard carboxylation pathway.
Detailed Experimental Protocol
Step 1: Preparation of 1-Bromo-2-ethoxy-4-fluorobenzene
This intermediate can be prepared from 2-bromo-5-fluorophenol via Williamson ether synthesis as described in Method 1.
Step 2: Grignard Reagent Formation and Carboxylation
-
In a flame-dried, three-necked flask equipped with a condenser and an addition funnel under an inert atmosphere, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of 1-bromo-2-ethoxy-4-fluorobenzene (1.0 eq) in anhydrous THF (5-10 volumes).
-
Add a small portion of the aryl bromide solution to the magnesium and gently heat to initiate the reaction.
-
Once the reaction starts (indicated by bubbling and heat generation), add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C and bubble dry carbon dioxide gas through the solution, or pour the Grignard solution onto an excess of crushed dry ice.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding cold 1M HCl until the solution is acidic.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization.
Comparative Analysis of Synthesis Methods
| Parameter | Williamson Ether Synthesis | Nucleophilic Aromatic Substitution (SNAr) | Grignard Carboxylation |
| Starting Materials | 4-Fluoro-2-hydroxybenzoic acid, ethylating agent | 2,4-Difluorobenzoic acid, sodium ethoxide | 1-Bromo-2-ethoxy-4-fluorobenzene, Mg, CO₂ |
| Reagent Cost & Availability | Generally low to moderate | Moderate | Moderate to high (depending on aryl bromide) |
| Number of Steps | 2-3 steps | 1 step | 2 steps (including precursor synthesis) |
| Typical Yield | High (>80% overall)[5] | Good to high (70-90%)[9] | Moderate to good (60-80%)[6] |
| Scalability | Readily scalable | Scalable with careful temperature control | Scalable, but requires stringent anhydrous conditions |
| Key Advantages | Reliable, versatile, high-yielding | Fewer steps, potentially more atom-economical | Direct introduction of the carboxyl group |
| Key Challenges | Multiple steps, potential for O- vs. C-alkylation | High reaction temperatures, requires activated substrate | Moisture-sensitive, potential for Wurtz coupling side reactions |
| Safety Considerations | Use of flammable solvents, alkylating agents can be toxic | High temperatures, use of strong bases | Pyrophoric Grignard reagent, handling of dry ice |
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound depends heavily on the specific requirements of the project, including scale, cost, available equipment, and safety considerations.
-
For laboratory-scale synthesis with a focus on high yield and reliability, the Williamson Ether Synthesis is often the preferred method. Its multi-step nature allows for purification of intermediates, leading to a high-purity final product.
-
For larger-scale production where process efficiency and atom economy are critical, the Nucleophilic Aromatic Substitution (SNAr) route presents a compelling alternative. The single-step process from a commercially available starting material is advantageous, although it may require optimization of reaction conditions to maximize yield and minimize impurities.
-
The Grignard Carboxylation route is a viable option, particularly if the corresponding aryl bromide is readily available or can be synthesized efficiently. However, the stringent anhydrous conditions required for the formation of the Grignard reagent can be a practical limitation.
Ultimately, a thorough evaluation of each method, potentially including small-scale trial runs, is recommended to determine the most suitable approach for your specific application.
References
- A Comparative Review of Synthesis Methods for Ethoxybenzoic Acids - Benchchem.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- Williamson Ether Synthesis. Wikipedia.
- Williamson Ether Synthesis.
- Application Notes and Protocols: Williamson Ether Synthesis of 2-(Alkoxymethyl)benzoic Acids - Benchchem.
- Nucleophilic Aromatic Substitution. BYJU'S.
- Nucleophilic Aromatic Substitution. Organic Chemistry | OpenStax.
- Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents.
Sources
- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Definitive Structural Validation of 2-Ethoxy-4-fluorobenzoic Acid
In the realms of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a foundational pillar of safety, efficacy, and intellectual property. For a molecule such as 2-Ethoxy-4-fluorobenzoic acid, a substituted aromatic carboxylic acid with potential applications as a synthetic building block, understanding its precise atomic arrangement, conformation, and intermolecular interactions is paramount. While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography (SC-XRD) remains the unequivocal gold standard for providing a definitive, high-resolution 3D portrait of a molecule in the solid state.
This guide provides a comprehensive comparison of SC-XRD with other common spectroscopic methods for the structural validation of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and compare the nature and quality of the data obtained from each technique, underscoring why X-ray crystallography provides an unparalleled level of structural certainty.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal.[1] The technique relies on the diffraction of an X-ray beam by the ordered, repeating array of atoms within a crystal lattice.[2] By measuring the angles and intensities of these diffracted beams, a three-dimensional map of electron density can be generated, from which the precise positions of atoms, their chemical bonds, and their spatial relationships can be deduced.[3]
The power of SC-XRD lies in its ability to provide a direct, absolute, and three-dimensional visualization of the molecule. It is the only common laboratory technique that can definitively resolve:
-
Absolute Connectivity: Unambiguously showing which atoms are bonded to each other.
-
Bond Lengths and Angles: Providing precise measurements to the thousandth of an Ångström.
-
Stereochemistry and Conformation: Revealing the exact spatial orientation of all atoms.
-
Intermolecular Interactions: Elucidating how molecules pack together in the solid state through forces like hydrogen bonding.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a validated crystal structure is a multi-step process that demands precision at every stage. The causality is clear: only a high-quality, single crystal will produce the sharp, well-defined diffraction pattern necessary for a high-resolution structure solution.
Caption: The experimental workflow for single-crystal X-ray crystallography.
Protocol 1: Single-Crystal X-ray Diffraction
-
Crystal Growth: Dissolve the highly purified this compound in a variety of solvents and solvent mixtures (e.g., ethanol, acetone, ethyl acetate, hexane/ethyl acetate). Employ slow evaporation, cooling, or vapor diffusion techniques to grow single crystals of suitable size (typically 0.1-0.3 mm). The goal is to allow molecules to arrange themselves slowly into a well-ordered lattice.
-
Crystal Mounting: Under a microscope, select a clear, well-formed crystal with no visible defects. Mount it on a cryoloop or glass fiber attached to a goniometer head.[3]
-
Data Collection: Place the mounted crystal on a diffractometer. Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibration and radiation damage. An intense beam of monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and a series of diffraction images are collected by a detector.
-
Structure Solution: The collected diffraction data (intensities and positions of spots) are processed. Software is used to solve the "phase problem" and generate an initial electron density map, which reveals the positions of the atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, bond lengths, and angles to best fit the observed diffraction pattern. The quality of the final structure is assessed by metrics like the R-factor, which should typically be below 5% for a well-refined small molecule structure.
-
Data Archiving: The final structural information is typically deposited in the Cambridge Structural Database (CSD) as a Crystallographic Information File (CIF).[4][5]
Expected Data and Interpretation
While a crystal structure for this compound is not publicly available as of this writing, we can infer the expected data from a closely related molecule, 2-Fluoro-4-(methoxycarbonyl)benzoic acid.[6] The output would be a CIF file containing precise atomic coordinates and crystallographic parameters, summarized in a table like the one below.
| Parameter | Expected Value (Example based on a similar structure[6]) | Significance |
| Chemical Formula | C₁₀H₉FO₄ | Confirms elemental composition in the crystal unit. |
| Molar Mass | 212.18 g/mol | Consistent with the molecular formula. |
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |
| a, b, c (Å) | a = 7.53, b = 7.59, c = 8.52 | Dimensions of the unit cell. |
| α, β, γ (°) | α = 90, β = 108.7, γ = 90 | Angles of the unit cell. |
| Volume (ų) | 443.3 | Volume of the unit cell. |
| Z | 2 | Number of molecules in the unit cell. |
| Final R-factor (R₁) | < 0.05 | A low value indicates a good fit between the model and experimental data. |
| Bond Lengths (e.g., C=O) | ~1.20 - 1.30 Å | Provides direct evidence of bond order and chemical environment. |
| Dihedral Angles | e.g., Carboxyl vs. Benzene ring: ~20° | Defines the 3D conformation and planarity of different molecular fragments. |
Complementary Techniques: A Comparative Analysis
While SC-XRD is definitive, other techniques are indispensable for routine characterization and for analyzing non-crystalline samples. They provide orthogonal data that, when combined, build a comprehensive picture of the molecule.
Caption: An integrated workflow for comprehensive molecular structure validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[7] It provides detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.
-
What it Reveals: NMR confirms the carbon-hydrogen framework, identifies the number of unique atoms, and reveals connectivity through spin-spin coupling. For this compound, ¹H NMR would show the ethoxy protons and the aromatic protons, with splitting patterns indicating their relative positions. ¹³C NMR would confirm the number of unique carbon atoms, and ¹⁹F NMR would show a single resonance for the fluorine atom.
-
Limitations vs. SC-XRD: NMR provides an averaged structure in solution and does not give precise bond lengths or angles. It cannot describe how molecules are arranged in the solid state, which is critical for understanding material properties like solubility and stability.
Protocol 2: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Place the NMR tube in the spectrometer magnet. Acquire ¹H, ¹³C, and ¹⁹F spectra. Additional 2D experiments (like COSY and HSQC) can be run to establish detailed connectivity.
-
Data Analysis: Integrate the proton signals to determine relative proton counts. Analyze chemical shifts (ppm) and coupling constants (Hz) to assign signals to specific atoms in the molecule.
Table 2: Representative NMR Data for Fluorobenzoic Acids
| Nucleus | Technique | Expected Chemical Shift (ppm) & Multiplicity (for ¹H) | Information Gained |
| ¹H | 1D NMR | Aromatic: 7.0-8.2 (multiplets); -OCH₂-: ~4.2 (quartet); -CH₃: ~1.4 (triplet); -COOH: >10 (broad singlet)[8][9] | Confirms presence and connectivity of ethoxy and substituted aromatic groups. |
| ¹³C | 1D NMR | Aromatic: 110-160; C=O: >165; -OCH₂-: ~60; -CH₃: ~15[8][9] | Confirms the carbon skeleton and presence of the carbonyl group. |
| ¹⁹F | 1D NMR | -100 to -120 (relative to CFCl₃)[8] | Confirms the presence and electronic environment of the fluorine atom. |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with enough accuracy to predict its elemental formula.
-
What it Reveals: MS provides the molecular weight of the parent molecule, which is crucial for confirming its identity. Fragmentation patterns can also offer clues about the molecule's structure. For our target, HRMS would confirm the molecular formula C₁₀H₉FO₄.
-
Limitations vs. SC-XRD: MS provides no information about atomic connectivity, stereochemistry, or 3D structure. It cannot distinguish between isomers, which have the same mass but different atomic arrangements.
Protocol 3: Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Dissolve a small amount (<1 mg) of the compound in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the solution into the ESI source of the mass spectrometer. Acquire the spectrum, typically in negative ion mode to observe the deprotonated molecule [M-H]⁻.
-
Data Analysis: Identify the peak corresponding to the molecular ion. For HRMS, compare the exact measured mass to the theoretical mass calculated for the expected formula.
Table 3: Expected Mass Spectrometry Data
| Parameter | Expected Value | Information Gained |
| Molecular Formula | C₁₀H₉FO₄ | |
| Exact Mass | 196.0536 | Theoretical value for HRMS comparison. |
| [M-H]⁻ Ion (Observed) | m/z 195.0458[10] | Confirms the molecular weight of the compound. |
| Key Fragments | Loss of -C₂H₅, -COOH, -OC₂H₅ | Provides clues to the molecular structure (e.g., presence of ethoxy and carboxyl groups). |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.[11]
-
What it Reveals: The FTIR spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands indicating the presence of functional groups like O-H (from the carboxylic acid), C=O (carbonyl), C-O (ether), and C-F bonds.
-
Limitations vs. SC-XRD: FTIR confirms the presence of functional groups but provides very limited information on how they are connected to form the overall molecular structure. It gives no 3D structural data.
Protocol 4: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Clamp the sample to ensure good contact. Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the wavenumbers (cm⁻¹) of major absorption bands and assign them to specific functional group vibrations.
Table 4: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid (dimer)[11] |
| ~1700 | C=O stretch | Carboxylic Acid Carbonyl[12] |
| 1600, 1480 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch / O-H bend | Carboxylic Acid / Ether |
| ~1100-1200 | C-F stretch | Aryl-Fluoride |
Conclusion: The Unrivaled Certainty of X-ray Crystallography
The structural validation of a novel chemical entity like this compound requires a multi-faceted analytical approach. Spectroscopic and spectrometric techniques like NMR, MS, and FTIR are essential for confirming the successful synthesis, molecular formula, and the presence of key functional groups. They are relatively fast, consume little material, and provide a wealth of data about the molecule's two-dimensional connectivity and composition.
However, when absolute, unambiguous proof of structure is required, these methods fall short. They cannot provide the precise, three-dimensional atomic coordinates, conformational details, and intermolecular packing information that define a molecule in its solid state. For this, single-crystal X-ray crystallography is the indispensable and authoritative technique.[13] It moves beyond inference and provides direct, visual evidence of the molecular structure, serving as the ultimate arbiter in structural science and the bedrock upon which further research and development are built.
References
- Butcher, R. J., et al. (2009). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(1), o133. [Link]
- Supporting Information for Ni-Catalyzed Carboxylation of C–F and C–H Bonds with CO2. Green Chemistry, 2018, 20, 3038. [Link]
- Cambridge Structural Database (CSD). University of Massachusetts Dartmouth Library. [Link]
- Luo, Y., et al. (2025). Synthesis and crystal structure of 4-(ethoxycarbonyl)phenyl 2-chloro-4-fluorobenzoate, C16H12ClFO4. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
- PubChem. (n.d.). 2-[(6-Ethoxy-2-pyridinyl)oxy]-4-fluorobenzoic acid.
- Wikipedia contributors. (2024, May 15). X-ray crystallography. Wikipedia. [Link]
- Wlodawer, A., et al. (2008). X-ray crystallography for structural genomics. Protein Science, 17(1), 1-17. [Link]
- Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. [Link]
- Mishra, S. K. (2018). Identification and structure elucidation by NMR spectroscopy.
- PubChem. (n.d.). 2-Fluorobenzoic acid.
- CCDC. (n.d.). Electron Diffraction Data in the CSD.
- Supporting Information for Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. Royal Society of Chemistry. [Link]
- CCDC. (n.d.). The Largest Curated Crystal Structure Database.
- NIST. (n.d.). Benzoic acid, 4-fluoro-, ethyl ester. NIST Chemistry WebBook. [Link]
- SpectraBase. (n.d.). 2-Fluorobenzoic acid, 2-ethoxyethyl ester. Wiley. [Link]
- CCDC. (n.d.). CCDC Publications.
- Owen, R., et al. (2018). Mass spectrum of 4-fluorobenzoic acid obtained using GlowFlow negative-ion mass spectrometry.
- Mukherjee, V., et al. (2010). FTIR and Raman spectra and optimized geometry of 2,3,6-tri-fluorobenzoic acid dimer: a DFT and SQMFF study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(4), 787-94. [Link]
- Kwong, T. H. H., et al. (2022). X-ray crystallography over the past decade for novel drug discovery – where are we heading next?. Computational and Structural Biotechnology Journal, 20, 2769-2783. [Link]
- Banerjee, B., et al. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry, 13(2), 206-213. [Link]
- PubChem. (n.d.). 2-Ethoxy-4-aminobenzoic acid.
- Wikipedia contributors. (2023, December 26). 4-Fluorobenzoic acid. Wikipedia. [Link]
- SpectraBase. (n.d.). 2-Fluorobenzoic acid, 4-methoxybenzyl ester. Wiley. [Link]
- NIST. (n.d.). Benzoic acid, 4-fluoro-. NIST Chemistry WebBook. [Link]
- Banerjee, B., et al. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry, 13(2), 206-213. [Link]
- El-Aal, M. A. (2020). FTIR spectrum of the 4-decyloxyphenylazobenzoic acid, I10.
- Mary, Y. S., et al. (2013). Experimental FT-IR spectrum of 2-chlorobenzoic acid.
- Supporting Information for Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. Royal Society of Chemistry. [Link]
- PubChem. (n.d.). 5-(2-Ethoxy-2-oxoacetyl)-2,4-difluorobenzoic acid.
- NIST. (n.d.). Benzoic acid, 4-fluoro-. NIST Chemistry WebBook. [Link]
Sources
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lib.umassd.edu [lib.umassd.edu]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. FTIR and Raman spectra and optimized geometry of 2,3,6-tri-fluorobenzoic acid dimer: a DFT and SQMFF study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of 2-Ethoxy-4-fluorobenzoic Acid by Quantitative NMR (qNMR)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the purity assessment of 2-Ethoxy-4-fluorobenzoic acid, a crucial building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical protocols with practical insights, underscoring the scientific integrity and robustness of the qNMR approach.
The Principle of Quantitative NMR: A Paradigm Shift in Purity Analysis
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of chemical substances.[1][2][3] Unlike chromatographic techniques, which rely on compound-specific response factors, qNMR is based on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[1][3][4] This fundamental principle allows for the direct and accurate quantification of a target analyte against a certified internal standard, without the need for a reference standard of the analyte itself.[2][5] This makes qNMR an invaluable tool for characterizing new chemical entities and for instances where a fully characterized reference material of the analyte is not available.
The growing acceptance of qNMR in pharmaceutical analysis is reflected in its inclusion and ongoing revisions in major pharmacopeias, such as the United States Pharmacopeia (USP).[3][6][7][8] Regulatory bodies like the International Council for Harmonisation (ICH) also provide guidelines on the validation of analytical procedures, which are applicable to qNMR methods.[9][10][11][12]
Comparative Analysis: qNMR vs. High-Performance Liquid Chromatography (HPLC)
While HPLC has long been the workhorse for purity analysis in the pharmaceutical industry, qNMR offers several distinct advantages, particularly for a compound like this compound.
| Feature | qNMR | HPLC |
| Principle | Molar concentration is directly proportional to signal integral.[1][3][4] | Based on the separation of components and their detection by a UV or other detector. |
| Reference Standard | Requires a certified internal standard of a different, well-characterized compound.[2][5] | Typically requires a highly purified and well-characterized reference standard of the analyte itself. |
| Quantification | Absolute quantification is possible without a calibration curve.[2] | Requires a calibration curve generated from a series of dilutions of the analyte reference standard. |
| Selectivity | High selectivity due to the dispersion of chemical shifts; can often resolve signals from structurally similar impurities. | Can be highly selective, but co-elution of impurities with similar polarities can occur. |
| Sample Preparation | Simple dissolution of a precisely weighed sample and internal standard.[13][14][15] | Often requires more complex sample preparation, including filtration and precise dilutions. |
| Analysis Time | Rapid data acquisition, typically a few minutes per sample. | Longer run times, especially for gradient methods. |
| Destructive/Non-destructive | Non-destructive, allowing for sample recovery if needed.[2] | Generally considered destructive. |
| Information Content | Provides structural information in addition to quantification.[16] | Primarily provides quantitative and retention time data. |
Experimental Workflow: Purity Determination of this compound by ¹H qNMR
The following workflow outlines the key steps for the accurate purity assessment of this compound using ¹H qNMR.
Caption: Experimental workflow for qNMR purity assessment.
Detailed Experimental Protocol
1. Selection of Internal Standard:
The choice of a suitable internal standard is critical for accurate qNMR analysis.[14] The ideal standard should:
-
Be of high, certified purity.
-
Be chemically stable and non-reactive with the analyte or solvent.
-
Have signals that do not overlap with any signals from the analyte or impurities.[15]
-
Be readily soluble in the chosen deuterated solvent.[14]
For the analysis of this compound, Benzoic Acid is an excellent choice as an internal standard.[17][18][19] It is commercially available as a certified reference material (CRM) from organizations like NIST.[18] Its aromatic protons resonate in a region (around 7.4-8.1 ppm in DMSO-d6) that is typically free from interfering signals.[19]
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh a similar amount of the benzoic acid internal standard into the same vial. The exact masses of both the analyte and the standard must be recorded to four decimal places.
-
Add approximately 0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d6 (DMSO-d6), to the vial. Ensure complete dissolution of both the analyte and the internal standard, using a vortex mixer if necessary.[14]
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
To ensure quantitativeness, specific acquisition parameters must be employed:
-
Relaxation Delay (d1): This should be at least 5 times the longest T1 (spin-lattice relaxation time) of the protons being quantified. For aromatic protons, a relaxation delay of 30-60 seconds is often sufficient.[13]
-
Pulse Angle: A 90° pulse is typically used to maximize the signal.
-
Number of Scans (ns): A sufficient number of scans (e.g., 8-16) should be acquired to achieve an adequate signal-to-noise ratio (S/N > 250:1 is recommended for high precision).[20]
-
Spectral Width: The spectral width should be large enough to encompass all signals of interest.
4. Data Processing:
-
Apply an appropriate window function, such as a small exponential line broadening (e.g., 0.3 Hz), to improve the S/N without significantly distorting the peak shapes.[21][22]
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to ensure accurate integration.[22][23]
-
Integrate the selected signals for both the analyte and the internal standard. The integration region should be wide enough to encompass the entire signal, typically at least 64 times the full width at half maximum (FWHM).[1]
Purity Calculation
The purity of the analyte (Purity_analyte) is calculated using the following equation[1][24]:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I_analyte: Integral of the selected analyte signal
-
N_analyte: Number of protons corresponding to the analyte signal
-
I_std: Integral of the selected internal standard signal
-
N_std: Number of protons corresponding to the internal standard signal
-
MW_analyte: Molecular weight of the analyte (this compound: 184.16 g/mol )
-
MW_std: Molecular weight of the internal standard (Benzoic Acid: 122.12 g/mol )
-
m_analyte: Mass of the analyte
-
m_std: Mass of the internal standard
-
Purity_std: Certified purity of the internal standard
Example Calculation:
Let's assume the following experimental data:
| Parameter | Value |
| Mass of this compound (m_analyte) | 15.25 mg |
| Mass of Benzoic Acid (m_std) | 14.80 mg |
| Certified Purity of Benzoic Acid (Purity_std) | 99.95% |
| Selected Analyte Signal (e.g., aromatic proton) | Integral (I_analyte) = 1.00, Number of Protons (N_analyte) = 1 |
| Selected Standard Signal (aromatic protons) | Integral (I_std) = 2.50, Number of Protons (N_std) = 5 |
Purity_analyte (%) = (1.00 / 1) * (5 / 2.50) * (184.16 / 122.12) * (14.80 / 15.25) * 99.95 Purity_analyte (%) ≈ 98.7%
Validation of the qNMR Method
To ensure the reliability of the results, the qNMR method should be validated according to ICH guidelines.[25] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of overlapping signals.
-
Linearity: The linear relationship between the analyte concentration and the signal response.
-
Accuracy: The closeness of the test results to the true value, often assessed by analyzing a sample with a known purity.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
Quantitative NMR spectroscopy offers a robust, accurate, and efficient alternative to traditional chromatographic methods for the purity assessment of this compound. Its fundamental principle of direct molar proportionality, coupled with simple sample preparation and rapid analysis times, makes it a highly valuable tool in the pharmaceutical industry. By adhering to validated protocols and utilizing certified reference materials, qNMR provides a high degree of confidence in the purity determination of APIs and intermediates, ultimately contributing to the development of safe and effective medicines.
References
- Purity by Absolute qNMR Instructions.
- ICH releases draft guidelines on analytical method development. RAPS. Published March 31, 2022.
- A Guide to Quantitative NMR (qNMR). Emery Pharma.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Published March 31, 2022.
- qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research. Published October 26, 2016.
- Validation of Analytical Procedures Q2(R2). ICH. Published November 30, 2023.
- qNMR: top tips for optimised sample prep. Manufacturing Chemist. Published February 21, 2019.
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Published July 22, 2025.
- ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. Published April 6, 2022.
- What Is Quantitative NMR (qNMR)? Chemistry For Everyone. YouTube. Published August 7, 2025.
- Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. National Institutes of Health.
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.
- Stimuli Article (qNMR). US Pharmacopeia (USP).
- Quantitative NMR Spectroscopy. University of Oxford.
- What is qNMR and why is it important? Mestrelab Resources.
- 2023-03-29-qnmr-octad. BIPM. Published March 29, 2023.
- Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. ECA Academy. Published July 13, 2022.
- Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. ResearchGate. Published December 5, 2022.
- Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. Semantic Scholar. Published 2020.
- Dan Sorensen – Setting standards: Revision of USP general chapters <761>/<1761>. panic nmr.
- What is qNMR (quantitative NMR) ? | Applications Notes. JEOL Ltd.
- NMR Method for the Quantitative Purity Analysis of Neat Feed Stock Samples. DTIC. Published August 3, 2002.
- Purity Calculation. Mestrelab Resources. Published January 11, 2013.
- qNMR Purity Recipe Book (3 - Data Processing). Mestrelab Research. Published October 26, 2016.
- qNMR - Quantitative Analysis by NMR. AWS. Published December 19, 2022.
- Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. BIPM. Published March 13, 2019.
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
- NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). NIST. Published January 8, 2018.
- Chemical Properties of 2-Fluorobenzoic acid, 4-benzyloxyphenyl ester. Cheméo.
- Quantitative NMR spectroscopy in pharmaceutical applications. ResearchGate.
- Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review. Published April 1, 2023.
- 4-Fluorobenzoic acid. Wikipedia.
- Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding? Chemistry Stack Exchange. Published April 1, 2021.
- 2-Fluorobenzoic acid. Wikipedia.
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. usp.org [usp.org]
- 4. youtube.com [youtube.com]
- 5. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 6. NMR General Chapters and Best Practices for Compliance (Live Webcast) [usp.org]
- 7. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy [gmp-compliance.org]
- 8. Dan Sorensen – Setting standards: Revision of USP general chapters /. - PANIC NMR Conference [panicnmr.com]
- 9. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 13. pubsapp.acs.org [pubsapp.acs.org]
- 14. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 15. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 16. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 17. 2023-03-29-qnmr-octad - BIPM [bipm.org]
- 18. NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid) | NIST [nist.gov]
- 19. otsuka.co.jp [otsuka.co.jp]
- 20. spectroscopyeurope.com [spectroscopyeurope.com]
- 21. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 22. qNMR Purity Recipe Book (3 - Data Processing) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 23. apps.dtic.mil [apps.dtic.mil]
- 24. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 25. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
"comparative analysis of the biological activity of fluorobenzoic acid isomers"
An In-Depth Comparative Analysis of the Biological Activity of Fluorobenzoic Acid Isomers: A Guide for Researchers
The strategic incorporation of fluorine into therapeutic candidates is a cornerstone of modern medicinal chemistry, renowned for enhancing pharmacological profiles, including metabolic stability, binding affinity, and bioavailability.[1][2] Among the plethora of fluorinated scaffolds, fluorobenzoic acids stand out as pivotal building blocks. The seemingly subtle shift in the position of the fluorine atom on the benzoic acid ring—be it ortho (2-), meta (3-), or para (4-)—precipitously alters the molecule's physicochemical characteristics. These variations, in turn, dictate the biological activity, metabolic fate, and ultimate suitability of these isomers as drug precursors.[1]
This guide offers an objective, in-depth comparison of the ortho-, meta-, and para-isomers of fluorobenzoic acid. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding supported by physicochemical data, comparative biological activities, and detailed experimental protocols. Our aim is to empower you to make informed decisions in the rational design of novel therapeutics.
A Tale of Three Isomers: Physicochemical Properties
The position of the fluorine atom profoundly impacts the electronic properties and, consequently, the physicochemical nature of the benzoic acid scaffold. These differences are critical in the early stages of drug design, influencing everything from solubility to target interaction.[1]
A striking differentiator among the isomers is their acidity (pKa). 2-Fluorobenzoic acid exhibits the strongest acidity, a phenomenon attributed to the "ortho effect." The proximity of the highly electronegative fluorine atom to the carboxylic acid group exerts a potent inductive electron-withdrawing effect, thereby stabilizing the carboxylate anion.[1][3] In the para position, the fluorine atom's resonance effect can slightly counteract the inductive effect, resulting in a weaker acid compared to the ortho isomer. The meta position is least influenced by fluorine's electron-withdrawing properties, leading to an acidity closest to that of benzoic acid.[1]
| Property | 2-Fluorobenzoic Acid (ortho) | 3-Fluorobenzoic Acid (meta) | 4-Fluorobenzoic Acid (para) | Benzoic Acid (Reference) |
| CAS Number | 445-29-4 | 455-38-9 | 456-22-4 | 65-85-0 |
| Molar Mass ( g/mol ) | 140.11 | 140.11 | 140.11 | 122.12 |
| Melting Point (°C) | 122-125 | 123-125 | 184 | 122.4 |
| pKa | 3.27[4] | ~3.86 | ~4.14 | 4.20 |
| Data compiled from multiple sources.[1][4] |
Comparative Biological Activities: A Complex Picture
While direct comparative in vitro data for the three parent isomers against a single biological target is not extensively available in public literature, a wealth of information on their derivatives provides critical insights into their potential biological activities. The distinct physicochemical properties of each isomer translate into different applications and potencies in drug design.[1]
Antimicrobial Activity
Derivatives of fluorobenzoic acids have shown considerable promise as antimicrobial agents.[5][6] For instance, a series of ortho-, meta-, and para-fluorobenzoylthiosemicarbazides have been assessed for their antibacterial activity against Gram-positive bacteria.[2] In these studies, a clear structure-activity relationship (SAR) emerged: the presence and position of a trifluoromethyl (CF₃) group on an associated N4-aryl substituent were critical for potent activity.[2][7] Specifically, compounds with a meta- or para-CF₃ group exhibited significant antibacterial efficacy, while derivatives with other electron-withdrawing groups at the meta position were inactive.[2] This suggests that the specific electronic and steric properties conferred by the fluorinated substituent are crucial for interaction with the bacterial target.[2] Amide derivatives of all three isomers have also demonstrated pronounced antibacterial activity against both Gram-positive and Gram-negative test strains.[5]
Anticancer Activity
Fluorobenzoic acid moieties are integral to the design of novel anticancer agents. Cyclopentaquinoline derivatives featuring a fluorobenzoic acid component have been found to possess higher anticancer activity than their counterparts with hydrazinonicotinic acid.[8] Notably, four out of eight tested compounds with a fluorobenzoic acid group inhibited 50% of cancer cell growth at concentrations below 20μM.[8] The efficacy of these derivatives was also correlated with an increasing number of carbon atoms in an aliphatic chain. The most potent of these compounds were found to induce a cell cycle arrest at the G0/1 phase and trigger caspase 3-dependent apoptosis in human lung adenocarcinoma cells.[8] While this study does not offer a direct comparison of the isomers, it underscores the importance of the fluorobenzoic acid scaffold in developing effective anticancer drugs.
Enzyme Inhibition
The fluorobenzoic acid framework is a common feature in various enzyme inhibitors.
-
Cyclooxygenase (COX) Inhibition: 2-Fluorobenzoic acid is a frequent scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.[1] The enhanced acidity of the ortho-isomer can lead to more robust interactions with the target protein.[1] The anti-inflammatory effects of these derivatives are primarily due to the inhibition of the COX pathway, which in turn reduces the production of pro-inflammatory prostaglandins.[1]
-
Other Enzyme Targets: Derivatives of 2-fluorobenzoic acid have also been explored as inhibitors of acetylcholinesterase (AChE), which is implicated in Alzheimer's disease, and secretory phospholipase A2 (sPLA2), a key enzyme in the inflammatory cascade.[2] The unique electronic and steric profile of the 3-fluorobenzoic acid isomer can be advantageous in achieving selectivity for a specific biological target.[1]
The strategic placement of fluorine can significantly alter a molecule's binding affinity and selectivity for a target enzyme through various mechanisms, including competitive and non-competitive inhibition.[9]
Experimental Protocols for Comparative Analysis
To generate direct and reliable comparative data for the fluorobenzoic acid isomers, standardized experimental protocols are essential.[1]
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is crucial for determining the inhibitory potency of the fluorobenzoic acid isomers against COX-1 and COX-2 enzymes, which is particularly relevant for developing anti-inflammatory drugs.[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of each isomer against COX-1 and COX-2.
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Fluorobenzoic acid isomers (test compounds)
-
Aspirin (non-selective inhibitor control)
-
Celecoxib (COX-2 selective inhibitor control)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Prostaglandin E2 (PGE2) ELISA kit for detection
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compounds (fluorobenzoic acid isomers) at various concentrations to the reaction mixture and pre-incubate.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate for a defined period at 37°C.
-
Stop the reaction.
-
Measure the amount of PGE2 produced using an ELISA kit.[1]
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of the isomers to metabolism by cytochrome P450 enzymes, providing an early indication of their pharmacokinetic profile.[1]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of each isomer.
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (cofactor)
-
Phosphate buffer (pH 7.4)
-
Fluorobenzoic acid isomers (test compounds)
-
Control compounds with known metabolic stability (e.g., verapamil, imipramine)
-
Acetonitrile with an internal standard to stop the reaction
-
LC-MS/MS for analysis
Procedure:
-
Pre-incubate the test compounds with HLMs in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Stop the reaction in each aliquot by adding cold acetonitrile containing an internal standard.[1]
Visualizing Mechanisms and Workflows
The Cyclooxygenase (COX) Signaling Pathway
Caption: The Cyclooxygenase (COX) Signaling Pathway.
General Workflow for Drug Candidate Screening
Caption: A general workflow for drug candidate screening and optimization.
Conclusion
The choice between ortho-, meta-, and para-fluorobenzoic acid isomers is a critical decision in the nascent stages of drug design. The position of the fluorine atom significantly influences the molecule's physicochemical properties, which in turn dictates its biological activity, metabolic stability, and overall suitability as a drug candidate.[1] While the enhanced acidity of the ortho-isomer can be advantageous for target binding, and the para-isomer often confers improved metabolic stability, the optimal choice is ultimately target- and context-dependent.[1] This guide provides the foundational data and experimental framework to enable researchers to generate crucial comparative data and make informed decisions in their pursuit of novel and effective therapeutics.
References
- A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design - Benchchem.
- Unveiling the Structure-Activity Relationship of 2-Fluorobenzoic Acid Derivatives: A Comparative Guide - Benchchem.
- Synthesis and antimicrobial activity of fluorobenzoic acid amides - ResearchGate.
- [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed.
- Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold.
- Analytical methods to distinguish between fluorinated benzoic acid isomers. - Benchchem.
- A Comparative Analysis of the Metabolic Fate of 3-Fluorobenzoyl-CoA and Its Isomers - Benchchem.
- New cyclopentaquinoline derivatives with fluorobenzoic acid induce G1 arrest and apoptosis in human lung adenocarcinoma cells - PubMed.
- An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC - NIH.
- Fluorobenzoic Acid Series - Sparrow Chemical.
- 2-Fluorobenzoic acid - Wikipedia.
- (PDF) The Metabolism of 2-Fluorobenzoic Acid - ResearchGate.
- Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - NIH.
- A Comparative Analysis of Acidity: 2-Fluorobenzoic Acid vs. 4-Fluorobenzoic Acid - Benchchem.
- Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations - Research and Reviews.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New cyclopentaquinoline derivatives with fluorobenzoic acid induce G1 arrest and apoptosis in human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rroij.com [rroij.com]
A Researcher's Guide to the Spectroscopic Journey from 4-Fluoro-2-hydroxybenzoic Acid to 2-Ethoxy-4-fluorobenzoic Acid
In the landscape of pharmaceutical and materials science, the precise synthesis and unambiguous characterization of molecular compounds are paramount. 2-Ethoxy-4-fluorobenzoic acid is a valuable building block, and understanding its spectroscopic signature in relation to its precursors is crucial for quality control, reaction monitoring, and structural confirmation. This guide provides an in-depth comparative analysis of the key spectroscopic features of this compound and its precursors, 4-fluoro-2-hydroxybenzoic acid and an ethylating agent, exemplified by ethyl iodide. We will delve into the expected transformations observed through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), grounded in the mechanistic principles of the Williamson ether synthesis.
The Synthetic Pathway: A Williamson Ether Synthesis Approach
The conversion of 4-fluoro-2-hydroxybenzoic acid to this compound is classically achieved through a Williamson ether synthesis. This S\textsubscript{N}2 reaction is a robust and widely used method for forming ethers.[1][2] The reaction proceeds by deprotonating the phenolic hydroxyl group of 4-fluoro-2-hydroxybenzoic acid with a suitable base (e.g., sodium hydroxide or potassium carbonate) to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an ethylating agent, such as ethyl iodide, displacing the iodide leaving group to form the desired ether linkage.[1]
Caption: Workflow of the Williamson ether synthesis for this compound.
Part 1: Infrared (IR) Spectroscopic Comparison
IR spectroscopy is a powerful tool for identifying the presence and disappearance of key functional groups. The transformation from a phenol to an ether elicits distinct and predictable changes in the IR spectrum.
Key IR Spectral Features
| Functional Group | Precursor: 4-Fluoro-2-hydroxybenzoic acid (Experimental) | Product: this compound (Predicted) | Rationale for Change |
| O-H Stretch (Phenol) | Broad, strong band at ~3200-3600 cm⁻¹ | Absent | The phenolic -OH group is consumed in the reaction to form the ether linkage. |
| O-H Stretch (Carboxylic Acid) | Very broad band, ~2500-3300 cm⁻¹ | Very broad band, ~2500-3300 cm⁻¹ | This functional group remains unchanged throughout the reaction.[3][4] |
| C=O Stretch (Carboxylic Acid) | Strong, sharp peak at ~1650-1710 cm⁻¹ | Strong, sharp peak at ~1680-1730 cm⁻¹ | The carbonyl group is unaffected by the etherification of the phenol.[5][6] |
| C-O Stretch (Phenol) | Strong band at ~1200-1250 cm⁻¹ | Shifted to ~1230-1280 cm⁻¹ (Aryl-Alkyl Ether) | The C-O bond character changes from a phenolic C-O to an aryl-alkyl ether C-O, which typically absorbs at a slightly higher frequency. |
| C-H Stretch (sp³) | Absent (or weak from impurities) | Present, ~2850-2980 cm⁻¹ | Introduction of the ethyl group (-CH₂CH₃) results in new sp³ C-H bonds. |
Spectroscopic Insights
The most definitive evidence of a successful reaction in the IR spectrum is the disappearance of the broad phenolic O-H stretching band and the appearance of sp³ C-H stretching bands from the newly introduced ethyl group. The very broad O-H band of the carboxylic acid will persist in both the precursor and the product, often appearing as a "messy" absorption that overlaps with the C-H stretching region.[4]
Part 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopic Comparison
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The conversion of the hydroxyl group to an ethoxy group results in significant and easily interpretable changes in the ¹H NMR spectrum.
Key ¹H NMR Spectral Features
| Proton Environment | Precursor: 4-Fluoro-2-hydroxybenzoic acid (Experimental) | Product: this compound (Predicted) | Rationale for Change |
| -COOH | ~10-13 ppm (broad singlet, 1H) | ~10-13 ppm (broad singlet, 1H) | The carboxylic acid proton is distant from the reaction site and its chemical environment is largely unchanged. |
| -OH (Phenolic) | ~5-7 ppm (broad singlet, 1H) | Absent | The phenolic proton is removed during deprotonation and is not present in the final product. |
| Aromatic Protons | 3 distinct signals in the aromatic region (~6.5-8.0 ppm) | 3 distinct signals, with a downfield shift of the proton ortho to the new ether linkage (~6.7-8.2 ppm) | The electron-donating character of the ethoxy group will influence the shielding of adjacent aromatic protons, causing shifts in their resonance frequencies.[7] |
| -OCH₂CH₃ (Ethoxy Methylene) | Absent | ~4.1-4.3 ppm (quartet, 2H) | The methylene protons are deshielded by the adjacent oxygen atom. They will appear as a quartet due to coupling with the methyl protons (n+1 rule). |
| -OCH₂CH₃ (Ethoxy Methyl) | Absent | ~1.3-1.5 ppm (triplet, 3H) | The methyl protons are in a typical alkyl environment and will appear as a triplet due to coupling with the methylene protons. |
Note: Predicted chemical shifts for the product are based on data from analogous compounds such as 2-ethoxybenzoic acid and 4-fluorobenzoic acid.[8][9]
Spectroscopic Insights
The ¹H NMR spectrum of the product will be characterized by the appearance of two new signals in the aliphatic region: a quartet around 4.2 ppm and a triplet around 1.4 ppm, integrating to 2 and 3 protons, respectively. This classic ethyl group pattern, coupled with the disappearance of the phenolic -OH signal, provides conclusive evidence of successful ether formation.
Part 3: Mass Spectrometric (MS) Comparison
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and structural features.
Key Mass Spectrometric Features
| Ion | Precursor: 4-Fluoro-2-hydroxybenzoic acid (m/z) | Product: this compound (Predicted m/z) | Rationale for Change |
| Molecular Ion [M]⁺ | 156 | 184 | The addition of an ethyl group (C₂H₄) increases the molecular weight by 28 amu (156 + 28 = 184). |
| [M - OH]⁺ | 139 | 167 | Loss of the hydroxyl radical from the carboxylic acid group is a common fragmentation pathway.[10] |
| [M - COOH]⁺ | 111 | 139 | Loss of the carboxylic acid group. |
| Loss of Ethylene [M - C₂H₄]⁺ | N/A | 156 | A characteristic fragmentation of ethers, resulting in a fragment with the same mass as the precursor's molecular ion. |
Spectroscopic Insights
The most direct evidence of the reaction in the mass spectrum is the shift of the molecular ion peak from m/z 156 to m/z 184. Additionally, a fragment ion at m/z 156 in the product's spectrum, corresponding to the loss of ethylene (28 amu), would strongly support the presence of the ethoxy group. The base peak for both compounds is likely to be the [M - OH]⁺ fragment due to the stability of the resulting acylium ion.[11]
Experimental Protocols
Synthesis of this compound (Illustrative)
-
Dissolution and Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-fluoro-2-hydroxybenzoic acid (1.0 eq) in a suitable solvent such as ethanol or DMF. Add a base, for example, anhydrous potassium carbonate (1.5 eq).
-
Addition of Ethylating Agent: To the stirred suspension, add ethyl iodide (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (typically 50-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
-
Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The product can be further purified by recrystallization or column chromatography.
Spectroscopic Analysis
-
FTIR Spectroscopy: Acquire spectra of the precursors and the purified product using an ATR-FTIR spectrometer. Collect data from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
NMR Spectroscopy: Dissolve ~10-20 mg of each sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer.
-
Mass Spectrometry: Analyze the samples using an electron ionization (EI) mass spectrometer.
Caption: General workflow for synthesis and spectroscopic analysis.
Conclusion
The spectroscopic comparison of this compound with its precursors provides a clear and logical narrative of chemical transformation. Each analytical technique—IR, NMR, and MS—offers complementary and confirmatory evidence of the successful conversion of the phenolic hydroxyl group to an ethoxy ether. By understanding the expected spectral changes, researchers can confidently monitor the reaction, assess product purity, and confirm the structure of the target molecule, ensuring the integrity of their scientific endeavors.
References
- Interpreting Aromatic NMR Signals. (2021, March 24). [Video]. YouTube. [Link]
- Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.
- Chem LibreTexts. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- Homework.Study.com. (n.d.). Can someone explain the mass spectrum of benzoic acid?.
- TheElkchemist. (2024, September 17).
- KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I.
- Chemistry Steps. (n.d.). Interpreting IR Spectra.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Chem LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra.
- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- SpectraBase. (n.d.). 4-Fluorobenzoic acid - Optional[1H NMR] - Chemical Shifts.
- PubChem. (n.d.). 2-Ethoxybenzoic acid.
- University of Calgary. (n.d.). IR: carboxylic acids.
- PubMed. (2023). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry.
- Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Let's Talk Academy. (2026, January 4). Benzoic Acid Mass Spectrum.
- Esteb, J. J., et al. (2009). A Simple SN2 Reaction for the Undergraduate Laboratory.
- Reddit. (2021, April 25). Mass spectroscopy for benzoic acid generates a very small peak at 123. The reason?.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- MDPI. (2025, November 11). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids.
- Williamson Ether Synthesis Lab Handout. (n.d.).
- chemeurope.com. (n.d.). Williamson ether synthesis.
- Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones.
- NIST. (n.d.). Benzoic acid, 2-ethoxy-.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604).
- PubMed. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters.
- Cheminfo.org. (n.d.). IR spectra prediction.
- Cheminfo.org. (n.d.). Infrared spectra prediction.
- SpectraBase. (n.d.). 2-Fluorobenzoic acid, 2-ethoxyethyl ester - Optional[FTIR] - Spectrum.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- NIST. (n.d.). Benzoic acid, 4-fluoro-.
- ResearchGate. (n.d.). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR....
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson_ether_synthesis [chemeurope.com]
- 3. Interpreting IR Spectra [chemistrysteps.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 8. 4-Fluorobenzoic acid(456-22-4) 1H NMR spectrum [chemicalbook.com]
- 9. 2-Ethoxybenzoic acid(134-11-2) 1H NMR [m.chemicalbook.com]
- 10. homework.study.com [homework.study.com]
- 11. letstalkacademy.com [letstalkacademy.com]
A Comparative Guide to the Definitive Identity Confirmation of 2-Ethoxy-4-fluorobenzoic Acid
The causality behind this multi-technique, or "orthogonal," approach is fundamental: each method probes a different, independent physicochemical property of the molecule. While one technique might be ambiguous, for instance, between structural isomers, the convergence of data from multiple, distinct analytical methods provides a self-validating system of confirmation with an exceptionally high degree of confidence. This guide will detail the "why" and "how" of each technique, presenting the experimental logic and expected data for a robust identity confirmation workflow.
The Cornerstone of Confirmation: The Reference Standard
Before any analysis begins, the role of the Reference Standard (RS) must be understood. An RS from an authoritative source like the United States Pharmacopeia (USP) or a trusted commercial supplier providing a comprehensive Certificate of Analysis (CofA) is not just another sample; it is the benchmark of truth for your analysis.[1][2][3] These standards are highly characterized materials whose identity, purity, and strength have been rigorously established.[1][2][4] All experimental data generated from your SUT must be compared directly to the data from the RS, acquired under identical analytical conditions.
Caption: Workflow for identity confirmation using a reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Experience: NMR is the most powerful and definitive technique for elucidating the molecular structure of an organic compound in solution.[5][6] It provides unambiguous information about the chemical environment, connectivity, and spatial relationship of magnetically active nuclei, such as ¹H, ¹³C, and in this case, the highly informative ¹⁹F nucleus. For 2-Ethoxy-4-fluorobenzoic acid, a full suite of NMR experiments provides a unique "fingerprint" of its atomic framework that is virtually impossible for another molecule to replicate.[7]
Experimental Protocol
-
Sample Preparation: Accurately weigh ~5-10 mg of the Reference Standard (RS) and Sample Under Test (SUT) into separate, clean NMR tubes. Dissolve each in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known internal standard like tetramethylsilane (TMS).
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the following spectra for both the RS and SUT under identical conditions (temperature, number of scans):
-
¹H NMR (Proton)
-
¹³C NMR (Carbon-13)
-
¹⁹F NMR (Fluorine-19)
-
2D Correlation Spectroscopy (COSY) to establish ¹H-¹H couplings.
-
2D Heteronuclear Single Quantum Coherence (HSQC) to correlate directly bonded ¹H and ¹³C atoms.
-
Data Comparison for Identity Confirmation
The core principle of confirmation by NMR is direct spectral overlay. The spectrum of the SUT must be superimposable on the spectrum of the RS.
| Analysis | Expected Data for this compound | Confirmation Criteria (SUT vs. RS) |
| ¹H NMR | Ethoxy (CH₃): Triplet, ~1.4 ppm, 3H integration. Ethoxy (CH₂): Quartet, ~4.1 ppm, 2H integration. Aromatic (H3, H5, H6): Complex multiplets/doublets of doublets between ~6.8-8.0 ppm, 3H total integration. Carboxylic Acid (OH): Very broad singlet, >10 ppm. | Identical chemical shifts (δ), coupling constants (J-values), and relative integrations. |
| ¹³C NMR | 9 distinct signals corresponding to the 9 unique carbon atoms in the molecule. | Identical chemical shifts for all 9 signals. |
| ¹⁹F NMR | A single resonance, likely a triplet of doublets due to coupling with aromatic protons. | Identical chemical shift and multiplicity. |
Trustworthiness: If the chemical shifts of the SUT are within ±0.02 ppm, and the coupling constants are within ±0.2 Hz of the RS, and all relative integrations are correct, this provides extremely strong evidence of identical molecular structure.
High-Resolution Mass Spectrometry (HRMS): The Molecular Weight Scale
Expertise & Experience: HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula.[8][9] Unlike nominal mass spectrometry, HRMS can differentiate between compounds with the same nominal mass but different elemental compositions. For identity confirmation, the logic is simple: if the SUT has a different elemental formula than the reference, it cannot be the same compound.
Experimental Protocol
-
Sample Preparation: Prepare dilute solutions (~1-10 µg/mL) of the RS and SUT in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled to an HPLC system (LC-MS).[9][10]
-
Ionization: Employ a soft ionization technique like Electrospray Ionization (ESI). Given the acidic nature of the carboxylic acid, negative ion mode (ESI-) is often preferred as it will readily form the stable [M-H]⁻ ion.
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).
Data Comparison for Identity Confirmation
The molecular formula of this compound is C₉H₉FO₃ .
| Analysis | Expected Data (Theoretical) | Confirmation Criteria (SUT vs. RS) |
| Molecular Formula | C₉H₉FO₃ | N/A |
| Monoisotopic Mass | 184.0536 g/mol | N/A |
| [M-H]⁻ (ESI-) | Observed m/z: 183.0458 | The measured m/z for both SUT and RS must match the theoretical value within a < 5 ppm mass accuracy window. |
| [M+H]⁺ (ESI+) | Observed m/z: 185.0614 | The measured m/z for both SUT and RS must match the theoretical value within a < 5 ppm mass accuracy window. |
| Isotopic Pattern | Characteristic pattern for a molecule containing 9 carbons. | The relative abundance of the M+1 isotope peak must match between the SUT and RS. |
Trustworthiness: A mass accuracy error of less than 5 ppm between the SUT, the RS, and the theoretical mass provides very high confidence in the elemental composition of the analyte.
Caption: High-resolution mass spectrometry workflow for identity confirmation.
High-Performance Liquid Chromatography (HPLC): The Purity and Retention Profile
Expertise & Experience: HPLC is a cornerstone technique in the pharmaceutical industry for both qualitative and quantitative analysis.[11][12][13] For identity confirmation, its power lies in its ability to separate the analyte from impurities and isomers.[14] The retention time (tᵣ) under a specific set of conditions is a characteristic property of a compound. Furthermore, using a Diode Array Detector (DAD) allows for the simultaneous acquisition of a UV-Vis spectrum, which provides an additional layer of identification.
Experimental Protocol
-
Sample Preparation: Prepare solutions of the RS and SUT at the same concentration (e.g., 0.5 mg/mL) in the mobile phase. Prepare a third "spiked" sample containing a 50:50 mixture of the RS and SUT.
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase, e.g., 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (with 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Detector: DAD, monitoring a range (e.g., 210-400 nm) and extracting a specific wavelength (e.g., 254 nm).
-
-
Data Acquisition: Inject equal volumes of the RS, SUT, and the spiked sample.
Data Comparison for Identity Confirmation
| Analysis | Expected Result | Confirmation Criteria |
| Retention Time (tᵣ) | A single, sharp peak at a specific time. | The tᵣ of the SUT must match the tᵣ of the RS within a narrow window (typically ±2%). |
| UV-Vis Spectrum | A characteristic UV spectrum with a defined λmax. | The UV spectrum of the SUT peak must be identical to the RS peak spectrum. Modern software can calculate a "match factor." |
| Spike Test | The injection of the 50:50 mixture. | Must result in a single, sharp, symmetrical peak. The appearance of a shoulder or a second peak proves the SUT and RS are not the same compound. |
Trustworthiness: The combination of matching retention times, identical UV spectra, and a successful co-elution (spike) test provides powerful evidence that the SUT and RS are chromatographically indistinguishable. This is a critical self-validating step that rules out many closely related impurities.[15]
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Signature
Expertise & Experience: FTIR spectroscopy probes the vibrational modes of a molecule's chemical bonds.[16] It is an excellent and rapid technique for confirming the presence of key functional groups. For this compound, this means verifying the presence of the carboxylic acid, the aromatic ring, and the ether linkage. The "fingerprint region" (<1500 cm⁻¹) is particularly valuable as it contains a complex pattern of vibrations unique to the overall molecular structure.[17]
Experimental Protocol
-
Sample Preparation: For a solid sample, this is typically done using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of material placed directly on the crystal. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
Data Comparison for Identity Confirmation
The FTIR spectrum of the SUT must be superimposable on the spectrum of the RS.
| Functional Group | Expected Wavenumber (cm⁻¹) | Confirmation Criteria (SUT vs. RS) |
| O-H (Carboxylic Acid) | Very broad, strong band from ~3300-2500 | Presence and shape of this broad absorption must match. |
| C=O (Carbonyl) | Strong, sharp band from ~1700-1680 | Position and intensity must match. |
| C=C (Aromatic) | Medium bands from ~1600-1475 | Multiple peaks in this region must align perfectly. |
| C-O (Ether & Acid) | Strong bands from ~1320-1210 | The pattern of these stretches must be identical. |
| Fingerprint Region | Complex pattern from ~1400-600 | All peaks, shoulders, and troughs in this region must be superimposable. |
Trustworthiness: While less quantitative than other methods, a perfect overlay of FTIR spectra, especially in the fingerprint region, is a strong qualitative confirmation of identity. It is particularly effective at distinguishing between positional isomers which may have very similar NMR and MS data.
Conclusion: A Triad of Trust
Unambiguous confirmation of the identity of this compound is not achieved by a single technique but by the collective, corroborating evidence from an orthogonal set of analyses. The definitive workflow is a triad of core techniques:
-
NMR Spectroscopy confirms the precise atomic connectivity and structure.
-
High-Resolution Mass Spectrometry confirms the exact elemental formula.
-
HPLC with a Spike Test confirms the chromatographic behavior and purity, ruling out closely related species.
FTIR serves as a rapid and valuable supporting technique. When the data from the Sample Under Test is indistinguishable from that of a certified Reference Standard across all these methods, a researcher can proceed with the highest degree of scientific confidence. This rigorous, self-validating approach is the standard in regulated environments and a best practice for all chemical research.
References
- Lab Manager. (n.d.). HPLC in Pharmaceutical Applications and Pharmaceutical Industry.
- Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?.
- USP-NF. (n.d.). U.S. Pharmacopeia–National Formulary.
- Harrata, K. (n.d.). Mass Spectrometry Tutorial. Chemical Instrumentation Facility, University of Georgia.
- Wikipedia. (2024). Mass spectrometry.
- Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid.
- Journal of Cheminformatics. (2011). Structure verification of small molecules using mass spectrometry and NMR spectroscopy.
- Agatonovic-Kustrin, S., & Beresford, R. (2000). High perfomance liquid chromatography in pharmaceutical analyses. PubMed.
- Longdom Publishing. (n.d.). Keys to Precise Compound Identification in Mass Spectrometry Techniques.
- Chemistry LibreTexts. (2019). Mass Spectrometry.
- U.S. Pharmacopeia. (n.d.). <11> USP REFERENCE STANDARDS.
- Sisu@UT. (n.d.). Confirmation of identity.
- University of Gothenburg. (2023). Small molecule-NMR.
- YouTube. (2025). Value of USP Standards.
- PMC - NIH. (n.d.). NMR-TS: de novo molecule identification from NMR spectra.
- AZoLifeSciences. (2020). Applying NMR to Study Small-Molecule Interactions in Drug Discovery.
- National Center for Biotechnology Information. (n.d.). HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
- Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3].
- Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution.
- Benzoic Acid Ir Spectrum Analysis. (n.d.).
- National Institute of Standards and Technology. (n.d.). Standard Reference Materials.
- Zeitschrift für Naturforschung. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid).
Sources
- 1. usp.org [usp.org]
- 2. Reference Materials for Standards Development | USP [usp.org]
- 3. <11> USP REFERENCE STANDARDS [drugfuture.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Small molecule-NMR | University of Gothenburg [gu.se]
- 6. azolifesciences.com [azolifesciences.com]
- 7. NMR-TS: de novo molecule identification from NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. longdom.org [longdom.org]
- 11. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 12. High perfomance liquid chromatography in pharmaceutical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES - PMC [pmc.ncbi.nlm.nih.gov]
- 14. moravek.com [moravek.com]
- 15. sisu.ut.ee [sisu.ut.ee]
- 16. Infrared Spectroscopy: Analyse the functional groups of benzoic acid | PPTX [slideshare.net]
- 17. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Guide to the Inter-Laboratory Comparison of 2-Ethoxy-4-fluorobenzoic Acid Analysis
This guide provides a comprehensive framework for establishing an inter-laboratory comparison study for the quantitative analysis of 2-Ethoxy-4-fluorobenzoic acid. Such studies are paramount in the pharmaceutical industry to ensure that analytical methods are robust, reproducible, and transferable between different laboratories, a cornerstone of regulatory compliance and drug safety.
Introduction: The Need for Standardized Analysis
This compound is a synthetic organic compound, often used as an intermediate in the synthesis of pharmaceuticals.[1] Its presence, even in trace amounts as an impurity or metabolite, must be accurately quantified. An inter-laboratory study, also known as a collaborative trial or round-robin test, is essential for validating an analytical procedure by determining its reproducibility across different settings.[2][3] This guide will detail the design of such a study, compare two common analytical techniques, and establish a protocol for data analysis, adhering to principles outlined by international standards like ISO 5725 and the International Council for Harmonisation (ICH).[3][4]
Pre-Study Considerations: Understanding the Analyte
Before designing the study, a thorough understanding of the physicochemical properties of this compound is critical. These properties dictate the choice of analytical techniques, sample preparation, and storage conditions.
-
Structure: A benzoic acid derivative with an ethoxy group at position 2 and a fluorine atom at position 4.
-
Acidity (pKa): The carboxylic acid group confers acidic properties. The pKa of the related 4-fluorobenzoic acid is approximately 4.14.[1] This indicates it is a weak acid, and its ionization state will be pH-dependent. This is a crucial parameter for developing a robust High-Performance Liquid Chromatography (HPLC) method, as pH control of the mobile phase is necessary to ensure consistent retention and peak shape.
-
Solubility: Like many fluorobenzoic acids, it is expected to be soluble in organic solvents like methanol and ethanol, and slightly soluble in water.[5] Solubility must be experimentally confirmed in the proposed analytical solvents to prevent precipitation during sample preparation and analysis.
-
Chromophoric Properties: The benzene ring constitutes a chromophore, making it suitable for UV detection in HPLC.
Design of the Inter-Laboratory Study
The objective of this study is to assess the reproducibility of an analytical method for quantifying this compound in a simulated drug substance matrix. The study design must be meticulously planned to ensure the results are statistically significant and provide a true measure of the method's performance.[6]
Key Design Elements:
-
Coordinating Laboratory: A designated laboratory will be responsible for preparing and distributing all test materials and for the final statistical analysis.
-
Participating Laboratories: A minimum of five to eight laboratories is recommended to ensure statistical power.
-
Test Materials:
-
Reference Standard: A highly purified and well-characterized batch of this compound.
-
Homogenized Test Sample: A single batch of a placebo drug substance (e.g., microcrystalline cellulose) spiked with a known concentration of this compound (e.g., 0.1% w/w). Homogeneity of the sample is critical and must be verified by the coordinating lab before distribution.[2]
-
-
Analytical Protocol: A detailed, unambiguous analytical procedure will be provided to all participating laboratories.
-
Data Reporting: A standardized template for reporting results, including raw data, chromatograms, and system suitability test results, must be used.
The overall workflow for the study is depicted in the following diagram.
Caption: Figure 1. Workflow of the Inter-Laboratory Comparison Study.
Comparative Analytical Methodologies
Two primary chromatographic techniques are suitable for the analysis of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide proposes HPLC-UV as the primary method due to its simplicity and wide availability, with GC-MS serving as a potential confirmatory technique.
This is the preferred method for its robustness in quantifying non-volatile aromatic acids. The carboxylic acid group allows for good retention and separation on a reversed-phase column.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Rationale: The C18 stationary phase provides excellent hydrophobic interaction with the aromatic ring, ensuring good retention.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. Rationale: The acid suppresses the ionization of the carboxylic acid group, leading to a single analyte form and resulting in a sharp, symmetrical peak.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm. Rationale: This wavelength is commonly used for aromatic compounds and provides good sensitivity.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation: Accurately weigh approximately 100 mg of the spiked test sample into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate for 10 minutes to dissolve, dilute to volume with diluent, and mix well. Filter through a 0.45 µm PTFE syringe filter before injection.
-
-
System Suitability Test (SST):
-
Inject the Working Standard Solution five times.
-
Acceptance Criteria: The relative standard deviation (%RSD) of the peak areas must be ≤ 2.0%. The tailing factor for the analyte peak must be ≤ 2.0.
-
GC-MS provides higher specificity and can serve as an orthogonal method for confirmation.[7] However, it requires a derivatization step to increase the volatility of the carboxylic acid.[8]
Experimental Protocol:
-
Instrumentation:
-
GC system with a split/splitless injector and a Mass Spectrometric detector.
-
-
Derivatization:
-
Pipette 1 mL of the filtered sample solution (from the HPLC prep) into a vial and evaporate to dryness under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8]
-
Seal the vial and heat at 70 °C for 30 minutes to form the trimethylsilyl (TMS) ester. Rationale: This reaction converts the polar carboxylic acid into a more volatile silyl ester, making it suitable for GC analysis.
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness. Rationale: A non-polar column like DB-5ms is well-suited for general-purpose analysis of derivatized compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Conditions: Electron Ionization (EI) mode at 70 eV. Scan range of 50-450 m/z. For quantification, use Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.
-
Caption: Figure 2. Comparative Analytical Workflows.
Data Analysis and Acceptance Criteria
Upon receiving the data from all participating laboratories, the coordinating laboratory will perform a statistical analysis according to the procedures described in ISO 5725.[3][9] This standard provides a framework for determining the repeatability and reproducibility of a measurement method.
-
Data Screening: The first step is to screen the data for outliers using statistical tests like Cochran's C test (for variances) and Grubbs' test (for means).
-
Calculation of Precision Metrics: [3]
-
Repeatability (r): The variation in measurements taken by a single laboratory under the same conditions. It is quantified by the repeatability standard deviation (sr).
-
Reproducibility (R): The variation in measurements arising when the analysis is performed by different laboratories. It is quantified by the reproducibility standard deviation (sR).
-
-
Trueness (Bias): The closeness of the mean result from all laboratories to the known spiked concentration of the test sample.
Hypothetical Data Summary:
| Laboratory ID | Reported Conc. (% w/w) | Deviation from True Value (%) |
| Lab 1 | 0.102 | +2.0 |
| Lab 2 | 0.098 | -2.0 |
| Lab 3 | 0.101 | +1.0 |
| Lab 4 | 0.105 | +5.0 |
| Lab 5 | 0.099 | -1.0 |
| Lab 6 | 0.100 | 0.0 |
| True Value | 0.100 | |
| Mean | 0.1008 | |
| sr (Repeatability SD) | 0.0015 | |
| sR (Reproducibility SD) | 0.0025 | |
| RSDR (%) | 2.5% |
Acceptance Criteria: Based on ICH Q2(R1) guidelines for the validation of impurity methods, a common acceptance criterion for reproducibility is a relative standard deviation across laboratories (RSDR) of ≤ 15%.[10][11]
Conclusion
This guide outlines a scientifically rigorous approach to conducting an inter-laboratory comparison for the analysis of this compound. By following a well-defined study design, employing validated analytical techniques like HPLC-UV, and performing a thorough statistical analysis based on international standards, organizations can establish a robust and transferable analytical method.[2][3] Such a validated method is crucial for ensuring product quality and consistency in a regulated drug development environment.
References
- (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. ResearchGate.
- Gryglik, D., et al. (n.d.). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. National Institutes of Health.
- (n.d.). 4-Fluorobenzoic acid. Wikipedia.
- (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.
- Massart, D. L., et al. (n.d.). Inter-laboratory studies in analytical chemistry. ResearchGate.
- (n.d.). ISO 5725 Definition Of Accuracy. Innovation.world.
- Thomas, C. (2021). Design of Experiments for Analytical Method Development and Validation. IVT Network.
- Zhang, K., & Zuo, Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of Agricultural and Food Chemistry, 52(2), 222-227.
- (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
- Borman, P., et al. (2012). Quality by Design for Analytical Methods: Implications for Method Validation and Transfer. Pharmaceutical Technology.
- (n.d.). BS ISO 5725 - Accuracy (trueness and precision) of measurement methods and results. British Standards Institution.
- (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
- Shrivastava, V.S., et al. (2011). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Scholars Research Library.
- Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
- Martin, G. (2022). Analytical Method Development Based on Design of Experiments. BioPharm International.
- (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- (n.d.). ISO 5725: Measurement Accuracy Standards. Scribd.
- (2023). Identification Of Benzoic Acid By Gc And Mass Spectrometry. International Journal of Scientific Research in Science and Technology.
- (2021). Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding? Chemistry Stack Exchange.
- (n.d.). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA).
- (n.d.). Chemical Properties of 2-Fluorobenzoic acid, 4-benzyloxyphenyl ester. Cheméo.
- de Oliveira, A. M., et al. (2024). Important Aspects of the Design of Experiments and Data Treatment in the Analytical Quality by Design Framework for Chromatographic Method Development. MDPI.
- Yoshida, H., et al. (2005). Development of an HPLC-fluorescence determination method for carboxylic acids related to the tricarboxylic acid cycle as a metabolome tool. PubMed.
- Tan, B., et al. (2013). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). RSC Publishing.
- (1994). ISO 5725-1:1994 Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions. International Organization for Standardization.
- (n.d.). ISO 5725 Accuracy (trueness and precision) of measurement methods and results. Techstreet.
Sources
- 1. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. innovation.world [innovation.world]
- 4. BS ISO 5725 - Accuracy (trueness and precision) of measurement methods and results [landingpage.bsigroup.com]
- 5. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. researchgate.net [researchgate.net]
- 8. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Stability Assessment of 2-Ethoxy-4-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical research and development, the chemical stability of an active pharmaceutical ingredient (API) or a critical intermediate is a cornerstone of a successful drug development program. The intrinsic stability of a molecule dictates its shelf-life, storage conditions, and ultimately, its safety and efficacy. This guide provides a comprehensive framework for assessing the stability of 2-Ethoxy-4-fluorobenzoic acid, a key building block in the synthesis of various pharmaceutical compounds.
This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind the experimental design, offering a self-validating system for stability assessment grounded in authoritative guidelines from the International Council for Harmonisation (ICH). We will explore forced degradation studies to predict potential degradation pathways, establish long-term stability protocols, and compare the anticipated stability profile with that of its parent compound, benzoic acid.
The Imperative of Stability Testing
The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of a variety of environmental factors such as temperature, humidity, and light.[1][2] This data is crucial for establishing a re-test period for the drug substance and recommending appropriate storage conditions.[1] For a molecule like this compound, which may be subjected to various chemical transformations during drug synthesis, understanding its inherent stability is paramount to ensure the quality and purity of the final API.
Predicted Stability Profile of this compound
The primary degradation pathway anticipated for benzoic acid derivatives is decarboxylation, especially under high-temperature aqueous conditions, leading to the formation of the corresponding benzene derivative.[4][5] For this compound, this would theoretically result in the formation of 1-ethoxy-3-fluorobenzene. Other potential degradation pathways could involve hydrolysis of the ethoxy group under extreme pH conditions or reactions involving the fluoro substituent, although the carbon-fluorine bond is generally very stable.
A Framework for Comprehensive Stability Assessment
To rigorously assess the stability of this compound, a multi-faceted approach is required, incorporating forced degradation studies and long-term stability testing under ICH-prescribed conditions.
Forced Degradation Studies: Unveiling Potential Liabilities
Forced degradation, or stress testing, is designed to accelerate the degradation of a drug substance to identify likely degradation products and establish the intrinsic stability of the molecule.[6][7] These studies are critical for developing stability-indicating analytical methods.[7][8] The typical stress conditions applied are:
-
Acid and Base Hydrolysis: Investigates susceptibility to degradation in acidic and basic environments.
-
Oxidation: Assesses reactivity towards oxidizing agents.
-
Thermal Stress: Evaluates stability at elevated temperatures.
-
Photostability: Determines sensitivity to light exposure.
The goal is to achieve a target degradation of 5-20% to ensure that the degradation products can be reliably detected and quantified without completely degrading the parent compound.[6]
Caption: Workflow for forced degradation studies.
Long-Term and Accelerated Stability Testing: Defining the Retest Period
Long-term and accelerated stability studies are conducted to evaluate the thermal stability and sensitivity to moisture of a drug substance.[1][2] The storage conditions and study durations are dictated by the ICH guidelines and are designed to simulate storage, shipment, and subsequent use.[1][9]
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| Data sourced from ICH Q1A(R2) Guideline.[1][10] |
The testing frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[1] For accelerated studies, a minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months), is recommended.[1]
Comparative Stability: this compound vs. Benzoic Acid
A direct comparison with a well-characterized compound like benzoic acid provides valuable context for the stability of this compound.
| Parameter | Benzoic Acid | This compound (Predicted) | Rationale for Prediction |
| Thermal Stability | Stable up to 300°C in subcritical water.[4][5] | Potentially less stable than benzoic acid. | The ethoxy and fluoro substituents may influence the electronic properties of the aromatic ring, potentially lowering the activation energy for decarboxylation. |
| Hydrolytic Stability | Generally stable in aqueous solutions at room temperature.[11] | Susceptible to hydrolysis of the ethoxy group under harsh acidic or basic conditions. | Ether linkages can be cleaved under strong acidic or basic conditions, although this is not expected under typical storage conditions. |
| Photostability | Generally stable. | Expected to be stable. | The chromophore is similar to benzoic acid, which does not exhibit significant photosensitivity. |
| Optimal Storage | Cool, dry, well-ventilated area in tightly closed containers.[3][12][13] | Cool, dry, well-ventilated area in tightly closed containers. | The predicted stability profile suggests that similar storage conditions to benzoic acid would be appropriate. |
Detailed Experimental Protocols
To ensure the integrity and reproducibility of the stability assessment, detailed and validated analytical methods are essential.
Protocol: Stability-Indicating HPLC-UV Method
This method is designed to separate the parent compound from its potential degradation products, allowing for accurate quantification of purity and degradation over time.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
Mobile Phase:
-
A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for method development.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile/water). Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the stability sample in the diluent to achieve a target concentration within the calibration range.
-
Chromatographic Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis: Integrate the peak areas of the parent compound and any degradation products. Calculate the percentage of degradation and the purity of the sample.
Protocol: LC-MS for Degradation Product Identification
LC-MS is a powerful tool for elucidating the structures of unknown degradation products.
Instrumentation:
-
Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Time-of-Flight or Quadrupole).
Procedure:
-
Sample Analysis: Analyze the stressed samples using the same chromatographic conditions as the HPLC-UV method.
-
Mass Spectral Analysis: Obtain the mass spectra of the degradation product peaks.
-
Structure Elucidation: Propose structures for the degradation products based on their mass-to-charge ratio and fragmentation patterns. This data, combined with knowledge of likely degradation pathways, allows for confident identification.
Conclusion
A thorough understanding of the stability of this compound is a non-negotiable prerequisite for its use in pharmaceutical development. By implementing a systematic approach that combines forced degradation studies with long-term stability testing under ICH guidelines, researchers can establish a comprehensive stability profile. The insights gained from this process are invaluable for ensuring the quality, safety, and efficacy of the final drug product. The experimental framework and comparative analysis presented in this guide provide a robust starting point for any scientist or researcher tasked with this critical assessment.
References
- Degradation of benzoic acid and its derivatives in subcritical w
- Benzoic Acid – Uses and Safety. VelocityEHS. [Link]
- Benzoic Acid Standard. Spex. [Link]
- Benzoic Acid: Storage, Transportation, and Pharmacopoeia Standards. JustLong. [Link]
- Quality Guidelines. ICH. [Link]
- Degradation of Benzoic Acid and its Derivatives in Subcritical Water.
- Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Link]
- Storage and Transportation of Benzoic Acid. Snowhite Chemical Co.,LTD.[Link]
- ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. [Link]
- Benzoic Acid. PubChem. [Link]
- Drug Stability: ICH versus Accelerated Predictive Stability Studies. PMC - NIH. [Link]
- Evidence for a new pathway in the bacterial degradation of 4-fluorobenzo
- ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]
- Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. PubMed. [Link]
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
- Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. PMC - NIH. [Link]
- Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]
- Degradation pathway of 2,4-dichlorobenzoic acid by strain...
- 4-Fluorobenzoic acid. Wikipedia. [Link]
- Kinetics of the partial defluorination and degradation of 4-fluorobenzoic acid and three chlorofluorobenzoic acid substrates after 3 h of UV illumination.
- 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]
- Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding?. Chemistry Stack Exchange. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ehs.com [ehs.com]
- 4. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. biomedres.us [biomedres.us]
- 8. biotech-asia.org [biotech-asia.org]
- 9. ICH Official web site : ICH [ich.org]
- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 11. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. justlonghealth.com [justlonghealth.com]
- 13. snowhitechem.com [snowhitechem.com]
A Senior Application Scientist's Guide to Benchmarking the Synthesis of 2-Ethoxy-4-fluorobenzoic Acid
Abstract
In the landscape of pharmaceutical and materials science research, the efficient and scalable synthesis of substituted aromatic compounds is of paramount importance. 2-Ethoxy-4-fluorobenzoic acid is a valuable building block, and this guide provides a comprehensive, head-to-head comparison of two prominent synthetic strategies for its preparation: the classical Williamson ether synthesis and the more modern directed ortho-lithiation followed by carboxylation. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a comparative analysis of yields, and insights into the practical advantages and disadvantages of each method. Our aim is to equip the reader with the necessary information to make an informed decision on the most suitable synthetic route for their specific research and development needs.
Introduction
This compound, with its unique substitution pattern, presents an interesting synthetic challenge. The presence of the fluorine atom and the ethoxy and carboxylic acid groups on the benzene ring makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules and functional materials. The selection of a synthetic route is a critical decision that impacts not only the yield and purity of the final product but also the overall cost, scalability, and environmental footprint of the process.
This guide will delve into two distinct and well-established synthetic methodologies. The first is the Williamson ether synthesis , a robust and time-tested method for the formation of ethers.[1][2][3] In this approach, we will explore the O-alkylation of a suitably substituted phenol. The second route involves directed ortho-lithiation , a powerful tool in modern organic synthesis for the regioselective functionalization of aromatic rings, followed by carboxylation to introduce the carboxylic acid moiety.[4]
We will provide detailed, step-by-step protocols for each method, grounded in established chemical principles. The causality behind experimental choices will be explained, offering insights into the "why" behind the "how." All quantitative data will be summarized in a clear tabular format for easy comparison, and visual diagrams will be used to illustrate the synthetic pathways.
Visualizing the Synthetic Pathways
The two synthetic routes for this compound are depicted below. Route 1 illustrates the Williamson ether synthesis, starting from 4-fluoro-2-hydroxybenzoic acid. Route 2 outlines the directed ortho-lithiation and carboxylation of 1-ethoxy-3-fluorobenzene.
Experimental Protocols
Route 1: Williamson Ether Synthesis
This route commences with the readily available 4-fluoro-2-hydroxybenzoic acid. The synthesis of this starting material from 2,4-difluorobenzoic acid is a high-yielding process (approximately 90%).[5] The subsequent etherification is a classic SN2 reaction where the phenoxide, generated in situ, acts as a nucleophile attacking an ethyl halide.[1][2]
Step 1: Synthesis of 4-Fluoro-2-hydroxybenzoic Acid (Starting Material)
-
Reaction: Nucleophilic aromatic substitution of 2,4-difluorobenzoic acid.
-
Procedure: To a solution of 2,4-difluorobenzoic acid (1 equivalent) in dimethyl sulfoxide (DMSO), add sodium hydroxide (2 equivalents). Heat the mixture to 130°C for 8 hours. After cooling, pour the reaction mixture into ice water and acidify with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product. Filter the solid, wash with water, and dry under vacuum.[5]
-
Expected Yield: ~90%
Step 2: Ethylation of 4-Fluoro-2-hydroxybenzoic Acid
-
Reaction: Williamson ether synthesis.
-
Materials:
-
4-Fluoro-2-hydroxybenzoic acid (1 equivalent)
-
Potassium carbonate (K₂CO₃, 2.5 equivalents), anhydrous
-
Ethyl iodide (C₂H₅I, 1.5 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a stirred suspension of 4-fluoro-2-hydroxybenzoic acid and anhydrous potassium carbonate in anhydrous DMF, slowly add ethyl iodide at room temperature.
-
Heat the reaction mixture to 60-70°C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with 2N HCl to a pH of ~2.
-
The product will precipitate out of the solution. If it oils out, extract with ethyl acetate.
-
Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound.
-
-
Causality of Choices:
-
K₂CO₃: A mild base is used to deprotonate both the phenolic hydroxyl and the carboxylic acid groups, facilitating the etherification. An excess is used to ensure complete deprotonation.
-
DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.[6]
-
Ethyl Iodide: A reactive ethylating agent is used to ensure a high conversion rate.
-
Route 2: Directed ortho-Lithiation and Carboxylation
This approach utilizes the directing ability of the ethoxy group to achieve regioselective lithiation at the C2 position of 1-ethoxy-3-fluorobenzene. The resulting aryllithium species is then quenched with carbon dioxide to install the carboxylic acid group.[4]
Step 1: Synthesis of 1-Ethoxy-3-fluorobenzene (Starting Material)
-
This starting material can be prepared from 3-fluorophenol via a standard Williamson ether synthesis with an ethyl halide, with expected high yields.
Step 2: ortho-Lithiation and Carboxylation
-
Reaction: Directed ortho-lithiation followed by carboxylation.
-
Materials:
-
1-Ethoxy-3-fluorobenzene (1 equivalent)
-
n-Butyllithium (n-BuLi, 1.1 equivalents) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Carbon dioxide (CO₂), solid (dry ice)
-
-
Procedure:
-
Dissolve 1-ethoxy-3-fluorobenzene in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium solution dropwise via syringe, maintaining the temperature below -70°C.
-
Stir the reaction mixture at -78°C for 1-2 hours.
-
In a separate flask, crush an excess of dry ice. Carefully and quickly, transfer the aryllithium solution via cannula onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature.
-
Quench the reaction with water and acidify with 2N HCl.
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Causality of Choices:
-
n-BuLi: A strong organolithium base is required to deprotonate the aromatic ring.[4]
-
THF: A polar aprotic solvent that is stable to the strong base at low temperatures and helps to solvate the organolithium species.[4]
-
-78°C: The reaction is performed at low temperature to prevent side reactions and ensure the stability of the aryllithium intermediate.
-
Dry Ice: A readily available and inexpensive source of carbon dioxide for the carboxylation step.[7]
-
Comparative Data Analysis
The following table provides a side-by-side comparison of the two synthetic routes based on key performance indicators. The yield for the Williamson ether synthesis is based on typical laboratory results for similar reactions, while the yield for the ortho-lithiation route is an educated estimate based on literature precedents for similar transformations.[1]
| Metric | Route 1: Williamson Ether Synthesis | Route 2: Directed ortho-Lithiation & Carboxylation |
| Starting Material | 4-Fluoro-2-hydroxybenzoic Acid | 1-Ethoxy-3-fluorobenzene |
| Number of Steps (from common precursors) | 2 (from 2,4-difluorobenzoic acid) | 2 (from 3-fluorophenol) |
| Overall Estimated Yield | ~75-85% | ~60-75% |
| Key Reagents | K₂CO₃, Ethyl Iodide, DMF | n-BuLi, THF, Dry Ice |
| Reaction Conditions | Moderate (60-70°C) | Cryogenic (-78°C) |
| Scalability | Generally straightforward | Requires careful control of temperature and inert atmosphere, can be challenging on a large scale. |
| Safety Considerations | Ethyl iodide is a lachrymator. | n-BuLi is pyrophoric and requires handling under an inert atmosphere. Cryogenic temperatures pose a hazard. |
| Purification | Typically recrystallization | Often requires column chromatography |
Discussion: A Scientist's Perspective
Route 1: The Workhorse - Williamson Ether Synthesis
The Williamson ether synthesis is a classic for a reason: it is reliable, generally high-yielding, and utilizes relatively inexpensive and easy-to-handle reagents. The starting material, 4-fluoro-2-hydroxybenzoic acid, can be synthesized in high yield from a commercially available precursor. The reaction conditions are moderate, and the workup is typically straightforward, often involving simple precipitation and recrystallization. For these reasons, this route is likely the preferred method for both laboratory-scale synthesis and for scaling up to pilot plant production. The primary drawback is the potential for O-vs. C-alkylation, although with phenoxides, O-alkylation is heavily favored.
Route 2: The Precision Tool - Directed ortho-Lithiation
Directed ortho-lithiation offers a more elegant and direct approach to installing the carboxylic acid group at the desired position. The ethoxy group serves as an effective directing group, leading to excellent regioselectivity. This method is particularly valuable when the desired substitution pattern is difficult to achieve through traditional electrophilic aromatic substitution reactions. However, this elegance comes at a cost. The use of pyrophoric n-butyllithium and cryogenic temperatures necessitates specialized equipment and handling procedures. Scaling up such reactions can be challenging and expensive. Furthermore, the purification of the final product often requires chromatographic methods, which can be less desirable for large-scale production. This route is an excellent choice for medicinal chemistry applications where small quantities of highly pure material are required and for the synthesis of analogues where the lithiated intermediate can be trapped with a variety of electrophiles.
Conclusion and Recommendation
Both the Williamson ether synthesis and directed ortho-lithiation are viable methods for the synthesis of this compound, each with its own set of advantages and disadvantages.
For large-scale synthesis and applications where cost and operational simplicity are paramount , the Williamson ether synthesis (Route 1) is the recommended approach . Its high overall yield, use of less hazardous reagents, and straightforward scalability make it the more practical choice.
For exploratory research, medicinal chemistry, and the synthesis of diverse analogues , where precision and the ability to introduce various functional groups are critical, directed ortho-lithiation (Route 2) offers unparalleled regiocontrol . While more technically demanding, its versatility can be a significant asset in a research and development setting.
Ultimately, the choice of synthetic route will depend on the specific needs of the project, including the desired scale, available resources, and the importance of factors such as cost, safety, and environmental impact. This guide provides the foundational data and experimental insights to empower researchers to make the most informed decision for their synthetic endeavors.
References
- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
- Wakefield, B. J. (1995). Organolithium Methods. Academic Press.
- Snieckus, V. (1990). Directed ortho metalation. Toluene- and arene-anion chemistry at an interface. Chemical Reviews, 90(6), 879-933.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Chem-Station. (2014, April 13). Williamson Ether Synthesis.
- Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.
- Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
- Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis.
- Chemguide. (n.d.). An Introduction to Grignard Reagents.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. chemguide.co.uk [chemguide.co.uk]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Ethoxy-4-fluorobenzoic Acid
Navigating the lifecycle of a chemical reagent extends beyond its application in an experiment; it culminates in its safe and compliant disposal. For drug development professionals and laboratory scientists, handling compounds like 2-Ethoxy-4-fluorobenzoic acid—a halogenated aromatic carboxylic acid—demands a meticulous approach to waste management. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in scientific principles and regulatory awareness to ensure the safety of personnel and the protection of our environment.
Foundational Knowledge: Understanding the Compound
Before addressing disposal, it's crucial to understand the inherent characteristics of this compound. This knowledge forms the basis of our safety and handling protocols.
| Property | Value/Classification | Implication for Handling & Disposal |
| Physical State | Solid, crystalline powder | Low risk of inhalation compared to volatile liquids, but dust can be generated. |
| Hazards | Skin Irritant (Category 2), Serious Eye Irritant (Category 2), May cause respiratory irritation (Category 3) | Requires appropriate Personal Protective Equipment (PPE) to prevent contact.[1] |
| Chemical Family | Halogenated Organic Acid | Must be segregated as halogenated organic waste .[2][3] The fluorine atom requires special consideration during thermal destruction.[4] |
| Reactivity | Incompatible with strong bases and strong oxidizing agents. | Must not be mixed with incompatible chemicals in waste containers to prevent hazardous reactions. |
Immediate Safety & Personal Protective Equipment (PPE)
Safety is the paramount concern when handling any chemical waste. The irritant nature of this compound necessitates robust protective measures to prevent exposure.
Essential PPE includes:
-
Eye and Face Protection: Chemical safety goggles are mandatory. For larger quantities or when there is a risk of splashing, a face shield should be worn in conjunction with goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact.
-
Body Protection: A standard laboratory coat is required to protect clothing and skin.
-
Respiratory Protection: While the solid form minimizes vapor risk, a NIOSH-approved respirator may be necessary if dust is generated or if working outside of a well-ventilated area.
All handling of this compound, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
The Core of Disposal: Waste Characterization and Segregation
Proper disposal begins with correct classification and segregation at the point of generation. This is not merely a logistical step but a critical safety and compliance measure. The primary reason for segregating halogenated compounds is their behavior during incineration; the presence of halogens like fluorine can lead to the formation of acidic gases (e.g., hydrogen fluoride) and other persistent, mobile products of incomplete combustion (PICs) if not processed in a specialized facility.[4][5]
Step-by-Step Segregation Protocol:
-
Identify as Halogenated Waste: Due to the fluorine atom, this compound and any materials contaminated with it are classified as halogenated organic waste .[2][6]
-
Select the Correct Waste Container: Use a designated, properly labeled container for "Halogenated Organic Solids." This container must be in good condition, made of a compatible material (e.g., polyethylene), and have a secure, tight-fitting lid.[3]
-
Label the Container: Before adding any waste, affix a hazardous waste label to the container.[3] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (do not use abbreviations)
-
The specific hazards (e.g., "Irritant")
-
The date accumulation started.
-
-
Avoid Co-mingling: Never mix halogenated waste with non-halogenated waste.[3][7] Co-mingling increases disposal costs and can lead to regulatory non-compliance. Furthermore, do not mix this acidic compound with bases or strong oxidizers in the same waste container.
Procedural Guide to Waste Disposal
This workflow outlines the process from generating waste to preparing it for collection by your institution's Environmental Health & Safety (EHS) department.
Caption: Workflow for the safe disposal of this compound.
Managing Spills and Contaminated Materials
Accidents happen. A prepared response is key to mitigating risks.
For a small spill of solid this compound:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure PPE: Don your full PPE as described in Section 2.
-
Neutralize (with caution): Gently cover the spill with sodium bicarbonate or a commercial acid neutralizer.[8] Work from the outside of the spill inward to prevent spreading. Avoid creating dust.
-
Check pH: Once any effervescence has stopped, you can test the pH of the mixture with pH paper to ensure it is within a neutral range (pH 6-8).[8][9]
-
Collect Residue: Carefully sweep or scoop the neutralized mixture into a designated hazardous waste container.[10] Do not use a brush that could become contaminated for other uses.
-
Clean the Area: Wipe the spill area with soap and water. The cleaning materials (e.g., paper towels) must also be disposed of as hazardous waste.
-
Label and Dispose: Label the container as "Spill Debris containing this compound and Sodium Bicarbonate" and dispose of it as hazardous waste.[10]
Any item that comes into direct contact with the chemical, such as weighing paper, contaminated gloves, or pipette tips, must be disposed of as solid halogenated hazardous waste.
Decontamination of Empty Containers
An "empty" container that held a hazardous chemical is not considered regular trash until properly decontaminated.
Procedure for Triple Rinsing:
-
Select a Solvent: Choose a solvent in which this compound is soluble (e.g., acetone or ethanol).
-
First Rinse: Add a small amount of the solvent to the container, securely cap it, and rinse thoroughly, ensuring the solvent contacts all interior surfaces.
-
Collect Rinsate: Pour the solvent rinsate into the appropriate halogenated liquid waste container. It is critical that this rinsate is collected as hazardous waste.[1][11]
-
Repeat: Perform this rinsing procedure two more times for a total of three rinses.[1][12]
-
Air Dry: Allow the container to air dry completely in a fume hood.
-
Deface and Dispose: Once dry, deface or remove the original label and dispose of the container in the regular laboratory glass or plastic recycling, as appropriate for your facility.[12]
Final Disposal Pathway: The Role of EHS
Your institution's Environmental Health & Safety (EHS) department is the final and most critical link in the disposal chain. They are responsible for engaging licensed hazardous waste disposal companies that can manage halogenated organic compounds in compliance with all federal, state, and local regulations.
The ultimate destruction of fluorinated compounds like this compound is complex. High-temperature incineration is a common method, but it must be performed under specific conditions (e.g., temperatures above 1,100°C) to ensure the complete breakdown of the stable carbon-fluorine bond and to manage the resulting hydrogen fluoride.[4][13] The U.S. Environmental Protection Agency (EPA) continues to research and provide guidance on the effective and safe disposal of such substances, underscoring the importance of using certified disposal facilities.[14]
By adhering to the meticulous procedures outlined in this guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold your responsibility to protect the integrity of our shared environment.
References
- Smith College. (n.d.). SPILLS. Smith College Research and Instruction Safety.
- Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
- Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Delaware.
- Greenflow. (2024, October 1). What is the Best Way to Dispose of Chemical Containers?
- U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.
- University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
- University of Illinois Division of Research Safety. (n.d.). Decontaminating Empty Containers.
- Mondaq. (2025, December 2). EPA Poised To Approve Incineration As PFAS Destruction Method In Upcoming Guidance.
- IDR Environmental Services. (2015, March 5). How Do You Dispose Of Empty Chemical Containers In Your Lab?
- University of Pennsylvania EHRS. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers.
- AgroParisTech. (n.d.). Liquid waste. Chimactiv.
- The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide.
- University of British Columbia Safety & Risk Services. (n.d.). Acidic/Basic Spill Clean Up.
- Princeton University EHS. (n.d.). Chemical Spill Procedures.
- U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
- U.S. Environmental Protection Agency. (2025, January 1). Fluorinated Products of Incomplete Combustion in EPA's New Chemicals Program.
- CP Lab Safety. (n.d.). Halogenated Organics Waste Compatibility.
- Actalent. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
- Waste Dive. (2024, April 22). EPA's latest PFAS guidance offers more data but it raises new questions about destruction and disposal.
Sources
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. jk-sci.com [jk-sci.com]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. - Division of Research Safety | Illinois [drs.illinois.edu]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 13. EPA’s latest PFAS guidance offers more data but it raises new questions about destruction and disposal | Waste Dive [wastedive.com]
- 14. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of 2-Ethoxy-4-fluorobenzoic Acid
Immediate Safety and Hazard Assessment
Based on analogous compounds, 2-Ethoxy-4-fluorobenzoic acid is anticipated to be a solid that can cause skin irritation, serious eye irritation or damage, and respiratory tract irritation. Therefore, all handling procedures must be designed to minimize direct contact and airborne dust generation.
Core Hazards:
-
Skin Irritation: Prolonged or repeated contact can cause irritation.
-
Serious Eye Damage/Irritation: Direct contact with eyes can cause serious irritation or damage.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
-
Harmful if Swallowed: Ingestion may be harmful.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles.[1] | Nitrile gloves. Inspect gloves for integrity before use.[1][2] | Laboratory coat. | If weighing outside of a chemical fume hood, a NIOSH-approved particulate respirator (e.g., N95) is recommended to prevent inhalation of dust.[1] |
| Conducting reactions and workup | Chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant splash hazard.[1] | Nitrile gloves. Use proper glove removal technique to avoid skin contact.[1][2] | A chemically resistant laboratory coat or apron. | Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[1] |
| Handling spills | Chemical splash goggles and a face shield.[1] | Heavy-duty nitrile or butyl rubber gloves. | A complete suit protecting against chemicals may be necessary depending on the spill size.[1] | For large spills, a NIOSH-approved air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) may be required.[3] |
Operational and Disposal Plans: A Step-by-Step Approach
A systematic approach to handling and disposal is essential to ensure the safety of personnel and the environment.
Experimental Workflow for Safe Handling
Caption: A stepwise workflow for the safe handling of this compound.
Detailed Protocols
1. Donning Personal Protective Equipment:
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
If required, don a respirator. Ensure a proper fit test has been conducted.
-
Put on safety glasses, goggles, or a face shield.
-
Wash and dry hands thoroughly.
-
Put on gloves, ensuring they cover the cuffs of the laboratory coat.
2. Doffing Personal Protective Equipment:
-
Remove gloves using a technique that avoids touching the outer surface with bare skin.[1][2]
-
Remove the laboratory coat, turning it inside out to contain any contamination.
-
Remove eye and face protection.
-
If used, remove the respirator.
-
Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container. This waste must be disposed of through a licensed professional waste disposal service.[1] Do not dispose of this chemical down the drain or in regular trash.[1]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be collected in a designated hazardous waste container and disposed of according to your institution's hazardous waste management plan.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of as non-hazardous waste, or recycled if your facility's procedures allow.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- Aaron Chemicals. (2024, November 1). Safety Data Sheet 6-Bromo-3-ethoxy-2-fluorobenzoic acid.
- Angene Chemical. (2021, May 1). Safety Data Sheet 2,4-Dichloro-6-fluorobenzoic acid.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
